Imidazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNDZQHUAFNZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060127 | |
| Record name | 1H-Imidazole, 4,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-75-6, 28299-33-4 | |
| Record name | 2-Imidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imidazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 4,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 4,5-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-IMIDAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36R5YLK6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Imidazoline Receptor Subtypes and Functions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imidazoline receptors represent a family of non-adrenergic binding sites that have emerged as promising therapeutic targets for a range of pathological conditions. Initially identified through their interaction with compounds bearing an this compound moiety, these receptors are now classified into three main subtypes: I₁, I₂, and I₃. The I₁ receptor is primarily involved in the central regulation of blood pressure, making it a key target for antihypertensive drugs. The I₂ receptor, with its enigmatic molecular identity, is implicated in various neurological disorders, including pain and neurodegeneration. The I₃ receptor is localized in pancreatic β-cells and plays a crucial role in regulating insulin (B600854) secretion. This technical guide provides a comprehensive overview of the current understanding of this compound receptor subtypes, their distinct functions, signaling pathways, and the experimental methodologies employed in their investigation. Quantitative binding data for a range of ligands are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate research in this dynamic field. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear conceptual framework for drug development professionals and researchers.
This compound Receptor Subtypes: Classification and Pharmacology
This compound receptors are a heterogeneous class of proteins that are pharmacologically distinct from adrenergic receptors, although they can be recognized by some adrenergic ligands like clonidine.[1][2] There are three main subtypes of this compound receptors: I₁, I₂, and I₃.[1][3]
-
I₁ this compound Receptor: The I₁ receptor is instrumental in the inhibition of the sympathetic nervous system, which leads to a reduction in blood pressure.[3] It is found in the plasma membrane of neurons in the rostral ventrolateral medulla (RVLM) of the brainstem, as well as in the adrenal medulla, renal epithelium, and pancreatic islets.[3][4][5] The antihypertensive effects of second-generation centrally acting drugs like moxonidine (B1115) and rilmenidine (B1679337) are primarily mediated through their agonist activity at I₁ receptors.[6][7]
-
I₂ this compound Receptor: The I₂ receptor subtype has more enigmatic functions but is implicated in several psychiatric and neurological conditions, including chronic pain and neurodegenerative diseases.[3][8] I₂ binding sites are predominantly located on the outer mitochondrial membrane and have been associated with allosteric modulation of monoamine oxidase (MAO) and with brain creatine (B1669601) kinase.[3][5] The molecular identity of the I₂ receptor is not fully elucidated and is likely heterogeneous, consisting of multiple binding proteins.[3][8][9]
-
I₃ this compound Receptor: The I₃ receptor is primarily located in pancreatic β-cells and is responsible for regulating insulin secretion.[2][3] Activation of I₃ receptors is thought to stimulate insulin release in a glucose-dependent manner, suggesting its potential as a target for the treatment of type 2 diabetes.[2][10][11]
Quantitative Data Presentation: Ligand Binding Affinities
The following tables summarize the binding affinities (Ki) of various ligands for the different this compound receptor subtypes. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.
Table 1: Binding Affinities of Ligands for the I₁ this compound Receptor
| Ligand | Ki (nM) | Receptor Source/Radioligand | Reference |
| Moxonidine | 3.5 | Bovine adrenal chromaffin cells / [³H]Clonidine | [6] |
| Rilmenidine | 2.5 | Rabbit brainstem / [³H]Clonidine | [6] |
| Clonidine | 17 | Human platelet / [³H]p-aminoclonidine | [10] |
| Idazoxan | 25 | Bovine adrenal chromaffin cells / [³H]Clonidine | [6] |
| Efaroxan | 15 | Bovine adrenal chromaffin cells / [³H]Clonidine | [6] |
| Agmatine | >1000 | Human platelet / [³H]p-aminoclonidine | [10] |
Table 2: Binding Affinities of Ligands for the I₂ this compound Receptor
| Ligand | Ki (nM) | Receptor Source/Radioligand | Reference |
| 2-BFI | 1.3 | Rabbit brain / [³H]Idazoxan | [12] |
| Idazoxan | 2.0 | Rabbit brain / [³H]Idazoxan | [12] |
| BU224 | 1.2 | Rat brain / [³H]Idazoxan | [13] |
| CR4056 | 1.5 | Human brain / [³H]2-BFI | [14] |
| B06 | 3.5 (pKi = 8.56) | Human frontal cortex / [³H]2-BFI | [14] |
| Agmatine | >1000 | Rat brain / [³H]Idazoxan | [3] |
Table 3: Ligands Acting on the I₃ this compound Receptor (Quantitative Ki Data is Limited)
| Ligand | Activity | Comments | Reference |
| Efaroxan | Agonist | Stimulates insulin secretion. | [14] |
| KU14R | Antagonist | Blocks this compound-mediated insulin secretion. | [14] |
| Morin (B1676745) | Agonist | Flavonoid that enhances insulin secretion via I₃ receptors. | [15] |
| Canavanine | Agonist | Guanidinium derivative that stimulates insulin release. | [16] |
Signaling Pathways
The signaling pathways for the three this compound receptor subtypes are distinct and are detailed below.
I₁ this compound Receptor Signaling Pathway
Activation of the I₁ this compound receptor, which has been putatively identified as Nischarin (IRAS), initiates a signaling cascade that is independent of traditional G-protein-coupled second messengers like cAMP or inositol (B14025) phosphates.[17][18] Instead, the I₁ receptor is coupled to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[6][18] This leads to the hydrolysis of phosphatidylcholine, generating diacylglycerol (DAG) and phosphocholine.[6] DAG can then activate protein kinase C (PKC) and other downstream effectors, ultimately leading to the sympatho-inhibitory effects that lower blood pressure.[6][18] There is also evidence suggesting a link to phospholipase A2 (PLA2) activation and subsequent arachidonic acid and prostaglandin (B15479496) synthesis.[3][19]
I₂ this compound Receptor Signaling
The signaling mechanism for the I₂ this compound receptor is not as clearly defined as for the I₁ subtype, largely due to its elusive molecular identity.[3][8] A significant portion of I₂ binding sites are located on the outer mitochondrial membrane and are thought to be allosteric modulatory sites on monoamine oxidase A and B (MAO-A and MAO-B).[5][20] Ligand binding to these sites can inhibit MAO activity, leading to an increase in the levels of monoamine neurotransmitters.[5] Another identified I₂ binding protein is brain creatine kinase.[3][8]
I₃ this compound Receptor Signaling Pathway
The I₃ this compound receptor is involved in the regulation of insulin secretion from pancreatic β-cells.[11] While its molecular structure is yet to be definitively identified, functional studies suggest that it may be a binding site on the Kir6.2 subunit of the ATP-sensitive potassium (KATP) channel.[10][11] Activation of the I₃ receptor is proposed to lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[15] This signaling cascade ultimately results in the closure of KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[2][10][11]
Experimental Protocols
Radioligand Binding Assay
This is a fundamental technique to determine the affinity (Ki) of a ligand for a specific receptor subtype.[21]
Objective: To determine the binding affinity of a test compound for an this compound receptor subtype.
Materials:
-
Tissue homogenate or cell membranes expressing the receptor of interest.
-
Radioligand (e.g., [³H]Clonidine for I₁, [³H]Idazoxan or [³H]2-BFI for I₂).
-
Unlabeled competing ligand (the test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Measurement (I₁ Receptor Function)
This protocol assesses the effect of I₁ receptor agonists on blood pressure in animal models.[22][23]
Objective: To measure the change in blood pressure in response to the administration of an I₁ receptor agonist.
Materials:
-
Spontaneously hypertensive rats (SHRs) or other suitable animal model.
-
I₁ receptor agonist (e.g., moxonidine).
-
Vehicle control (e.g., saline).
-
Anesthetic (if required).
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the experimental setup to minimize stress-induced blood pressure fluctuations.
-
Baseline Measurement: Record the baseline systolic and diastolic blood pressure for each animal.
-
Drug Administration: Administer the I₁ receptor agonist or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Post-Dose Monitoring: Continuously or intermittently monitor and record blood pressure at several time points after drug administration.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal and compare the effects of the drug-treated group to the vehicle-treated group.
Monoamine Oxidase (MAO) Inhibition Assay (I₂ Receptor Function)
This in vitro assay measures the ability of I₂ receptor ligands to inhibit MAO activity.[21]
Objective: To determine the inhibitory potency of a test compound on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., p-tyramine).
-
Peroxidase.
-
Fluorescent probe (e.g., Amplex Red).
-
Test compound (I₂ ligand).
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Enzyme and Compound Preparation: Prepare solutions of MAO enzymes and various concentrations of the test compound in assay buffer.
-
Incubation: In a microplate, incubate the MAO enzyme with the test compound for a defined period.
-
Reaction Initiation: Add the MAO substrate, peroxidase, and fluorescent probe to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO activity.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC₅₀ value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay (I₃ Receptor Function)
This protocol assesses the effect of I₃ receptor agonists on insulin secretion from isolated pancreatic islets.[24][25][26]
Objective: To measure the amount of insulin secreted from pancreatic islets in response to glucose and an I₃ receptor agonist.
Materials:
-
Isolated pancreatic islets from rodents or humans.
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
I₃ receptor agonist or antagonist.
-
Insulin ELISA kit.
Procedure:
-
Islet Isolation and Culture: Isolate pancreatic islets using collagenase digestion and culture them overnight.
-
Pre-incubation: Pre-incubate batches of islets in KRB buffer with low glucose to establish a basal insulin secretion rate.
-
Stimulation: Incubate the islets in KRB buffer with high glucose, with or without the I₃ receptor test compound, for a specified time (e.g., 1 hour).
-
Supernatant Collection: Collect the supernatant from each well, which contains the secreted insulin.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis: Compare the amount of insulin secreted in the presence of the test compound to the control conditions (high glucose alone).
Molecular Identity of this compound Receptors
The molecular identification of this compound receptors has been a significant challenge in the field.
-
I₁ Receptor: A candidate for the I₁ receptor has been cloned and is known as this compound Receptor Antisera-Selected (IRAS), which is identical to Nischarin.[17][27] Transfection of IRAS cDNA into host cells confers high-affinity binding sites for I₁ ligands.[17]
-
I₂ Receptor: The molecular identity of the I₂ receptor is more complex and is considered to be heterogeneous.[3][8] Several proteins have been identified as I₂ binding sites, including monoamine oxidases (MAO-A and MAO-B) and brain creatine kinase.[3][8] Western blot analysis has revealed multiple protein bands that are recognized by this compound receptor antibodies, suggesting that I₂ receptors may be a family of related proteins.[9]
-
I₃ Receptor: The molecular identity of the I₃ receptor is the least characterized.[10][11] Functional evidence suggests that it may be a component of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, specifically the Kir6.2 subunit.[10][11] However, its definitive molecular structure remains to be elucidated.
Conclusion and Future Directions
The study of this compound receptors has unveiled a complex and promising area of pharmacology with significant therapeutic potential. The distinct functions and signaling pathways of the I₁, I₂, and I₃ subtypes offer opportunities for the development of targeted therapies for hypertension, neurological disorders, and diabetes. While significant progress has been made in characterizing these receptors, particularly the I₁ subtype, the molecular identities of the I₂ and I₃ receptors remain areas of active investigation. Future research focused on the definitive molecular cloning and structural elucidation of all this compound receptor subtypes will be critical for the rational design of highly selective and efficacious drugs. Furthermore, a deeper understanding of the downstream signaling cascades and the physiological roles of these receptors will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases. The continued application of the detailed experimental protocols outlined in this guide will be instrumental in advancing our knowledge of this fascinating receptor family.
References
- 1. Ligand binding to I2 this compound receptor: the role of lipophilicity in quantitative structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kup.at [kup.at]
- 5. The this compound receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. I1 this compound agonists. General clinical pharmacology of this compound receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic and molecular discrimination of I2-imidazoline receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of ligands selective for central I2-imidazoline binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of I1 and I2 this compound receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification of morin as an agonist of this compound I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of I1-imidazoline receptors using microphysiometry and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound receptor antisera-selected (IRAS) cDNA: cloning and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Changes of this compound receptors in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Blood pressure protocol v1 [protocols.io]
- 24. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. The Measurement of Insulin Secretion from Isolated Rodent Islets of Langerhans | Springer Nature Experiments [experiments.springernature.com]
- 27. This compound receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Ligands for Imidazoline Receptors: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of imidazoline receptors. The document elucidates the core endogenous ligands, their binding affinities, the intricate signaling pathways they modulate, and the experimental methodologies crucial for their investigation.
Introduction to this compound Receptors and their Endogenous Ligands
This compound receptors (I-Rs) are a family of non-adrenergic binding sites that have emerged as significant targets for therapeutic intervention in a range of physiological processes.[1][2] Initially identified through the binding of clonidine (B47849) and other this compound-containing drugs, these receptors are distinct from adrenoceptors.[3] There are three primary classes of this compound receptors:
-
I1-Imidazoline Receptors: Primarily located on the plasma membrane, these receptors are involved in the central regulation of blood pressure.[1][3]
-
I2-Imidazoline Receptors: Often found on the outer mitochondrial membrane, I2 receptors are implicated in a variety of neurological conditions and may function as an allosteric binding site on monoamine oxidases (MAO).[1]
-
I3-Imidazoline Receptors: Located in pancreatic β-cells, these receptors play a role in the regulation of insulin (B600854) secretion.[1][4]
The search for the body's own molecules that interact with these receptors has led to the identification of several endogenous ligands. The term "clonidine-displacing substance" (CDS) was historically used to describe an extract from the brain that could displace clonidine from its binding sites.[5][6] While this substance is not fully characterized, agmatine (B1664431) has been identified as a key active component.[7] Other significant endogenous ligands include the β-carboline, harmane, and imidazoleacetic acid-ribotide.[1]
Quantitative Binding Data of Endogenous Ligands
The binding affinities of endogenous ligands for the different this compound receptor subtypes are crucial for understanding their physiological roles and for the development of selective therapeutic agents. The following tables summarize the available quantitative data (Ki and IC50 values).
Table 1: Binding Affinities of Agmatine at this compound Receptors
| Receptor Subtype | Ligand | Test System | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| I1 | Agmatine | Bovine Adrenomedullary Membranes | [125I]p-iodoclonidine | - | - | [8] |
| I2 | Agmatine | Human Platelet Intracellular Membranes | [3H]-idazoxan | - | - | [8] |
Further research is needed to populate this table with more specific quantitative values.
Table 2: Binding Affinities of β-Carbolines at this compound Receptors
| Receptor Subtype | Ligand | Test System | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| I1 | Harmane | Rat RVLM | - | - | ~30 | [9] |
| I2 | Harmane | Rat Brain | [3H]-2-BFI | 700 | - | [10] |
| I2 | Norharmane | Rat Brain | [3H]-2-BFI | 20 | - | [10] |
Table 3: Binding Affinities of Imidazoleacetic Acid-Ribotide at this compound Receptors
| Receptor Subtype | Ligand | Test System | Radioligand | Ki (µM) | IC50 (µM) | Reference |
| I1 | Imidazoleacetic acid-ribotide | Bovine Adrenal Medulla | [3H]clonidine | 13 ± 2 | - | [11] |
| I1 | Imidazoleacetic acid-riboside | Bovine Adrenal Medulla | [3H]clonidine | 24 ± 5 | - | [11] |
Signaling Pathways of this compound Receptors
The activation of this compound receptors by their endogenous ligands initiates distinct intracellular signaling cascades. These pathways are critical to the physiological effects mediated by each receptor subtype.
I1-Imidazoline Receptor Signaling Pathway
The I1 receptor is not coupled to the conventional G-protein signaling pathways that involve adenylyl or guanylyl cyclases.[12][13] Instead, its activation leads to the hydrolysis of choline (B1196258) phospholipids, generating diacylglycerol (DAG) and arachidonic acid.[12][13] This signaling cascade shares similarities with that of the interleukin family of receptors, suggesting that I1-receptors may belong to the neurocytokine receptor family.[12][13]
I2-Imidazoline Receptor Signaling Pathway
The I2 receptor is predominantly located on the outer mitochondrial membrane and is closely associated with monoamine oxidase (MAO).[1] The binding of ligands to the I2 site can allosterically modulate MAO activity, thereby influencing the metabolism of monoamine neurotransmitters.[1] Additionally, sustained stimulation of I2 receptors has been shown to down-regulate pro-apoptotic proteins such as Bax and up-regulate anti-apoptotic factors, suggesting a role in neuroprotection.[14]
I3-Imidazoline Receptor Signaling Pathway
The I3 receptor is crucial for regulating insulin secretion from pancreatic β-cells.[15] Activation of the I3 receptor by ligands such as agmatine engages a phospholipase C (PLC) signaling pathway.[15] This leads to anti-apoptotic effects, evidenced by a decrease in caspase-3 expression and an increase in the phosphorylation of the pro-apoptotic protein Bad (p-BAD), thereby promoting β-cell survival.[15][16]
Experimental Protocols
Radioligand Binding Assay for I1-Imidazoline Receptors in Rat Brainstem
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for I1-imidazoline receptors in rat brainstem membranes.
Materials:
-
Rat brainstem tissue
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4
-
Radioligand: [³H]-Clonidine (specific activity ~20-60 Ci/mmol)
-
Non-specific binding agent: 10 µM Moxonidine or Clonidine
-
Test compounds
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brainstem tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Clonidine (to a final concentration of ~1-5 nM), and 100 µL of membrane suspension (50-100 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Moxonidine, 50 µL of [³H]-Clonidine, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-Clonidine, and 100 µL of membrane suspension.
-
-
Incubate the plate at 25°C for 45-60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HPLC Method for Quantification of Agmatine in Rat Brain Tissue
This protocol outlines a high-performance liquid chromatography (HPLC) method with fluorescence detection for the quantification of agmatine in rat brain tissue, based on pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[17]
Materials:
-
Rat brain tissue
-
Homogenization solution: 0.4 M Perchloric acid
-
Derivatizing reagent: o-phthalaldehyde (OPA) in a suitable buffer with 2-mercaptoethanol
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium acetate, pH 7.2
-
Mobile Phase B: Methanol
-
Agmatine standard solutions
Procedure:
-
Sample Preparation:
-
Homogenize accurately weighed brain tissue in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Derivatization:
-
Mix a portion of the supernatant (or agmatine standard) with the OPA derivatizing reagent.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature to form a fluorescent derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Elute the sample using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:
-
0-5 min: 20% B
-
5-15 min: 20-80% B
-
15-20 min: 80% B
-
20-25 min: 80-20% B
-
25-30 min: 20% B
-
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of derivatized agmatine standards.
-
Identify and integrate the peak corresponding to the agmatine-OPA derivative in the sample chromatograms.
-
Determine the concentration of agmatine in the sample by comparing its peak area to the standard curve.
-
Conclusion
The study of endogenous ligands for this compound receptors is a rapidly evolving field with significant therapeutic potential. Agmatine, β-carbolines, and imidazoleacetic acid-ribotide represent key players in the modulation of this compound receptor activity, each with distinct binding profiles and signaling consequences. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate these interactions and unravel the complex roles of this compound receptors in health and disease. A thorough understanding of these endogenous systems is paramount for the rational design and development of novel drugs targeting this important receptor family.
References
- 1. This compound receptors, novel agents and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are this compound receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Clonidine displacing substance is biologically active on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agmatine--a novel endogenous ligand of this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the discriminable stimulus produced by 2-BFI: effects of this compound I2-site ligands, MAOIs, β-carbolines, agmatine and ibogaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harmane produces hypotension following microinjection into the RVLM: possible role of I1-imidazoline receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. perceptive.com [perceptive.com]
- 11. pnas.org [pnas.org]
- 12. Agmatine and this compound Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic treatment with selective I2-imidazoline receptor ligands decreases the content of pro-apoptotic markers in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of this compound-I3 receptors ameliorates pancreatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of agmatine in brain and plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Medicinal Chemistry of Imidazoline Derivatives: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Imidazoline derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities and therapeutic potential. This guide provides an in-depth exploration of the core medicinal chemistry of these derivatives, including their structure-activity relationships, therapeutic applications, and the underlying signaling pathways. Detailed experimental protocols for their evaluation and a curated collection of quantitative pharmacological data are presented to serve as a valuable resource for professionals in drug discovery and development.
Introduction to this compound Derivatives and their Receptors
This compound derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This structural motif is a key pharmacophore that interacts with specific this compound receptors, which are distinct from adrenergic receptors.[1] There are three primary classes of this compound receptors:
-
I₁-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure.[2] Their activation leads to an inhibition of the sympathetic nervous system.[1]
-
I₂-Imidazoline Binding Sites: These sites are predominantly found on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO).[3] Their precise physiological role is still under investigation, but they are implicated in various neurological and psychiatric conditions.[1]
-
I₃-Imidazoline Receptors: These receptors are involved in the regulation of insulin (B600854) secretion from pancreatic β-cells.[1]
The diverse biological functions of these receptors have made this compound derivatives attractive candidates for the development of novel therapeutics for cardiovascular diseases, neurological disorders, and metabolic conditions.[4]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The therapeutic utility of this compound derivatives is closely linked to their structural features, which govern their affinity and selectivity for the different this compound receptor subtypes.
Antihypertensive Agents
The most well-established therapeutic application of this compound derivatives is in the management of hypertension.[5] Centrally acting antihypertensives like clonidine, moxonidine, and rilmenidine (B1679337) exert their effects through agonism at I₁-imidazoline receptors in the rostral ventrolateral medulla of the brainstem.[2]
Structure-Activity Relationship Highlights for I₁-Agonists:
-
The presence of a 2-substituted this compound ring is crucial for activity.
-
Aromatic or lipophilic substituents at the 2-position of the this compound ring are generally favored.
-
Substitution on the aromatic ring can modulate potency and selectivity. For instance, ortho or meta substitution with a methyl or methoxy (B1213986) group on a phenyl ring linked to the this compound moiety enhances I₁ affinity.[6]
Neuroprotective and Psychiatric Applications
I₂-imidazoline receptor ligands are being investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.[4] The modulation of MAO activity by I₂ ligands suggests their potential in conditions where monoamine neurotransmitter levels are dysregulated.[3]
Structure-Activity Relationship Highlights for I₂-Ligands:
-
Selectivity for I₂ receptors often increases with a methyl group at the para position of a 2-phenyl-imidazoline scaffold.[6]
-
Compounds like 2-(3'-fluoro-4'-tolyl)-imidazoline have shown high potency and selectivity for I₂ sites.[6]
Quantitative Pharmacological Data
The following tables summarize the binding affinities (pKi) and half-maximal inhibitory concentrations (IC50) of representative this compound derivatives for I₁ and I₂ this compound receptors and α-adrenergic receptors. This data is essential for understanding the selectivity profiles of these compounds.
Table 1: Binding Affinities (pKi) of this compound Derivatives
| Compound | I₁ Receptor (pKi) | I₂ Receptor (pKi) | α₂-Adrenergic Receptor (pKi) | Selectivity (I₁/I₂) | Reference |
| 2-(2'-methoxyphenyl)-imidazoline | 8.53 | < 5.0 | - | > 3388 | [6] |
| 2-(3'-fluoro-4'-tolyl)-imidazoline | < 5.0 | 8.53 | - | > 3388 (for I₂) | [6] |
| S23515 | - | - | - | - | [7] |
| S23757 | - | - | - | - | [7] |
| LNP 509 | - | - | - | - | [7] |
| LNP 911 | - | - | - | - | [7] |
Table 2: IC50 Values of this compound Derivatives
| Compound | Target | IC50 (µM) | Cell Line/Tissue | Reference |
| Compound 3a | Antihypertensive | - | In-vivo | [5] |
| Compound 3c | Antihypertensive | - | In-vivo | [5] |
| Compound 4c | Antihypertensive | - | In-vivo | [5] |
| Compound 5a | Antihypertensive | - | In-vivo | [5] |
| Compound 6c | Antihypertensive | - | In-vivo | [5] |
Signaling Pathways
The activation of this compound receptors triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of this compound derivatives.
I₁-Imidazoline Receptor Signaling
The I₁-imidazoline receptor is believed to be a G-protein coupled receptor (GPCR).[2] Its activation initiates a signaling cascade that involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC) and the subsequent inhibition of adenylyl cyclase.[7] This leads to a reduction in cyclic AMP (cAMP) levels and ultimately results in the inhibition of sympathetic outflow.
References
- 1. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of this compound derivatives as potential CNS and CVS agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of this compound sites I1 and I2 selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kup.at [kup.at]
A Technical Guide to the Synthesis of Novel Imidazoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathways of novel imidazoline-based compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents targeting this compound receptors.
Introduction to this compound-Based Compounds
This compound derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The this compound ring system is a core structural motif in a variety of biologically active molecules, including antihypertensive agents, hypoglycemic compounds, and anticancer drugs.[3][4][5] These compounds primarily exert their effects through interaction with this compound receptors (I-receptors), which are classified into three main subtypes: I₁, I₂, and I₃.[6][7]
Synthetic Methodologies
The synthesis of novel this compound-based compounds can be achieved through several versatile and efficient methodologies. This section details three prominent synthetic routes, providing comprehensive experimental protocols for each.
Synthesis of 2-Substituted Imidazolines from Aldehydes
A common and straightforward method for the synthesis of 2-substituted imidazolines involves the condensation of an aldehyde with ethylenediamine (B42938), followed by oxidation.[8][9][10]
Experimental Protocol: One-Pot Synthesis of 2-Aryl-Imidazolines using N-Bromosuccinimide (NBS)
-
Reaction Setup: To a solution of the desired aromatic aldehyde (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂) or tert-butyl methyl ether (TBME) (5 mL), add ethylenediamine (1.2 mmol).
-
Aminal Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the aminal intermediate.
-
Oxidation: Cool the reaction mixture in an ice bath and add N-bromosuccinimide (NBS) (1.1 mmol) portion-wise over 5 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the pure 2-aryl-imidazoline.[11]
Table 1: Synthesis of 2-Aryl-Imidazolines from Various Aldehydes
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | CH₂Cl₂ | 2 | 95 |
| 2 | 4-Methoxybenzaldehyde | CH₂Cl₂ | 2 | 92 |
| 3 | 4-Chlorobenzaldehyde | CH₂Cl₂ | 2.5 | 90 |
| 4 | 4-Nitrobenzaldehyde | CH₂Cl₂ | 3 | 88 |
| 5 | 2-Naphthaldehyde | TBME | 2 | 91 |
| 6 | 3-Pyridinecarboxaldehyde | TBME | 2.5 | 85 |
Data compiled from multiple sources.[8]
Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of highly substituted imidazoles, which can be readily reduced to the corresponding imidazolines. The Debus-Radziszewski reaction is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate).[12][13][14]
Experimental Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
-
Reaction Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).
-
Catalyst Addition: Add a catalytic amount of cupric chloride (CuCl₂·2H₂O) (10 mol%).
-
Reaction Conditions: Heat the mixture under solvent-free conditions using microwave irradiation for 10-15 minutes. Alternatively, the reaction can be refluxed in ethanol (B145695) with a catalytic amount of citric acid.
-
Workup: After cooling to room temperature, add ice-cold water to the reaction mixture to precipitate the solid product.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[12]
Table 2: Synthesis of 2,4,5-Trisubstituted Imidazoles via Multicomponent Reaction
| Entry | Aldehyde | 1,2-Dicarbonyl | Catalyst | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Benzil | CuCl₂·2H₂O (MW) | 12 | 90 |
| 2 | 4-Chlorobenzaldehyde | Benzil | CuCl₂·2H₂O (MW) | 10 | 94 |
| 3 | 4-Methoxybenzaldehyde | Benzil | CuCl₂·2H₂O (MW) | 12 | 92 |
| 4 | 4-Nitrobenzaldehyde | Benzil | Citric Acid (EtOH reflux) | 100 | 85 |
| 5 | 2-Hydroxybenzaldehyde | Benzil | Citric Acid (EtOH reflux) | 120 | 88 |
Data compiled from multiple sources.[12]
Palladium-Catalyzed Synthesis of Polysubstituted Imidazolines
Palladium-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of functionalized this compound derivatives. This can involve the direct C-H functionalization of a pre-formed this compound ring or a tandem reaction to construct the heterocyclic core.[15]
Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Imidazolinone
-
Reaction Setup: In a reaction vial, combine the imidazolinone starting material (1.0 mmol), the aryl halide (1.5 mmol), palladium(II) acetate (Pd(OAc)₂) (5 mol%), and sodium acetate trihydrate (NaOAc·3H₂O) (3.0 equiv).
-
Solvent: Add degassed dimethyl sulfoxide (B87167) (DMSO) (3 mL).
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.[15]
Characterization of Novel this compound Compounds
The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and stereochemistry.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the C=N bond characteristic of the this compound ring.[16]
Signaling Pathways of this compound Receptors
This compound-based compounds exert their biological effects by interacting with specific this compound receptors. The signaling cascades initiated by these receptors are distinct and are of significant interest in drug development.
I₁-Imidazoline Receptor Signaling Pathway
The I₁-imidazoline receptor is implicated in the central regulation of blood pressure.[19][20] Its activation leads to a unique signaling cascade that does not involve traditional G-protein-coupled second messengers like cAMP or inositol (B14025) phosphates.[1][19] Instead, the I₁ receptor is coupled to the hydrolysis of phosphatidylcholine (PC) by phosphatidylcholine-selective phospholipase C (PC-PLC), generating diacylglycerol (DAG).[21][22][23] DAG, in turn, can activate protein kinase C (PKC) and lead to the production of downstream signaling molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel this compound derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 6. This compound receptor - Wikipedia [en.wikipedia.org]
- 7. This compound binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. 2-Imidazoline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. imp.kiev.ua [imp.kiev.ua]
- 18. researchgate.net [researchgate.net]
- 19. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. scispace.com [scispace.com]
- 23. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of Imidazoline Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imidazoline receptors represent a family of non-adrenergic binding sites that have emerged as promising therapeutic targets for a range of pathological conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound receptor agonists, focusing on the three primary subtypes: I1, I2, and I3. It details their distinct signaling pathways, downstream physiological effects, and the experimental methodologies employed to elucidate their function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in this field.
Introduction to this compound Receptors
Initially identified as non-adrenergic binding sites for clonidine (B47849) and other this compound-containing compounds, this compound receptors are now classified into three main subtypes with distinct tissue distributions and functional roles.
-
I1 Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure. Agonism at I1 receptors leads to a reduction in sympathetic nervous system outflow, resulting in vasodilation and a decrease in blood pressure.
-
I2 Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are associated with monoamine oxidases. Their activation has been implicated in a variety of functions, including pain modulation, neuroprotection, and the regulation of mood.
-
I3 Receptors: Located in pancreatic β-cells, I3 receptors play a crucial role in the regulation of insulin (B600854) secretion.
Quantitative Data: Binding Affinities and Functional Potencies
The interaction of agonists with this compound receptors is quantified by their binding affinity (Ki) and functional potency (EC50 or IC50). The following tables summarize available data for key this compound receptor agonists.
Table 1: Binding Affinities (Ki, nM) of Selected Agonists for this compound Receptor Subtypes
| Compound | I1 Receptor (Ki, nM) | I2 Receptor (Ki, nM) | α2A-Adrenoceptor (Ki, nM) | Selectivity (I1 vs α2A) |
| Clonidine | 3.3 | 19.2 | 1.5 | ~0.45 |
| Moxonidine | 4.9 | 1550 | 165 | ~33.7 |
| Rilmenidine | 2.9 | 2040 | 88 | ~30.3 |
| Agmatine | High (selective for subcomponent) | Moderate to Low | Low | High |
| 2-BFI | - | 70.1 | - | - |
| BU 226 | - | 1.4 | >10,000 | >7142 |
Data compiled from multiple sources. Absolute values may vary between studies.
Table 2: Functional Potency (EC50/IC50) of Selected Agonists
| Agonist | Receptor Subtype | Functional Assay | Potency (EC50/IC50) |
| Moxonidine | I1 | Arachidonic Acid Release (PC12 cells) | 10 nM - 1.0 µM (concentration range) |
| LY389382 | I3 | Glucose-dependent insulin secretion (rat islets) | 0.3 µM |
| Phentolamine | I3 | Increase in cytoplasmic Ca2+ (pancreatic β-cells) | 32 µM (effective concentration) |
Signaling Pathways of this compound Receptor Agonists
The signaling cascades initiated by this compound receptor agonists are distinct for each subtype and are often independent of classical G-protein coupled receptor pathways.
I1 this compound Receptor Signaling
Activation of I1 receptors initiates a signaling cascade that is not coupled to the conventional adenylyl cyclase or inositol (B14025) phospholipid hydrolysis pathways. Instead, it involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).
-
PC-PLC Activation: Agonist binding to the I1 receptor leads to the activation of PC-PLC.
-
Second Messenger Generation: PC-PLC hydrolyzes phosphatidylcholine to produce two key second messengers: diacylglycerol (DAG) and phosphocholine.
-
Downstream Effects: DAG can be further metabolized to generate arachidonic acid and subsequently eicosanoids, which are implicated in the receptor's physiological effects. Additionally, I1 receptor activation has been shown to inhibit the Na+/H+ exchanger and induce the expression of genes encoding for catecholamine synthetic enzymes.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Imidazoline Receptor Structure-Activity Relationships
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for ligands targeting the three main classes of this compound receptors: I₁, I₂, and I₃. It details the critical chemical features that govern ligand affinity and selectivity, summarizes quantitative binding data, outlines key experimental methodologies, and illustrates the associated signaling pathways.
Introduction to this compound Receptors
This compound receptors are a class of non-adrenergic receptors that recognize compounds containing an this compound or a related heterocyclic moiety.[1] They are broadly classified into three main subtypes, each with distinct physiological roles and therapeutic potential.[2][3]
-
I₁ Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure.[3][4][5] Agonists at the I₁ receptor are effective antihypertensive agents.[5]
-
I₂ Receptors: These receptors are widely distributed and are often found on the outer mitochondrial membrane, where they are believed to act as allosteric modulators of Monoamine Oxidase B (MAO-B).[1][2][6] Ligands targeting I₂ receptors are being investigated for their potential in treating psychiatric conditions and neurodegenerative diseases.[7]
-
I₃ Receptors: Located in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin (B600854) secretion.[2][3][6]
The development of subtype-selective ligands is crucial for therapeutic applications to maximize efficacy and minimize off-target effects, particularly at α₂-adrenergic receptors, which also bind many this compound compounds.[8]
Signaling Pathways
The signaling mechanisms for each this compound receptor subtype are distinct and are not yet fully elucidated. The current understanding of these pathways is summarized below.
I₁ Receptor Signaling
Activation of the I₁ receptor is not coupled to conventional G-protein pathways like adenylyl or guanylyl cyclase.[9] Instead, it triggers the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers such as diacylglycerol (DAG) and arachidonic acid.[9][10][11] This pathway bears resemblance to those used by the neurocytokine receptor family.[3][9]
I₂ Receptor Signaling
The I₂ receptor is understood to be an allosteric modulatory site of monoamine oxidase (MAO), particularly MAO-B, located on the outer mitochondrial membrane.[1][12] Ligands binding to the I₂ site can functionally inhibit MAO activity, leading to an increase in monoamine levels, which may underlie some of their neuroprotective and analgesic effects.[7]
I₃ Receptor Signaling
The I₃ receptor regulates insulin secretion from pancreatic β-cells.[3] Its mechanism is thought to involve the modulation of ATP-sensitive potassium (K-ATP) channels.[3] Binding of a ligand to the I₃ site leads to the closure of these channels, causing membrane depolarization, subsequent opening of voltage-gated calcium channels, and ultimately insulin exocytosis.
Structure-Activity Relationship (SAR) Studies
SAR studies aim to identify the key molecular features that determine a ligand's binding affinity and selectivity for the different this compound receptor subtypes.[2][13]
General Pharmacophore Model
A common pharmacophore for this compound ligands includes:
-
An This compound ring (or a bioisosteric equivalent like pyrroline (B1223166) or oxazoline).[13]
-
A bridge element (e.g., a methylene (B1212753) group, an amino group, or an oxygen atom).
-
An aromatic or lipophilic moiety .
SAR for I₁ Receptor Selectivity
I₁-selective ligands are sought for their antihypertensive properties with reduced sedative side effects, which are typically associated with α₂-adrenoceptor agonism.[8] Second-generation antihypertensives like moxonidine (B1115) and rilmenidine (B1679337) show greater selectivity for I₁ receptors over α₂-adrenoceptors compared to first-generation agents like clonidine.[5][14]
-
The Bridge: The nature of the bridging unit between the this compound and the aromatic ring is critical. An amino bridge (-NH-) as seen in moxonidine often confers I₁ selectivity.
-
Aromatic Substitution: Substitution on the aromatic ring is a key determinant of selectivity. For example, the methoxy (B1213986) group on moxonidine's aromatic ring contributes to its I₁ preference.
SAR for I₂ Receptor Selectivity
High selectivity for I₂ receptors is desirable for developing CNS-targeted therapies.
-
Conformational Restriction: Starting from the non-selective compound cirazoline (B1222771), conformational restrictions led to the discovery of highly selective I₂ ligands.[15]
-
Isosteric Replacement: Replacing parts of a molecule with chemical groups that retain similar physical properties can eliminate unwanted activity. For instance, isosteric replacement in a cirazoline derivative eliminated its residual α₁-agonist activity, paving the way for selective I₂ ligands.[15]
-
Key Ligands: The development of tracizoline (B1236551) and benazoline represented a breakthrough, as these compounds display high affinity for I₂ receptors with unprecedented selectivity over both α₁- and α₂-adrenoceptors.[15] The presence of a methyl group in the para position of the tolyl ring has been shown to increase I₂ selectivity.[16]
Quantitative SAR Data
The binding affinities (Ki) of various ligands at this compound and adrenergic receptors provide a quantitative basis for understanding SAR. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of First and Second-Generation Antihypertensive Agents Data compiled from studies on bovine Rostral Ventrolateral Medulla (RVLM) membranes.[5]
| Compound | I₁-Imidazoline Ki (nM) | α₂-Adrenergic Ki (nM) | Selectivity Ratio (α₂/I₁) | Generation |
| Clonidine | 4.2 | 1.3 | 0.3 | First |
| Guanabenz | 3.2 | 1.8 | 0.6 | First |
| Guanfacine | 1.3 | 0.4 | 0.3 | First |
| Moxonidine | 3.5 | 105 | 30 | Second |
| Rilmenidine | 2.4 | 125 | 52 | Second |
Table 2: Binding Affinities (pKi) and Selectivity of High-Affinity I₂ Ligands Data from studies on rat whole brain (for I₂) and cerebral cortex (for α₁/α₂) membranes.[15]
| Compound | I₂ pKi | α₁ pKi | α₂ pKi | I₂/α₁ Selectivity | I₂/α₂ Selectivity |
| Idazoxan | 8.80 | 6.81 | 7.64 | 98 | 14 |
| Cirazoline | 8.41 | 8.82 | 7.37 | 0.4 | 11 |
| Tracizoline (9) | 8.74 | 5.37 | 4.85 | 2,344 | 7,762 |
| Benazoline (12) | 9.07 | 5.64 | 4.80 | 2,691 | 18,621 |
(Note: pKi = -log(Ki). Higher pKi indicates higher affinity. Selectivity is the antilog of the difference in pKi values).
Key Experimental Protocols
The characterization of this compound ligands relies on robust in vitro assays to determine their binding and functional properties.
Protocol 1: Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[17][18] It involves competing a radiolabeled ligand with an unlabeled test compound.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in the target receptor (e.g., rat kidney for I₂, brainstem for I₁) in ice-cold lysis buffer.[12][18]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[12]
-
-
Competition Binding Reaction:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and test compound competition.
-
Total Binding: Add membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Idazoxan for I₂), and assay buffer.[17][18]
-
NSB: Add membrane preparation, radioligand, and a high concentration of a known non-labeled ligand to saturate the receptors.[12]
-
Competition: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the free radioligand to pass through.[17][18]
-
Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12][17]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the average total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding).
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This functional assay is used to assess the effect of I₂ ligands on MAO enzyme activity, often using a fluorometric method.[17]
Detailed Methodology:
-
Enzyme and Reagents:
-
Use a source of the enzyme, such as recombinant human MAO-A and MAO-B.[17]
-
Prepare a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).[17]
-
Use a fluorometric probe that reacts with hydrogen peroxide (a byproduct of MAO activity) to generate a fluorescent signal.[17]
-
-
Inhibition Assay:
-
In a microplate, pre-incubate the MAO enzyme with various concentrations of the test I₂ this compound ligand.
-
Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (background).
-
-
Reaction and Detection:
-
Initiate the enzymatic reaction by adding the substrate to all wells.[17]
-
Place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration of the test ligand.
-
Normalize the rates relative to the uninhibited control.
-
Plot the percent inhibition against the log concentration of the test ligand to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the ligand that causes 50% inhibition of MAO activity.[17]
-
Conclusion
The study of this compound receptor structure-activity relationships is a dynamic field that has led to the development of therapeutically relevant compounds. A clear understanding of the pharmacophore for each receptor subtype and the specific structural modifications that govern selectivity is essential for the rational design of new drugs. While second-generation antihypertensives targeting I₁ receptors are already in clinical use, the development of selective I₂ and I₃ ligands holds significant promise for novel treatments of neurological disorders and metabolic diseases, respectively. Future research, aided by the protocols and SAR data outlined in this guide, will continue to refine our understanding and unlock the full therapeutic potential of targeting these unique receptor systems.
References
- 1. scispace.com [scispace.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore Development and SAR Studies of this compound Receptor...: Ingenta Connect [ingentaconnect.com]
- 7. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kup.at [kup.at]
- 9. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of moxonidine: an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacophore development and SAR studies of this compound receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. This compound receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Pharmacological Maze of Second-Generation Imidazoline Drugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Second-generation imidazoline drugs, a class of centrally acting antihypertensive agents, have garnered significant attention for their improved side-effect profile compared to their predecessors. This technical guide provides an in-depth exploration of their pharmacological profile, focusing on their interaction with this compound and α-adrenergic receptors, the intricacies of their signaling pathways, and the experimental methodologies used for their characterization.
Core Concepts: Receptor Binding and Selectivity
The clinical efficacy and reduced sedative effects of second-generation this compound drugs, such as moxonidine (B1115) and rilmenidine (B1679337), are primarily attributed to their selective affinity for I₁-imidazoline receptors over α₂-adrenergic receptors.[1][2][3] This selectivity contrasts with first-generation agents, like clonidine, which exhibit higher affinity for α₂-adrenergic receptors, leading to more pronounced side effects such as sedation and dry mouth.[1]
Comparative Binding Affinities
The binding affinities of these compounds for various receptor subtypes are crucial for understanding their pharmacological effects. The following table summarizes the reported binding affinities (Ki or pKi values) for key second-generation this compound drugs and related compounds at I₁, I₂, and α₂-adrenergic receptor subtypes.
| Compound | I₁-Imidazoline (Ki/pKi) | I₂-Imidazoline (Ki/pKi) | α₂A-Adrenergic (Ki/pKi) | α₂B-Adrenergic (Ki/pKi) | α₂C-Adrenergic (Ki/pKi) | Selectivity (I₁ vs α₂) |
| Moxonidine | High Affinity | Moderate Affinity | Lower Affinity | Lower Affinity | Lower Affinity | ~33-70 fold for I₁[1][4] |
| Rilmenidine | High Affinity | Moderate Affinity | Lower Affinity | Lower Affinity | Lower Affinity | More selective for I₁[5][6] |
| LNP 509 | Highly Selective for I₁ | Low Affinity | Low Affinity | Low Affinity | Low Affinity | High I₁ selectivity |
| Tracizoline (B1236551) | pKi = 8.74 (for I₂) | High Affinity | Low Affinity | Low Affinity | Low Affinity | I₂/α₂ > 7,700[7] |
| Benazoline | pKi = 9.07 (for I₂) | High Affinity | Low Affinity | Low Affinity | Low Affinity | I₂/α₂ > 18,600[7] |
| Clonidine | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | Low I₁ selectivity[1] |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. pKi is the negative logarithm of the Ki value. The selectivity ratio is a critical parameter, highlighting the preferential binding to I₁-imidazoline receptors.
Unraveling the Signal Transduction Pathways
The signaling cascade initiated by the activation of I₁-imidazoline receptors deviates from the classical G-protein coupled receptor (GPCR) pathways associated with α₂-adrenergic receptors. Evidence suggests that I₁-imidazoline receptors are coupled to a phosphatidylcholine-selective phospholipase C (PC-PLC).[8][9][10]
Activation of the I₁-imidazoline receptor by an agonist like moxonidine leads to the activation of PC-PLC. This enzyme then hydrolyzes phosphatidylcholine, a major component of the cell membrane, to produce two key second messengers: diacylglycerol (DAG) and phosphocholine.[8][9] DAG, in turn, can activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to a reduction in sympathetic outflow from the rostral ventrolateral medulla (RVLM) in the brainstem.[1][4] This reduction in sympathetic nerve activity results in decreased blood pressure.
Key Experimental Protocols
The characterization of second-generation this compound drugs relies on a suite of specialized in vitro and in vivo assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity and selectivity of a compound for its target receptor.
Objective: To determine the Ki (inhibition constant) of a test compound for I₁-imidazoline and α₂-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express the target receptors (e.g., rabbit or rat brain cortex for I₂ and α₂ receptors, or rostral ventrolateral medulla for I₁ receptors) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 50-120 µ g/well .[11]
-
-
Binding Reaction:
-
In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-clonidine for I₁/α₂ receptors or [³H]-idazoxan for I₂ receptors) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of a known non-labeled ligand is added to a separate set of wells.
-
-
Incubation and Filtration:
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[11]
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ (concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by an agonist.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a second-generation this compound drug in activating G-proteins coupled to α₂-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the α₂-adrenergic receptor subtype of interest as described for the radioligand binding assay.[12]
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test agonist.
-
For determining non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.[12]
-
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound [³⁵S]GTPγS.[12]
-
Detection and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.[12]
-
Functional Effects Beyond Blood Pressure Regulation
The pharmacological profile of second-generation this compound drugs extends beyond their antihypertensive effects, with notable actions on insulin (B600854) secretion and neuroprotection.
Modulation of Insulin Secretion
Certain this compound compounds have been shown to stimulate insulin secretion from pancreatic β-cells.[13][14][15][16][17] This effect can be mediated through various mechanisms, including the inhibition of K(ATP) channels, leading to membrane depolarization and calcium influx, or through direct interaction with the exocytotic machinery.[17] The glucose-dependency of this effect is a key area of investigation for the development of novel anti-diabetic therapies.[16]
Experimental Model: Static Insulin Secretion from Isolated Islets
-
Islet Isolation: Isolate pancreatic islets from rodents.
-
Pre-incubation: Pre-incubate batches of islets in a buffer with low glucose concentration.
-
Stimulation: Incubate the islets with varying concentrations of the test this compound compound in the presence of low and high glucose concentrations.
-
Measurement: Collect the supernatant and measure the secreted insulin levels using methods like radioimmunoassay (RIA) or ELISA.
Neuroprotective Effects
Several this compound ligands have demonstrated neuroprotective properties in various experimental models of neuronal injury.[18] These effects are often attributed to the blockade of NMDA receptor channels, which play a critical role in excitotoxicity.[18]
Experimental Model: In Vitro Neurotoxicity Assay
-
Cell Culture: Use primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).
-
Induction of Neurotoxicity: Induce neuronal cell death using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or by inducing hypoxia.
-
Treatment: Pre-treat the cells with the test this compound compound before or after the insult.
-
Assessment of Cell Viability: Measure cell viability using assays such as the MTT or AlamarBlue assay.
-
Mechanistic Studies: Investigate the underlying mechanisms by measuring markers of apoptosis (e.g., caspase activity) and oxidative stress (e.g., reactive oxygen species production).[19]
Conclusion
Second-generation this compound drugs represent a significant advancement in the pharmacological management of hypertension, primarily due to their enhanced selectivity for I₁-imidazoline receptors. A thorough understanding of their binding affinities, unique signaling pathways, and diverse functional effects is paramount for the continued development of safer and more effective therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complex pharmacology of this important class of drugs.
References
- 1. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Comparison of the antihypertensive efficacy of and tolerance to 2 this compound receptor agonists: moxonidine and rilmenidine in monotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinctive features of rilmenidine possibly related to its selectivity for this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different affinities of alpha 2-agonists for this compound and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of phosphatidylcholine-selective phospholipase C by I1-imidazoline receptors in PC12 cells and rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of phosphatidylcholine-selective phospholipase C in activation of mitogen-activated protein kinase pathways in this compound receptor antisera-selected protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Imidazolines and the pancreatic B-cell. Actions and binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stimulation of insulin secretion by this compound compounds is not due to interaction with non-adrenoceptor idazoxan binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stimulation of insulin release from the MIN6 cell line by a new this compound compound, S-21663: evidence for the existence of a novel this compound site in beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucose-induced insulin secretion is potentiated by a new this compound compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced neuroprotective effects result from blockade of NMDA receptor channels in neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Role of I1 Imidazoline Receptors in Blood Pressure Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role I1 imidazoline receptors play in the central regulation of blood pressure. It delves into the molecular mechanisms, signaling pathways, and pharmacological agents that target these receptors, offering insights for research and drug development in the field of hypertension.
Introduction to I1 this compound Receptors
This compound receptors are a class of receptors that recognize ligands with an this compound moiety. They are distinct from adrenergic receptors, although some ligands exhibit affinity for both. Three main classes of this compound receptors have been identified: I1, I2, and I3. The I1 subtype is primarily involved in the central inhibition of the sympathetic nervous system, leading to a reduction in blood pressure. These receptors are predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem, a key area for cardiovascular control.
The antihypertensive effect of certain centrally acting drugs, initially attributed solely to their action on α2-adrenergic receptors, is now understood to be largely mediated by their interaction with I1 this compound receptors. This distinction is crucial, as the activation of I1 receptors is associated with a more favorable side-effect profile, particularly less sedation and dry mouth, compared to the activation of α2-adrenergic receptors.
Mechanism of Action and Signaling Pathways
Activation of I1 this compound receptors in the RVLM leads to a decrease in sympathetic outflow from the central nervous system. This sympathoinhibition results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure. The signaling cascade initiated by I1 receptor activation is still under investigation but is known to be distinct from that of α2-adrenergic receptors.
Current evidence suggests that the I1 receptor is a G protein-coupled receptor. Upon agonist binding, it is thought to activate a signaling pathway involving phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG). Another proposed mechanism involves the inhibition of adenylyl cyclase. This cascade ultimately results in the inhibition of presynaptic neuronal firing in the RVLM, reducing the release of norepinephrine (B1679862) in the periphery.
Signaling Pathway Diagram
Caption: I1 this compound Receptor Signaling Pathway.
Quantitative Data: Ligand Binding Affinities and Selectivity
The development of selective I1 this compound receptor agonists has been a key focus in hypertension therapy. The selectivity of a compound for I1 receptors over α2-adrenergic receptors is a critical determinant of its therapeutic efficacy and side-effect profile. The following tables summarize the binding affinities (Ki) and selectivity ratios for various ligands.
| Ligand | I1 Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | Selectivity Ratio (α2-Ki / I1-Ki) | Reference |
| Agonists | ||||
| Moxon |
The Role of I2 Imidazoline Receptors in Neurodegenerative Diseases: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline receptors (IRs) are a class of non-adrenergic binding sites that have become a focal point in neuropharmacology.[1] Among the subtypes, the I2 this compound receptor (I2-IR) is of significant therapeutic interest due to its high density in the central nervous system (CNS), particularly in glial cells.[1][2] Alterations in I2-IR density have been documented in the brains of patients with neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, implicating these receptors in the pathophysiology of these disorders.[1][3]
Predominantly located on the outer mitochondrial membrane of astrocytes, the precise molecular identity of the I2-IR remains under investigation, though several candidate proteins have been proposed.[1][4] Its functional roles are primarily understood through the actions of selective ligands, with agmatine (B1664431) considered a key endogenous ligand.[1][4] Activation of I2-IRs by specific ligands has consistently demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration.[1][4] This guide provides a comprehensive technical overview of the I2-IR's involvement in neurodegenerative diseases, detailing its mechanisms of action, signaling pathways, and the experimental methodologies used to evaluate its function.
Molecular Profile and Localization
The I2-IR is defined as a non-adrenergic binding site with high affinity for ligands like idazoxan (B1206943) and 2-(2-benzofuranyl)-2-imidazoline (2-BFI).[5][6] While its exact structure is not fully elucidated, research points to a heterogeneous family of proteins.[5][7]
-
Mitochondrial Localization: I2-IRs are primarily localized to the outer mitochondrial membrane, particularly in astrocytes.[1][4][8] This strategic location places them at a critical intersection of cellular metabolism, apoptosis, and oxidative stress pathways.
-
Association with Monoamine Oxidase (MAO): A significant body of evidence indicates that I2-IR binding sites are located on Monoamine Oxidase B (MAO-B), and to a lesser extent, MAO-A.[4][7][8] Studies in MAO-B knockout mice showed a complete abolishment of [3H]idazoxan binding in the liver and brain, confirming that in these tissues, I2-IRs are located exclusively on MAO-B.[7] However, the I2 binding site is distinct from the catalytic site of the MAO enzyme, suggesting an allosteric relationship.[4][9] This association is crucial, as MAO-B activity is known to increase in aging and neurodegenerative diseases, contributing to oxidative stress.[10] It is important to note, however, that some studies suggest I2-IRs also represent molecular species distinct from MAO, indicating a complex and not fully resolved molecular identity.[9]
Mechanisms of Neuroprotection and Signaling Pathways
Activation of I2-IRs by selective ligands confers neuroprotection through multiple, interconnected mechanisms. These effects are largely attributed to the modulation of glial cell function, particularly astrocytes.[1]
Anti-Apoptotic Effects
I2-IR ligands inhibit neuronal death by modulating key apoptotic signaling cascades.[1] This involves both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. For instance, the I2-IR ligand LSL60101 has been shown to decrease the pro-apoptotic FADD protein in the hippocampus.[11]
Caption: Anti-apoptotic signaling modulated by I2-IR ligands.
Modulation of Neuroinflammation
Neuroinflammation, driven by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases.[1] I2-IR ligands exert potent anti-inflammatory effects.[12] Treatment has been shown to reduce the density of activated microglia and suppress the production of pro-inflammatory cytokines like TNF-α and enzymes such as COX-2 in glial cell cultures.[1] In the 5xFAD mouse model of Alzheimer's, the I2 ligand CR4056 suppressed pro-inflammatory activated microglia.[12] This modulation is linked to the calcineurin (CaN) pathway; the I2-IR ligand B06 was found to increase the phosphorylation of NFATc1, a CaN target, preventing the transcription of neuroinflammatory genes.[13]
Caption: Modulation of neuroinflammatory pathways by I2-IR ligands.
Other Neuroprotective Mechanisms
-
MAO Inhibition: Many I2-IR ligands inhibit MAO-A and MAO-B activity, reducing the breakdown of monoamine neurotransmitters and decreasing the production of reactive oxygen species (ROS) that contribute to oxidative stress.[1][14]
-
GFAP Expression: I2-IR activation can increase the expression of Glial Fibrillary Acidic Protein (GFAP) in astrocytes, a process associated with neuronal protection and regeneration.[1][4]
-
Calcium Homeostasis: I2-IR activation has been linked to the reduction of cellular calcium overload, a key event in excitotoxicity-mediated neuronal death.[1][4]
-
NMDA Receptor Blockade: The endogenous ligand agmatine and other I2-IR ligands may exert neuroprotective effects by directly blocking N-methyl-D-aspartate (NMDA) receptors, thereby preventing excitotoxic neuronal damage.[1][4]
Involvement in Specific Neurodegenerative Diseases
Alterations in I2-IR are a consistent finding across several major neurodegenerative diseases, positioning the receptor as a key therapeutic target.
Alzheimer's Disease (AD)
The density of I2-IRs is reportedly increased in the brains of AD patients.[2][10][13] This has led to the exploration of I2-IR ligands as disease-modifying agents.
-
Cognitive Improvement: In preclinical models like the 5xFAD and SAMP8 mice, treatment with selective I2-IR ligands (e.g., CR4056, B06, MCR5) improves cognitive deficits and reverses memory impairments.[2][12][13][15]
-
Molecular Effects: These ligands have been shown to reduce AD hallmarks, oxidative stress, and neuroinflammation markers.[13][15] Specifically, treatments can diminish amyloid precursor protein (APP) processing and increase the levels of Aβ-degrading enzymes in the hippocampus.[15] The ligand CR4056 was also found to increase the expression of ApoE, which is mainly produced by astrocytes, and restore blood-brain barrier (BBB) integrity by reducing fibrinogen extravasation.[12]
Parkinson's Disease (PD)
The role of I2-IR in PD is closely tied to astroglia pathology.[16] I2-IRs are expressed on activated astrocytes (astrogliosis), which play a complex role in the initiation and progression of PD.[16]
-
PET Imaging: The PET radioligand [11C]BU99008, which targets I2-IR, has been used to evaluate astrogliosis in PD patients.[16][17] Studies have shown increased I2-IR levels in cortical regions and the brainstem in early-stage PD, potentially reflecting a compensatory neuroprotective mechanism.[16] Conversely, in moderate-to-advanced PD, a loss of I2-IR signal is observed, which may correlate with a loss of reactive astrocyte function and contribute to cognitive impairment.[16]
-
Preclinical Models: In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of PD, I2-site ligands like 2-BFI potentiated the effects of L-DOPA, likely through their ability to inhibit MAO.[14] However, studies on post-mortem brain tissue from chronic PD patients did not find significant alterations in I2-IR density or MAO activity compared to controls.[18]
Huntington's Disease (HD)
HD is an autosomal dominant neurodegenerative disorder characterized by significant neuronal loss, primarily in the striatum.[19]
-
Receptor Loss: A significant loss (approximately 56%) of I2-IR binding has been observed in the putamen of HD patients post-mortem, consistent with the receptors being located on degenerating neurons.[20]
-
Therapeutic Potential: The involvement of I2-IRs in neurotransmission and cell survival makes them a promising target for developing neuroprotective and disease-modifying interventions for HD.[19] Research suggests that targeting these receptors could alleviate multiple symptoms and potentially slow disease progression.[19] PET imaging using ligands like [11C]BU99008 is being explored to assess neuroinflammation via I2-IR expression in HD patients.[21]
Quantitative Data on I2-IR Ligands
The pharmacological characterization of I2-IR ligands is critical for drug development. Key parameters include binding affinity (Ki) for the I2 receptor and functional activity, such as the inhibition of MAO-B (IC50).
Table 1: Binding Affinities (Ki) of Selected Ligands for I2 this compound Receptors
| Ligand | Radioligand Used | Tissue Source | Ki (nM) | Reference |
|---|---|---|---|---|
| Idazoxan | [3H]Idazoxan | Rat Cerebral Cortex | 12.8 ± 6.8 | [18] |
| 2-BFI | [3H]2-BFI | Rat Brain | Data not specified | [5] |
| BU224 | Not Specified | Not Specified | Data not specified | [5] |
| CR4056 | Not Specified | Not Specified | Data not specified | [5][6] |
| LSL60101 | Not Specified | Human Brain | Data available | [11] |
| B06 | Not Specified | Not Specified | Data available | [1] |
Note: Ki values can vary significantly between studies due to different experimental conditions, such as the radioligand and tissue preparation used.[22]
Table 2: Inhibitory Potency (IC50) of Selected Ligands on Monoamine Oxidase (MAO) Activity
| Ligand | Enzyme | Substrate | IC50 (µM) | Reference |
|---|---|---|---|---|
| 2-BFI | MAO-A | Kynuramine (B1673886) | 16.5 ± 2.7 | [14] |
| 2-BFI | MAO-B | Benzylamine (B48309) | 27.9 ± 2.2 | [14] |
| BU224 | MAO-A | Kynuramine | 4.8 ± 0.2 | [14] |
| BU224 | MAO-B | Benzylamine | 44.8 ± 6.6 | [14] |
| Idazoxan | MAO-A | Not Specified | 280 | [9] |
| Idazoxan | MAO-B | Not Specified | 624 | [9] |
| Clonidine | MAO-A | Not Specified | 700 | [9] |
| Clonidine | MAO-B | Not Specified | 6000 |[9] |
Key Experimental Protocols
Evaluating the interaction of novel compounds with I2-IRs involves a range of standardized in vitro and in vivo assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) and selectivity of a test compound for I2-IRs.
Objective: To determine the inhibition constant (Ki) of a test ligand for I2-IRs.
Materials:
-
Tissue source rich in I2-IRs (e.g., rat or rabbit brain cortex).[22][23]
-
Radioligand with high affinity for I2-IRs (e.g., [³H]2-BFI, [³H]idazoxan).[1][22]
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[22]
-
Scintillation cocktail and counter.
Protocol:
-
Tissue Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membrane fraction. Wash and resuspend the pellet in fresh buffer.[22]
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials with cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Monoamine Oxidase (MAO) Inhibition Assay
This functional assay measures the ability of an I2-IR ligand to inhibit the enzymatic activity of MAO-A or MAO-B.
Objective: To determine the IC50 value of a test ligand for MAO-A and MAO-B.
Materials:
-
Source of MAO enzyme (e.g., rat liver mitochondrial fractions).[9]
-
Specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[22]
-
Test compounds at various concentrations.
-
Microplate reader (fluorometric or colorimetric).
Protocol:
-
Pre-incubation: Pre-incubate the MAO enzyme source with various concentrations of the test ligand.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the appropriate substrate.[22]
-
Detection: Measure the product formation over time using a microplate reader (e.g., fluorescence for kynuramine metabolism).[22]
-
Data Analysis: Plot the enzyme activity against the log concentration of the test ligand to generate a dose-response curve and calculate the IC50 value.[22]
In Vivo Studies in Animal Models
Evaluating the therapeutic potential of I2-IR ligands requires the use of relevant animal models of neurodegeneration.
Common Models:
-
AD: 5xFAD transgenic mice, Senescence-Accelerated Mouse-Prone 8 (SAMP8).[1][12][15]
-
PD: 6-hydroxydopamine (6-OHDA)-lesioned rats.[14]
-
HD: 3-nitropropionic acid (3-NPA)-induced models in rats.[24]
General Workflow:
-
Model Induction/Selection: Utilize transgenic or toxin-induced animal models that recapitulate key aspects of the human disease.
-
Drug Administration: Administer the I2-IR ligand chronically or acutely via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing: Perform a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition), motor function, and anxiety-like behaviors.
-
Post-mortem Analysis: Collect brain tissue for biochemical and histological analysis. This includes measuring levels of disease biomarkers (e.g., Aβ plaques), neuroinflammatory markers, apoptotic proteins, and oxidative stress indicators.
Conclusion and Future Directions
The I2 this compound receptor represents a compelling and multifaceted therapeutic target for neurodegenerative diseases. Its strategic location on the mitochondrial membrane of glial cells places it at the center of key pathological processes, including apoptosis, neuroinflammation, and oxidative stress. A growing body of preclinical evidence demonstrates that selective I2-IR ligands can ameliorate cognitive deficits and modify disease pathology in models of Alzheimer's, Parkinson's, and Huntington's diseases.
Despite this promise, significant challenges remain. The precise molecular identity of the I2-IR is not fully resolved, and its downstream signaling pathways are still being elucidated.[1][13] Future research must focus on:
-
Molecular Identification: Conclusively identifying the protein(s) that constitute the I2-IR.
-
Signaling Elucidation: Mapping the complete signal transduction cascades initiated by I2-IR activation.
-
Clinical Translation: Advancing promising I2-IR ligands, such as CR4056 which has been safely tolerated in humans, into clinical trials for neurodegenerative diseases.[5][12]
The development of novel, highly selective I2-IR ligands, coupled with advanced imaging techniques, will be instrumental in unlocking the full therapeutic potential of modulating this receptor system to combat the progression of devastating neurodegenerative disorders.[25]
References
- 1. benchchem.com [benchchem.com]
- 2. tdx.cat [tdx.cat]
- 3. news-medical.net [news-medical.net]
- 4. Neuroprotective effects of receptor this compound 2 and its endogenous ligand agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound I2 receptors: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between I2 this compound binding sites and monoamine oxidase B in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. I2 Receptors | this compound Receptors | Tocris Bioscience [tocris.com]
- 9. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissociation between I2-imidazoline receptors and MAO-B activity in platelets of patients with Alzheimer's type dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzofuranyl-2-imidazoles as this compound I2 receptor ligands for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. I2-Imidazoline Ligand CR4056 Improves Memory, Increases ApoE Expression and Reduces BBB Leakage in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. I2 this compound receptor modulation protects aged SAMP8 mice against cognitive decline by suppressing the calcineurin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Locomotor effects of this compound I2-site-specific ligands and monoamine oxidase inhibitors in rats with a unilateral 6-hydroxydopamine lesion of the nigrostriatal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral and Cognitive Improvement Induced by Novel this compound I2 Receptor Ligands in Female SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound 2 binding sites reflecting astroglia pathology in Parkinson's disease: an in vivo11C-BU99008 PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-I2 PET Tracers in Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. I2-imidazoline binding sites and monoamine oxidase activity in human postmortem brain from patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound receptors as a new therapeutic target in Huntington's disease: A preclinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound binding sites in Huntington's and Parkinson's disease putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hra.nhs.uk [hra.nhs.uk]
- 22. benchchem.com [benchchem.com]
- 23. Ligand binding to I2 this compound receptor: the role of lipophilicity in quantitative structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacological benefit of I(1)-imidazoline receptors activation and nuclear factor kappa-B (NF-κB) modulation in experimental Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. New this compound I2-receptor ligands to face neurodegenerative diseases - Medicinal Chemistry & Pharmacology [ub.edu]
An In-depth Technical Guide to the I3 Imidazoline Receptor and its Modulation of Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
The I3 imidazoline receptor, located on pancreatic β-cells, has emerged as a significant modulator of insulin (B600854) secretion, distinct from the I1 and I2 receptor subtypes. Activation of the I3 receptor potentiates glucose-stimulated insulin secretion, making it a promising therapeutic target for type 2 diabetes. This guide provides a comprehensive overview of the I3 receptor's role in insulin release, detailing its signaling pathways, the effects of various pharmacological agents, and standardized experimental protocols for its investigation. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.
Introduction to the I3 this compound Receptor
This compound receptors are a class of non-adrenergic receptors that are categorized into three main subtypes: I1, I2, and I3.[1][2] While I1 receptors are primarily involved in the central regulation of blood pressure and I2 receptors are associated with various neurological functions, the I3 receptor is specifically localized to pancreatic β-cells and directly participates in the regulation of insulin secretion.[1][2] The distinct pharmacological profile of the I3 receptor differentiates it from the I1 and I2 subtypes, presenting a focused target for the development of novel insulin secretagogues.[3]
The I3 this compound Receptor Signaling Pathway
Activation of the I3 this compound receptor initiates a signaling cascade that culminates in the potentiation of insulin exocytosis. The primary mechanism involves the mobilization of intracellular calcium, a critical second messenger in insulin secretion.
The signaling pathway proceeds as follows:
-
Agonist Binding and Receptor Activation: An agonist, such as morin (B1676745) or canavanine, binds to and activates the I3 this compound receptor on the pancreatic β-cell membrane.
-
Phospholipase C (PLC) Activation: The activated I3 receptor is coupled to and stimulates Phospholipase C (PLC).[1][4]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER) membrane. This binding triggers the release of stored calcium from the ER into the cytosol.
-
Calcium-Induced Calcium Release (CICR): The initial rise in cytosolic calcium can also activate ryanodine (B192298) receptors (RyR) on the ER, leading to a further release of calcium in a process known as calcium-induced calcium release.
-
Influx of Extracellular Calcium: The I3 receptor-mediated signaling can also lead to the closure of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[5] This closure causes membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs), allowing an influx of extracellular calcium into the cell.
-
Insulin Granule Exocytosis: The elevated cytosolic calcium concentration is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent secretion of insulin.
The following diagram illustrates this signaling cascade:
Quantitative Data on I3 this compound Receptor Ligands
The following tables summarize the quantitative effects of known I3 this compound receptor agonists and antagonists on insulin secretion and related parameters.
Table 1: I3 this compound Receptor Agonists
| Compound | Model System | Concentration/Dose | Effect on Insulin Secretion | Reference |
| Morin | MIN6 Cells | Dose-dependent | Induces a dose-dependent increase.[4][6] | [4][6] |
| Isolated Rat Pancreatic Islets | 10⁻⁷ M | Enhances insulin secretion.[7] | [7] | |
| Diabetic Rats | - | Increases plasma insulin levels.[1][8] | [1][8] | |
| Canavanine | HIT-T15 Pancreatic β-cells | Dose-dependent | Dose-dependently stimulates insulin secretion.[9] | [9] |
| Wistar Rats | 0.1, 1, and 2.5 mg/kg (i.v.) | Increases plasma insulin.[9] | [9] | |
| Efaroxan (B1214185) | BRIN-BD11 Cells | 200 µM | Stimulates insulin secretion.[10] | [10] |
| Rat Islets of Langerhans | - | Stimulates insulin secretion.[3] | [3] | |
| Harmane | Human Islet MTs | Dose-dependent | Increased basal and stimulated insulin secretion.[11] | [11] |
| Allantoin | Min 6 Cells & Wistar Rats | Dose-dependent | Enhances insulin secretion.[12] | [12] |
| S-21663 | MIN6 Cells | 10⁻⁵ M to 10⁻³ M (peak at 10⁻⁴ M) | Potent, glucose-independent insulin secretagogue.[13][14] | [13][14] |
Table 2: I3 this compound Receptor Antagonists
| Compound | Model System | Concentration/Dose | Effect on Agonist-Induced Insulin Secretion | Reference |
| KU14R | MIN6 Cells | Dose-dependent | Dose-dependently inhibits morin- or efaroxan-induced insulin secretion.[4] | [4] |
| Isolated Rat Pancreatic Islets | Dose-dependent | Dose-dependently inhibits morin-induced insulin secretion.[1][7] | [1][7] | |
| Diabetic Rats | - | Dose-dependently inhibits morin-induced increase in plasma insulin.[1][8] | [1][8] | |
| Wistar Rats | 4 or 8 mg/kg (i.v.) | Attenuates canavanine-induced insulin secretion.[9] | [9] | |
| Min 6 Cells & Wistar Rats | Dose-dependent | Blocks allantoin-induced insulin secretion.[12] | [12] |
Note: Some studies have reported that KU14R can act as a potent insulinotropic agent in certain experimental settings, suggesting a complex pharmacology that may be cell-line or condition-dependent.[10]
Detailed Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol describes a static incubation method to assess the effect of a test compound on insulin secretion from MIN6 pancreatic β-cells.
Materials:
-
MIN6 cells
-
24-well or 96-well cell culture plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4)
-
Glucose solutions (low and high concentrations)
-
Test compound (I3 agonist or antagonist)
-
Mouse insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 24-well or 96-well plate to achieve approximately 80% confluency on the day of the experiment.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish basal insulin secretion.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRBH with the desired glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM or 20 mM) with or without various concentrations of the test compound.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
-
Insulin Quantification:
-
Quantify the insulin concentration in the supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.
-
Intracellular Calcium Measurement in Pancreatic β-cells
This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.
Materials:
-
Pancreatic β-cells (e.g., MIN6 cells or isolated islets)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered salt solution
-
Confocal or fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Preparation: Culture cells on glass coverslips suitable for microscopy.
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in a HEPES-buffered salt solution.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with the HEPES-buffered salt solution to remove excess dye.
-
Imaging:
-
Mount the coverslip on the microscope stage.
-
Perfuse the cells with a solution containing a basal glucose concentration.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
After establishing a stable baseline, perfuse the cells with a solution containing a high glucose concentration and/or the test compound.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Experimental and Logical Workflows
Workflow for Investigating a Novel I3 Receptor Agonist
The following diagram outlines a typical experimental workflow for characterizing a novel compound suspected to act as an I3 this compound receptor agonist.
Conclusion and Future Directions
The I3 this compound receptor represents a compelling target for the development of novel therapies for type 2 diabetes. Its specific expression in pancreatic β-cells and its direct role in modulating insulin secretion offer the potential for targeted and effective treatments. Further research is warranted to fully elucidate the molecular identity of the I3 receptor and to discover more potent and selective ligands. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this important therapeutic target. The development of I3 receptor agonists could lead to a new class of insulin secretagogues with a favorable safety and efficacy profile.
References
- 1. Identification of morin as an agonist of this compound I-3 receptor for insulin secretion in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are this compound receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Stimulation of insulin secretion by the this compound alpha 2-adrenoceptor antagonist efaroxan is mediated by a novel, stereoselective, binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of morin-induced insulin secretion in cultured pancreatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound compounds stimulate insulin release by inhibition of K(ATP) channels and interaction with the exocytotic machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Canavanine induces insulin release via activation of this compound I3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation of insulin secretion in clonal BRIN-BD11 cells by the this compound derivatives KU14r and RX801080 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Effects of Harmine on β-cell Function and Proliferation in Standardized Human Islets Using 3D High-Content Confocal Imaging and Automated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Stimulation of insulin release from the MIN6 cell line by a new this compound compound, S-21663: evidence for the existence of a novel this compound site in β cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Natural Products Featuring the Imidazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of naturally occurring compounds that feature the imidazoline scaffold. The document is intended for an audience with a professional background in chemistry, biology, and pharmacology, offering detailed information on the isolation, biological activity, and mechanisms of action of these fascinating molecules. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of key biological pathways to facilitate research and development in this area.
Introduction
The this compound ring is a five-membered heterocycle containing two nitrogen atoms, one of which is saturated. This structural motif is found in a diverse array of natural products, particularly those isolated from marine organisms. These compounds have garnered significant attention from the scientific community due to their wide range of potent biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This guide focuses on a selection of prominent this compound-containing natural products, providing a technical resource for their study and potential therapeutic application.
Featured this compound-Containing Natural Products
This guide will focus on three key examples of natural products containing the this compound scaffold: Topsentin, Cylindrospermopsin, and the Spongotine family of alkaloids.
Topsentin
Topsentin is a bis-indole alkaloid containing a central this compound core, first isolated from the marine sponge Spongosorites genitrix. It has demonstrated significant antitumor and anti-inflammatory activities.
The cytotoxic and anti-inflammatory activities of Topsentin are summarized in the tables below.
Table 1: Cytotoxic Activity of Topsentin
| Cell Line | Activity | IC50 (µM) | Reference |
| P388 (Murine Leukemia) | Cytotoxic | 4 - 40 | [1][2] |
| B16 (Murine Melanoma) | Cytotoxic | Not specified | [1] |
| Human Tumor Cells | Cytotoxic | 4 - 40 | [1][2] |
| Pancreatic Cancer Cells (PATU-T) | Cytotoxic | 8.8 | [3] |
Table 2: Anti-inflammatory Activity of Topsentin
| Assay | Cell Line | IC50 (µM) | Reference |
| PGE2 Production Inhibition | HaCaT (Human Keratinocytes) | 1.22 | [4] |
| TNF-α Production Inhibition | HaCaT (Human Keratinocytes) | 6.98 | [4] |
Isolation of Topsentin from Spongosorites genitrix
A general procedure for the isolation of Topsentin is as follows:
-
Extraction: The freeze-dried and ground sponge material is exhaustively extracted with methanol (B129727) (MeOH). The resulting extract is concentrated under reduced pressure.
-
Solvent Partitioning: The crude MeOH extract is partitioned between n-hexane and 80% aqueous MeOH. The aqueous MeOH fraction is then further partitioned with dichloromethane (B109758) (CH2Cl2).
-
Chromatography: The bioactive fraction (typically the CH2Cl2 or ethyl acetate (B1210297) fraction) is subjected to a series of chromatographic separations. This usually involves:
-
Silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).
-
Further purification by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable solvent system (e.g., acetonitrile-water with 0.1% trifluoroacetic acid).
-
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Topsentin (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Topsentin exerts its anti-inflammatory effects in UVB-irradiated human keratinocytes by inhibiting the MAPK and AP-1 signaling pathways, which subsequently downregulates the expression of cyclooxygenase-2 (COX-2).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Imidazoline Compounds: A Promising Frontier in Anticancer Agent Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse array of chemical scaffolds. Among these, imidazoline-containing compounds have emerged as a particularly promising class of molecules with significant potential for development as targeted cancer therapeutics. Their inherent structural features allow for versatile interactions with various biological targets implicated in oncogenesis and tumor progression. This technical guide provides a comprehensive overview of the current landscape of this compound-based anticancer research, detailing their mechanisms of action, structure-activity relationships, and key experimental data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapies.
Mechanisms of Action: Targeting Key Oncogenic Pathways
This compound derivatives exert their anticancer effects through the modulation of several critical signaling pathways and cellular processes. The primary mechanisms of action identified to date include the inhibition of tubulin polymerization and the targeting of crucial protein kinases involved in tumor growth and angiogenesis.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several this compound-based compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2] These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of microtubules.[2]
Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound compounds have demonstrated inhibitory activity against several important kinases implicated in cancer.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking downstream signaling pathways and inhibiting angiogenesis.[3]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling cascades promoting cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers. Certain this compound-based molecules have been shown to inhibit EGFR kinase activity, offering a targeted approach for cancers driven by this pathway.[4]
-
RAF Kinases: The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. This compound-containing compounds have been developed as inhibitors of RAF kinases, particularly the often-mutated B-RAF.[5][6]
Quantitative Data on Anticancer Activity
The anticancer potential of this compound compounds is supported by a growing body of quantitative data from in vitro studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of representative this compound derivatives against various cancer cell lines and specific molecular targets.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| This compound Analogs | ||||
| 20 | A375 (Human) | Melanoma | <10 | [7] |
| 21 | A375 (Human) | Melanoma | <10 | [7] |
| Trisubstituted Imidazolinones | ||||
| 3j | MCF-7 | Breast Cancer | 5.86 | [3] |
| 3j | A549 | Lung Cancer | >50 | [3] |
| 3a | MCF-7 | Breast Cancer | 10.12 | [3] |
| 3c | MCF-7 | Breast Cancer | 9.87 | [3] |
| Benzimidazole Sulfonamides | ||||
| 22 | A549 | Lung Cancer | 0.15 | [8] |
| 22 | HeLa | Cervical Cancer | 0.21 | [8] |
| 22 | HepG2 | Liver Cancer | 0.33 | [8] |
| 22 | MCF-7 | Breast Cancer | 0.17 | [8] |
| Benzimidazole-Cinnamide Derivatives | ||||
| 21 | A549 | Lung Cancer | 0.29 | [8] |
| 21 | MDA-MB-231 | Breast Cancer | 1.48 | [8] |
| Imidazothiazole-Benzimidazole Derivatives | ||||
| 20 | A549 | Lung Cancer | 1.09 | [8] |
| Imidazole-based EGFR Inhibitors | ||||
| 2c | MDA-MB-231 | Breast Cancer | Not specified | [4] |
| 2d | MDA-MB-231 | Breast Cancer | Not specified | [4] |
| Imidazo[2,1-b]oxazole Derivatives | ||||
| 11c | A375 | Melanoma | 7.25 | [5] |
| 11e | A375 | Melanoma | 8.03 | [5] |
| 11r | A375 | Melanoma | 4.70 | [5] |
| Imidazole-containing Pyrazole Tricyclic Derivative | ||||
| 20e | Not specified | Melanoma | 0.24 | [1] |
Table 2: Inhibitory Activity of this compound Derivatives against Molecular Targets
| Compound ID | Molecular Target | IC50 (nM) | Reference |
| Trisubstituted Imidazolinones | |||
| 3j | VEGFR-2 | 70 | [3] |
| 3f | VEGFR-2 | 100 | [3] |
| 3h | VEGFR-2 | 110 | [3] |
| 3i | VEGFR-2 | 100 | [3] |
| Imidazole-based EGFR Inhibitors | |||
| 2c | EGFR | 617.33 | [4] |
| 2d | EGFR | 710 | [4] |
| 3c | EGFR | 236.38 | [4] |
| Imidazo[2,1-b]oxazole Derivatives | |||
| 11o | V600E-B-RAF | 34 | [5] |
| 11q | V600E-B-RAF | 92 | [5] |
| 11u | V600E-B-RAF | 93 | [5] |
| NH2-based Imidazothiazole Derivatives | |||
| 10l | V600E B-Raf | 1.20 | [6] |
| 10n | V600E B-Raf | 4.31 | [6] |
| 10o | V600E B-Raf | 6.21 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of the anticancer properties of this compound compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test this compound compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with 1% acetic acid to remove TCA and unbound dye. Air dry the plates completely.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilize the bound dye by adding 10 mM Tris base solution to each well and shaking for 10 minutes.
-
Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.
Materials:
-
Purified porcine brain tubulin
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test this compound compounds
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin in General Tubulin Buffer with GTP and glycerol.
-
Add the test this compound compound or vehicle control to the reaction mixture.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the increase in absorbance at 340 nm over time in a spectrophotometer.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of this compound compounds against specific kinases (e.g., VEGFR-2, EGFR, RAF).
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test this compound compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test this compound compounds.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of kinase inhibition and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound compounds on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test this compound compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium (B1200493) iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the this compound compound for a specified duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and propidium iodide.
-
Incubate the cells in the dark to allow for RNA digestion and DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound compounds.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of imidazole and this compound analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Selective Ligands for Imidazoline Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of selective ligands for imidazoline receptor subtypes. It summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways and research workflows involved in the characterization of these important therapeutic targets.
Introduction to this compound Receptors
This compound receptors (I-receptors) are a class of receptors that bind this compound-containing compounds and are distinct from adrenergic receptors.[1] First identified during studies of the antihypertensive drug clonidine, these receptors have emerged as significant targets for therapeutic intervention in a variety of physiological processes.[1] Three primary subtypes have been characterized: I₁, I₂, and I₃, each with distinct tissue distributions and physiological roles.[2][3][4] The development of ligands with high selectivity for these subtypes is crucial for advancing our understanding of their function and for creating novel therapeutics with improved side-effect profiles.[5][6]
-
I₁-Imidazoline Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.[3][5] Activation of I₁ receptors leads to a decrease in sympathetic nervous system outflow, resulting in a hypotensive effect.[5]
-
I₂-Imidazoline Receptors: Widely distributed in the brain and peripheral tissues like the kidney and liver, I₂ receptors are associated with several proteins, including monoamine oxidase (MAO).[5][7] They are implicated in pain modulation, neuroprotection, and psychiatric conditions.[3][7]
-
I₃-Imidazoline Receptors: Found in pancreatic β-cells, this subtype is involved in the regulation of insulin (B600854) secretion.[2][5] The understanding of I₃ receptors is the most limited of the three, and as of 2017, no selective ligands had been identified.[2]
Selective Ligands for this compound Receptor Subtypes
The development of selective ligands has been instrumental in differentiating the functions of this compound receptor subtypes from each other and from α₂-adrenoceptors, with which early ligands often showed cross-reactivity.
I₁-Imidazoline Receptor Ligands
Selective I₁-receptor ligands are primarily investigated for their potential as antihypertensive agents with fewer sedative side effects than α₂-adrenoceptor agonists.[5][8] Moxonidine and rilmenidine (B1679337) are well-known examples that exhibit greater selectivity for I₁ receptors over α₂-adrenoceptors compared to clonidine.[7][9] The endogenous ligand agmatine (B1664431) has also been identified as a highly selective agent for a component of I₁ sites.[10][11]
Table 1: Binding Affinities and Selectivity of I₁-Receptor Ligands
| Ligand | Receptor/Tissue | Binding Affinity (Kᵢ) | Selectivity (Fold vs. α₂-AR) | Reference |
|---|---|---|---|---|
| Agmatine | Human Platelet I₁ | High affinity component | >1400 (vs. α₂A), >5000 (vs. α₂B) | [10] |
| Moxonidine | Human Platelet I₁ | High affinity component | Selective over α₂-adrenoceptors | [10] |
| Rilmenidine | Not Specified | Higher I₁/α₂ selectivity than clonidine | Not Specified | [9] |
| LNP599 | Not Specified | High affinity | Little to no activity on α₂-adrenoceptors |[9] |
I₂-Imidazoline Receptor Ligands
Research into selective I₂ ligands has revealed their potential in treating chronic pain, neurodegenerative diseases, and other CNS disorders.[7] Unlike I₁ receptors, I₂ sites are not coupled to G-proteins.[11] A number of highly selective compounds have been developed, allowing for more precise investigation of I₂ receptor function.
Table 2: Binding Affinities and Selectivity of I₂-Receptor Ligands
| Ligand | Receptor/Tissue | Binding Affinity (pKᵢ or Kᵢ) | Selectivity (Fold vs. α₂-AR) | Reference |
|---|---|---|---|---|
| 2-(2-Benzofuranyl)-2-imidazoline (2-BFI) | Rabbit Brain | Kᵢ = 1.3 nM | 2873 | [12] |
| RS-45041-190 | Rat Kidney | pKᵢ = 8.66 | >1000 | [13] |
| Tracizoline (B1236551) | Not Specified | pKᵢ = 8.74 | 7762 | [14] |
| Benazoline | Not Specified | pKᵢ = 9.07 | 18621 | [14] |
| 6,7-Dichloroidazoxan | Rabbit Brain | Moderate affinity | 41 | [12] |
| BU224 | Not Specified | High affinity, low efficacy | Not Specified | [15] |
| CR4056 | Not Specified | Selective I₂ ligand | Advanced to Phase II trials for pain |[7] |
Experimental Protocols
The characterization of novel ligands for this compound receptors relies on standardized and robust experimental methodologies. The radioligand binding assay is a cornerstone technique for determining the affinity and selectivity of these compounds.
Radioligand Binding Assay for I₂ Receptor Affinity
This protocol describes a method to determine the binding affinity of a test compound for the I₂-imidazoline receptor in rat kidney membranes using a selective radioligand.
Objective: To calculate the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand, such as [³H]-RS-45041-190, from I₂ receptors.
Materials:
-
Biological Material: Rat kidney membrane homogenates.
-
Radioligand: [³H]-RS-45041-190 (a selective I₂ ligand).[16]
-
Test Compounds: Unlabeled ligands to be tested, dissolved at various concentrations.
-
Non-specific Binding Control: A high concentration of a known I₂ ligand (e.g., idazoxan) to determine non-specific binding.
-
Incubation Buffer: e.g., 5 mM Tris HCl, 5 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA, 0.5 mM MgCl₂, pH 8.0.[17]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[17]
-
Equipment: Glass fiber filters, vacuum filtration manifold, liquid scintillation counter, scintillation fluid.
Methodology:
-
Membrane Preparation:
-
Homogenize rat kidney tissue in an appropriate buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the incubation buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1 nM [³H]-RS-45041-190), and the incubation buffer.[16]
-
For total binding , add only the components listed above.
-
For non-specific binding , add a high concentration of an unlabeled competitor (e.g., 10 µM idazoxan).
-
For competition binding , add varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[18] The counts per minute (CPM) or disintegrations per minute (DPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
-
Signaling Pathways and Workflows
Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.
This compound Receptor Signaling
The signaling mechanisms for this compound receptor subtypes are varied and not fully elucidated for all subtypes. The I₁ receptor is known to couple to several downstream pathways, whereas the I₂ receptor's primary association is with MAO.
Caption: I₁-Imidazoline receptor signaling pathway.[2][19]
Caption: Allosteric association of I₂ receptors with MAO.[5][15]
Experimental Workflow Visualization
A logical workflow is critical for ensuring reproducibility in ligand characterization studies. The following diagram outlines the key steps in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The discovery of selective ligands has been paramount to deconvoluting the complex pharmacology of this compound receptors. The compounds and data summarized herein represent significant milestones in the field, enabling researchers to probe the distinct physiological and pathological roles of the I₁, I₂, and I₃ subtypes. The detailed protocols and workflow diagrams provide a framework for the continued characterization of these receptors. Future research, focused on discovering even more selective chemical probes and elucidating the precise molecular identities and signaling cascades of these receptors, will undoubtedly open new avenues for drug development in hypertension, chronic pain, and metabolic disorders.
References
- 1. This compound binding sites and their ligands: an overview of the different chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. What are this compound receptor agonists and how do they work? [synapse.patsnap.com]
- 4. What are this compound receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. This compound antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of ligands selective for central I2-imidazoline binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RS-45041-190: a selective, high-affinity ligand for I2 this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The this compound receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [3H]-RS-45041-190: a selective high-affinity radioligand for I2 this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdspdb.unc.edu [pdspdb.unc.edu]
- 18. benchchem.com [benchchem.com]
- 19. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazoline's Role in Mitigating Opioid Addiction and Withdrawal: A Technical Guide
Introduction
The escalating opioid crisis has intensified the search for novel therapeutic strategies to combat opioid addiction and manage withdrawal. A promising and evolving area of research focuses on the imidazoline receptor system. Ligands targeting these receptors have demonstrated significant potential in modulating the neurobiological adaptations that underlie opioid dependence and the severe symptoms associated with its withdrawal. This technical guide provides an in-depth overview of the current understanding of the role of this compound receptors in opioid addiction, intended for researchers, scientists, and drug development professionals.
Core Concepts: this compound Receptors and Their Endogenous Ligands
This compound receptors are a family of non-adrenergic receptors that are classified into three main subtypes: I₁, I₂, and I₃. These receptors are distributed throughout the central nervous system (CNS) and peripheral tissues and are implicated in a variety of physiological processes.[1] Of particular relevance to opioid addiction are the I₁ and I₂ subtypes.
-
I₁-Imidazoline Receptors: Primarily involved in the central regulation of blood pressure. Their activation can lead to a decrease in sympathetic outflow. Clonidine (B47849), a well-known α₂-adrenergic agonist used to manage opioid withdrawal symptoms, also exhibits affinity for I₁ receptors, suggesting a potential role for this receptor subtype in its therapeutic effects.[2][3]
-
I₂-Imidazoline Receptors: These receptors are allosteric binding sites on monoamine oxidase (MAO) and are implicated in a broader range of CNS functions, including pain modulation, neuroprotection, and the regulation of mood.[4] A growing body of evidence suggests that I₂ receptor ligands can attenuate opioid tolerance and dependence.[1][5][6] The density of I₂ this compound sites has been found to be decreased in the brains of heroin addicts and rats chronically treated with morphine.[5]
Agmatine, an endogenous ligand for this compound receptors, has been shown to potentiate opioid analgesia and attenuate the development of tolerance and dependence, likely through its interaction with this compound binding sites (IBS) and α₂-adrenoceptors.[2]
Signaling Pathways and Mechanisms of Action
The interaction between the this compound and opioid systems is complex, involving multiple neurotransmitter systems and intracellular signaling cascades. Chronic opioid exposure leads to neuroadaptations, including the upregulation of the cAMP pathway in opioid-sensitive neurons, which contributes to tolerance and withdrawal.[7] this compound ligands appear to counteract these adaptations through several mechanisms.
1. Modulation of the Locus Coeruleus (LC): The LC, a nucleus in the pons rich in noradrenergic neurons, plays a critical role in opioid withdrawal.[8] Chronic morphine administration leads to a state of tolerance where the inhibitory effects of opioids on LC neurons are reduced.[5] During withdrawal, these neurons become hyperactive, contributing to many of the somatic and affective symptoms.[5] this compound ligands, such as 2-(2-benzofuranyl)-2-imidazoline (2-BFI), have been shown to interact with the opioid system in the LC, attenuating the hyperactivity of LC neurons during opiate withdrawal and reducing the development of tolerance.[5]
2. Interaction with α₂-Adrenoceptors: Many this compound ligands also possess affinity for α₂-adrenoceptors, which are G-protein coupled receptors that inhibit adenylyl cyclase.[2][8] This dual action is believed to be a key component of their efficacy in mitigating withdrawal. Clonidine, for instance, acts as an α₂-adrenergic agonist, reducing the noradrenergic hyperactivity that characterizes opioid withdrawal.[9] The combined stimulation of α₂-adrenoceptors and I₁-imidazoline receptors may produce synergistic effects in alleviating withdrawal symptoms.[2]
3. Allosteric Modulation of Opioid Receptors: While some this compound ligands have negligible direct affinity for opioid receptors, they may allosterically modulate their function.[5] This can alter the binding of opioid agonists and influence downstream signaling.
Diagram of this compound and Opioid Signaling Interaction in the Locus Coeruleus:
References
- 1. This compound I2 receptors: target for new analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Interactions with I1-, I2-Imidazoline Binding Sites and α2-Adrenoceptors To Manage Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound receptors in the anti-aversive properties of clonidine during opiate withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Multitarget Interactions to Reduce Opiate Withdrawal Syndrome and Psychiatric Comorbidity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Attenuation of acute and chronic effects of morphine by the this compound receptor ligand 2-(2-benzofuranyl)-2-imidazoline in rat locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular neuroadaptations to chronic opioids: tolerance, withdrawal and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid Withdrawal - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mass.gov [mass.gov]
Methodological & Application
Application Notes and Protocols for Imidazoline Synthesis from Nitriles and Diamines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted imidazolines from the reaction of nitriles and diamines. Imidazolines are a critical structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The following protocols offer robust and efficient methods for the preparation of these valuable heterocyclic compounds.
Introduction
2-Imidazolines are five-membered heterocyclic compounds containing two nitrogen atoms. Their derivatives are of significant interest in drug discovery and development due to their diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antihyperglycemic activities. The synthesis of these compounds via the condensation of nitriles and diamines offers a direct and versatile route to a variety of substituted imidazolines. This document outlines several effective catalytic protocols, detailing the necessary reagents, reaction conditions, and expected outcomes.
Catalytic Methods for Imidazoline Synthesis
Several catalytic systems have been developed to facilitate the synthesis of imidazolines from nitriles and diamines. Below is a comparative summary of some of the most effective methods.
Table 1: Comparison of Catalytic Protocols for 2-Substituted this compound Synthesis
| Catalyst | Diamine | Nitrile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sulfur | Ethylenediamine (B42938) | Benzonitrile (B105546) | None (Neat) | 120 | 3-150 min | 90-97 | [1] |
| Sulfur | Ethylenediamine | Various substituted benzonitriles | None (Neat) | Reflux | 1.2-11 min (Microwave) | 96-99 | [2][3] |
| Sodium Hydrosulfide (NaSH) | Ethylenediamine | Various substituted benzonitriles | Ethylenediamine | Reflux | 1.5-2 h | High | [4] |
| N-Acetylcysteine | Ethylenediamine | Benzonitrile | Methanol (B129727) | 60 | 24 h | 97 | |
| Thioacetamide | Ethylenediamine | Various nitriles | Ethylenediamine | Reflux | - | Good |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of 2-phenyl-4,5-dihydro-1H-imidazole (2-phenylthis compound) as a representative example.
Protocol 1: Sulfur-Catalyzed Synthesis of 2-Phenylthis compound
This protocol is based on a solvent-free reaction under thermal conditions.
Materials:
-
Benzonitrile
-
Ethylenediamine
-
Sulfur powder
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine benzonitrile (4 mmol), ethylenediamine (16 mmol), and sulfur (1 mmol).
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 to 150 minutes.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add cold water to the reaction mixture and extract the product with chloroform (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and evaporate the solvent using a rotary evaporator.
-
Recrystallize the crude product from cyclohexane to obtain pure 2-phenylthis compound.
-
Expected yield: 90-97%.[1]
Protocol 2: N-Acetylcysteine-Catalyzed Synthesis of 2-Phenylthis compound
This method utilizes N-acetylcysteine as an organocatalyst under milder reaction conditions.
Materials:
-
Benzonitrile
-
Ethylenediamine
-
N-Acetylcysteine
-
Methanol
-
Aqueous Sodium Hydroxide (NaOH) solution (15 wt%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Inert atmosphere setup (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (10 mmol, 1.5 equiv) in methanol (10 mL).
-
To this solution, add benzonitrile (6.7 mmol, 1 equiv) and N-acetylcysteine (10 mmol, 1.5 equiv).
-
Heat the resulting mixture in an oil bath at 60 °C for 24 hours under an inert atmosphere.
-
After cooling, wash the reaction mixture with hexane (20 mL).
-
Evaporate the methanol under vacuum to obtain a residual viscous oil.
-
Dissolve the oil in an aqueous NaOH solution (15 wt%, 20 mL) and extract with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the product.
-
Expected yield: ~97%.
Reaction Mechanisms and Workflows
The synthesis of imidazolines from nitriles and diamines proceeds through a cyclocondensation reaction. The catalyst plays a crucial role in activating the nitrile group for nucleophilic attack by the diamine.
Sulfur-Catalyzed Reaction Workflow
The sulfur-catalyzed synthesis is believed to proceed through the in-situ formation of a thioamide intermediate.
Caption: Sulfur-catalyzed this compound synthesis workflow.
In this proposed mechanism, elemental sulfur reacts with the nitrile to form a thioamide. This thioamide is more electrophilic than the starting nitrile and readily reacts with the diamine. The subsequent intramolecular cyclization and elimination of hydrogen sulfide (B99878) and ammonia (B1221849) yield the final 2-substituted this compound.[2]
N-Acetylcysteine-Catalyzed Reaction Workflow
N-acetylcysteine acts as an organocatalyst to promote the formation of the cyclic amidine.
Caption: N-Acetylcysteine-catalyzed this compound synthesis workflow.
The thiol group of N-acetylcysteine is thought to activate the nitrile, making it more susceptible to nucleophilic attack by the diamine. This leads to the formation of an amidine intermediate which then undergoes intramolecular cyclization to form the this compound ring.
Conclusion
The synthesis of 2-substituted imidazolines from nitriles and diamines is a versatile and efficient process. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcomes. The protocols provided herein offer reliable methods for obtaining these important heterocyclic compounds in high yields. For researchers in drug development, these methods provide a valuable tool for the synthesis of novel this compound derivatives for biological screening.
References
Application Note: Quantification of Imidazoline Derivatives in Pharmaceuticals by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of imidazoline derivatives in pharmaceutical formulations. This compound compounds are a critical class of pharmaceutically active ingredients used in a variety of therapeutic areas. The method described herein is suitable for quality control, stability testing, and formulation development of pharmaceuticals containing these compounds. This document provides a comprehensive overview of the methodology, including detailed experimental protocols, system suitability parameters, and method validation in accordance with ICH guidelines.
Introduction
This compound derivatives are a significant class of compounds in medicinal chemistry, with a wide range of pharmacological activities. They are found in medications such as vasoconstrictors (e.g., xylometazoline, oxymetazoline), antihypertensives (e.g., clonidine, moxonidine), and antidiabetic agents. Accurate and precise quantification of these active pharmaceutical ingredients (APIs) in their respective dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note presents a versatile reversed-phase HPLC-UV method applicable to the analysis of various this compound-containing pharmaceuticals.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions have been shown to be effective for the separation and quantification of several this compound derivatives.[1][2][3]
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Varies by analyte. Examples include: - Methanol (B129727): 0.025 M KH2PO4 (70:30, v/v), pH 3.2[1][2] - Acetonitrile:Methanol:0.05M KH2PO4 (40:35:25, v/v/v)[4] - 0.01 M Ammonium Acetate (B1210297):Methanol (50:50, v/v), pH 6.0[3] |
| Flow Rate | 1.0 - 1.2 mL/min[1][2][3][4] |
| Column Temperature | 25 - 40 °C[3][5][6] |
| Injection Volume | 10 - 20 µL |
| UV Detection | Wavelength is analyte-dependent. Examples include: - 225 nm for Imidazolidinyl Urea[4] - 230 nm for several imidazole (B134444) antifungals[5][7] - 300 nm for a mixture of four imidazole anti-infective drugs[1][2] |
Reagents and Standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Ammonium acetate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Purified water (HPLC grade)
-
Reference standards of the this compound derivatives of interest
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations spanning the expected range of the sample concentrations (e.g., 1-50 µg/mL).
Sample Preparation
The sample preparation method will depend on the pharmaceutical dosage form.
-
Tablets:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Nasal Sprays/Solutions:
-
Accurately transfer a known volume of the nasal spray or solution into a volumetric flask.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Creams/Ointments:
-
Accurately weigh a quantity of the cream or ointment into a suitable container.
-
Disperse the sample in a suitable organic solvent like methanol or acetonitrile.[8]
-
For some formulations, a solid-phase extraction (SPE) may be necessary to remove interfering excipients.[9] A diol sorbent has been found to be effective for this purpose.[9]
-
Method Validation
The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9991 for Lidocaine, 0.9976 for Nifedipine, 0.999 for Imidazolidinyl Urea[4] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.857-104.560% for Imidazolidinyl Urea[6] |
| Precision (% RSD) | ≤ 2.0% | - |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.13 - 0.41 µg/mL for four anti-infective imidazole drugs[1][2] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 62.5x10-6 mg/mL for Imidazolidinyl Urea[6] |
| Specificity | No interference from placebo or degradation products | - |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, mobile phase composition) | - |
Data Presentation
The quantitative data for a selection of this compound derivatives analyzed using similar HPLC-UV methods are summarized below.
Table 3: Quantitative Data Summary for this compound Derivatives
| Compound | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | % Recovery |
| Secnidazole | - | - | 0.41[1][2] | - | - |
| Omeprazole | - | - | 0.13[1][2] | - | - |
| Albendazole | - | - | 0.18[1][2] | - | - |
| Fenbendazole | - | - | 0.15[1][2] | - | - |
| Imidazolidinyl Urea | 50 - 150 | 0.999[4] | 0.0625[6] | 0.125[6] | 98.86 - 104.56[6] |
| Lidocaine | 15 - 75 | 0.9991[4] | - | - | - |
| Nifedipine | 3 - 15 | 0.9976[4] | - | - | - |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical diagram of the HPLC-UV system.
Caption: Key parameters for method validation.
Conclusion
The HPLC-UV method described in this application note is a versatile, robust, and reliable technique for the quantification of this compound derivatives in various pharmaceutical formulations. The method is straightforward to implement with standard HPLC instrumentation and can be validated to meet regulatory requirements. The provided protocols and validation guidelines offer a solid foundation for researchers, scientists, and drug development professionals to develop and implement quality control procedures for this compound-based pharmaceutical products.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazoline Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting radioligand binding assays to characterize compounds targeting imidazoline receptors. This compound receptors are a class of non-adrenergic binding sites that have emerged as important targets for therapeutic intervention in a variety of disorders, including hypertension, metabolic diseases, psychiatric conditions, and neurodegenerative diseases.[1] There are three main classes of this compound receptors: I1, I2, and I3.[1]
-
I1 receptors are primarily involved in the central regulation of blood pressure.[1][2]
-
I2 receptors are implicated in a range of functions, including pain modulation and neuroprotection, and are associated with monoamine oxidases.[1][3]
-
I3 receptors are involved in the regulation of insulin (B600854) secretion from pancreatic β-cells.[1]
Radioligand binding assays are the gold standard for determining the affinity and selectivity of compounds for these receptors.[4]
I. Quantitative Data Summary
The following tables summarize key binding data for commonly used radioligands and compounds at different this compound receptor subtypes. This data is essential for the design and interpretation of radioligand binding experiments.
Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) of Selected Radioligands
| Radioligand | Receptor Subtype | Tissue/Cell Source | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]-p-Aminoclonidine | I1 | Bovine Adrenomedullary Chromaffin Cells | ~4 | Not Specified | [5] |
| [3H]-Moxonidine | I1 | Bovine Adrenomedullary Chromaffin Cells | Not Specified | Not Specified | [5] |
| [3H]-RS-45041-190 | I2 | Rat Kidney Membranes | 2.71 ± 0.59 | 223.1 ± 18.4 | [6] |
| [3H]-Idazoxan | I2 | Not Specified | Not Specified | Not Specified | [7] |
| [3H]-2-BFI | I2 | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Comparative Binding Affinities (Ki) of this compound Receptor Ligands
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Idazoxan | I2 | pIC50 7.85 ± 0.03 | [6] |
| Cirazoline | I2 | pIC50 8.16 ± 0.05 | [6] |
| B06 | I2 | pKi = 8.56 ± 0.32 | [8] |
| Idazoxan | I2 | pKi = 7.41 ± 0.63 | [8] |
II. Experimental Protocols
A generalized protocol for a radioligand binding assay is provided below, with specific modifications for targeting I1 and I2 this compound receptors based on published literature. The protocol for I3 receptors is less defined in the literature but would follow a similar framework.
A. General Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for a radioligand binding assay.
Caption: General experimental workflow for a radioligand binding assay.
B. Detailed Protocol for I2 this compound Receptor Binding Assay using [3H]-RS-45041-190
This protocol is adapted from studies characterizing I2 this compound receptors.[6][9]
1. Materials and Reagents:
-
Tissue Source: Rat whole brain or specific regions like the cerebral cortex or kidney.[3][6]
-
Non-specific Binding (NSB) Agent: High concentration of unlabeled RS-45041-190 (e.g., 10 µM) or another suitable displacing agent like clorgyline.[9]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Homogenizer.
-
Centrifuge.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[10]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[10]
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[10]
-
Resuspend the final pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[10]
3. Saturation Binding Assay:
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[9]
-
Total Binding Wells: Add membrane suspension, binding buffer, and varying concentrations of [3H]-RS-45041-190.[9]
-
Non-specific Binding (NSB) Wells: Add membrane suspension, a high concentration of unlabeled RS-45041-190, and varying concentrations of [3H]-RS-45041-190.[9]
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[9]
4. Competition Binding Assay:
-
Set up the assay as described for the saturation assay.
-
Total Binding Wells: Add membrane suspension, a fixed concentration of [3H]-RS-45041-190 (typically at or below its Kd value), and binding buffer.
-
NSB Wells: Add membrane suspension, the fixed concentration of [3H]-RS-45041-190, and a high concentration of an unlabeled competitor.
-
Competition Wells: Add membrane suspension, the fixed concentration of [3H]-RS-45041-190, and varying concentrations of the unlabeled test compound.
-
Follow steps 4-7 from the saturation binding assay protocol.
5. Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM) for each radioligand or competitor concentration.[9]
-
Saturation Assay: Plot specific binding against the concentration of the radioligand. Use non-linear regression analysis to determine the Kd (equilibrium dissociation constant) and Bmax (maximum number of binding sites).[11]
-
Competition Assay: Plot the percentage of specific binding against the log concentration of the competing unlabeled ligand. Use non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[3]
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
C. Protocol Considerations for I1 this compound Receptors
-
Radioligand: [3H]-p-aminoclonidine or [3H]-clonidine have been historically used.[7][13] However, these also bind to α2-adrenergic receptors, necessitating the use of masking agents (e.g., norepinephrine) to block binding to α2-adrenoceptors.[7] More selective ligands like [3H]-moxonidine are preferred.[5]
-
Tissue Source: The rostral ventrolateral medulla (RVLM) of the brainstem is a key site for I1 receptor expression.[2][13] PC12 pheochromocytoma cells, which lack α2-adrenergic receptors, are a useful model system.[2]
III. Signaling Pathways
Understanding the signaling pathways of this compound receptors is crucial for interpreting functional assay data.
A. I1 this compound Receptor Signaling Pathway
Activation of I1 this compound receptors leads to the production of second messengers diacylglycerol and arachidonic acid, likely through the activation of phosphatidylcholine-selective phospholipase C.[2][13][14] This pathway is distinct from typical G-protein coupled receptor signaling.[14]
Caption: Signaling pathway of the I1 this compound receptor.
B. I2 this compound Receptor Association
I2 this compound binding sites are primarily located on the outer mitochondrial membrane and are associated with monoamine oxidases (MAO-A and MAO-B).[3] Their precise signaling mechanism is still under investigation, but their modulation of MAO activity is a key functional aspect.[3][7]
Caption: Association of the I2 this compound receptor with monoamine oxidase.
C. I3 this compound Receptor Signaling Pathway
The I3 receptor is thought to regulate insulin secretion from pancreatic beta cells by interacting with ATP-sensitive K+ (KATP) channels.[1]
Caption: Proposed signaling pathway of the I3 this compound receptor.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. [3H]-RS-45041-190: a selective high-affinity radioligand for I2 this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the this compound I2 Receptor Ligand B06 [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uwec.edu [chem.uwec.edu]
- 13. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Imidazoline Derivatives in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline derivatives are a class of compounds that interact with this compound receptors, playing crucial roles in various physiological processes. Their therapeutic applications, particularly in cardiovascular and neurological disorders, have led to a growing need for sensitive and specific analytical methods to quantify their presence in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity. This document provides detailed application notes and protocols for the LC-MS/MS analysis of common this compound derivatives in biological samples, intended to guide researchers and professionals in drug development and clinical research.
Quantitative Data Summary
The following tables summarize the quantitative parameters of various validated LC-MS/MS methods for the analysis of this compound derivatives in biological matrices.
Table 1: LC-MS/MS Method Performance for Clonidine (B47849) in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation (PPT) | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Linearity Range | 0.01 - 10.0 ng/mL[1][2] | 0.05 - 2.50 ng/mL[3] | 0.25 - 100 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[1][2] | Not Specified | 0.25 ng/mL[4] |
| Extraction Recovery | Not Specified | Not Specified | ≥79%[4] |
| Matrix Effect | Not Specified | Not Specified | 85% - 94%[4] |
| Internal Standard (IS) | Not Specified | Not Specified | Not Specified |
Table 2: LC-MS/MS Method Performance for Moxonidine (B1115) in Human Plasma
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 5.004 - 10345.023 pg/mL[5][6] | 0.01976 - 9.88 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL[6] | 0.01976 ng/mL[7] |
| Extraction Recovery | Not Specified | Not Specified |
| Matrix Effect | Compensated by IS[6] | Not Specified |
| Internal Standard (IS) | Clonidine[5][6] | Clonidine-HCl[7] |
Signaling Pathways of this compound Receptors
Understanding the mechanism of action of this compound derivatives is crucial for drug development. The following diagrams illustrate the key signaling pathways associated with this compound receptors.
References
- 1. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazoline Derivatives as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Imidazoline derivatives have emerged as a versatile and powerful class of catalysts in modern organic synthesis. Their utility stems from their unique electronic and steric properties, which can be readily tuned through synthetic modifications. This allows for their application in a wide range of transformations, from asymmetric carbon-carbon bond formation to polymerization reactions. This compound scaffolds are central to the structure of N-heterocyclic carbenes (NHCs), which have revolutionized organocatalysis by providing access to unique modes of reactivity.[1] Furthermore, chiral this compound ligands are highly effective in asymmetric metal catalysis, enabling the synthesis of enantioenriched molecules, a critical aspect of drug development.[2][3]
These application notes provide an overview of the use of this compound derivatives in several key organic reactions, complete with detailed experimental protocols and quantitative data to facilitate their implementation in a research setting.
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction. The use of chiral this compound-based ligands in conjunction with metal catalysts has enabled highly enantioselective variants of this reaction, providing access to chiral building blocks.[4][5][6]
Application Note:
Chiral bis(this compound) and bis(oxazoline) ligands derived from thiophene (B33073) have been successfully employed in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes.[4] The catalyst, generated in situ from the ligand and a copper(II) salt, effectively controls the stereochemical outcome of the reaction. The choice of solvent, temperature, and catalyst loading are critical parameters for achieving high yields and enantioselectivities.[4]
Quantitative Data Summary:
| Entry | Ligand (mol%) | Catalyst | Substrate 1 (Indole) | Substrate 2 (Nitroalkene) | Yield (%)[4] | ee (%)[4] |
| 1 | L5 (15) | Cu(OTf)₂ | Indole (B1671886) | trans-β-nitrostyrene | 65 | 78 |
| 2 | L5 (15) | Cu(OTf)₂ | Indole | 4-Fluoro-β-nitrostyrene | 67 | 80 |
| 3 | L5 (15) | Cu(OTf)₂ | Indole | 4-Chloro-β-nitrostyrene | 62 | 75 |
| 4 | L5 (15) | Cu(OTf)₂ | Indole | 4-Bromo-β-nitrostyrene | 58 | 72 |
| 5 | L5 (15) | Cu(OTf)₂ | 5-Fluoroindole | trans-β-nitrostyrene | 57 | 66 |
| 6 | L5 (15) | Cu(OTf)₂ | N-Ethylindole | 4-Fluoro-β-nitrostyrene | 76 | 27 |
Experimental Protocol: General Procedure for Asymmetric Friedel-Crafts Alkylation[4]
-
To a dry Schlenk tube under an argon atmosphere, add the chiral bis(oxazoline)thiophene ligand L5 (0.015 mmol, 15 mol%) and Cu(OTf)₂ (0.015 mmol, 15 mol%).
-
Add dry toluene (B28343) (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add indole (0.1 mmol) to the solution.
-
Add the corresponding β-nitrostyrene derivative (0.12 mmol) to the reaction mixture.
-
Stir the reaction at 25 °C for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (n-hexane/ethyl acetate) to afford the desired product.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Logical Relationship Diagram
Caption: Logical workflow for the this compound-catalyzed asymmetric Friedel-Crafts reaction.
Asymmetric Aldol (B89426) Reaction
The aldol reaction is a cornerstone of organic synthesis for forming β-hydroxy carbonyl compounds. Chiral 2-pyridyl-2-imidazolines have been shown to be effective organocatalysts for the direct asymmetric aldol reaction, particularly in aqueous media, which aligns with the principles of green chemistry.[7]
Application Note:
A C2-symmetric cyclohexane-based 2-pyridyl-2-imidazoline acts as a highly efficient organocatalyst for the direct aldol reaction between various benzaldehydes and acetone (B3395972).[7] The reaction proceeds with high enantioselectivity in brine, highlighting the potential for environmentally benign synthesis. Catalyst loading, reaction time, and temperature are key parameters to optimize for achieving high yields and stereoselectivities.[7]
Quantitative Data Summary:
| Entry | Catalyst (mol%) | Aldehyde | Yield (%)[7] | er ( enantiomeric ratio)[7] |
| 1 | 1c (10) | Benzaldehyde | 98 | 99:1 |
| 2 | 1c (10) | 4-Nitrobenzaldehyde | 99 | 99:1 |
| 3 | 1c (10) | 4-Chlorobenzaldehyde | 97 | 98:2 |
| 4 | 1c (10) | 4-Methoxybenzaldehyde | 95 | 97:3 |
| 5 | 1c (10) | 2-Naphthaldehyde | 96 | 99:1 |
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction[7]
-
To a vial, add the chiral 2-pyridyl-2-imidazoline catalyst 1c (0.02 mmol, 10 mol%).
-
Add the aromatic aldehyde (0.2 mmol).
-
Add acetone (1.0 mL) and brine (0.1 mL).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate).
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound-organocatalyzed aldol reaction.
N-Heterocyclic Carbene (NHC) Catalyzed Stetter Reaction
N-Heterocyclic carbenes generated from imidazolium (B1220033) salts are powerful catalysts for umpolung reactivity, enabling reactions that are otherwise difficult to achieve. The Stetter reaction, the conjugate addition of an aldehyde to a Michael acceptor, is a prime example of NHC catalysis.[8][9][10]
Application Note:
Thiazolium and triazolium salts are common precursors for the NHCs used in Stetter reactions. The active carbene is generated in situ by deprotonation with a base. These catalysts have been successfully applied to both intramolecular and intermolecular Stetter reactions, providing access to 1,4-dicarbonyl compounds.[8] The choice of the N-substituents on the imidazolium ring is crucial for catalyst stability and selectivity.
Quantitative Data Summary:
| Entry | Catalyst Precursor | Base | Aldehyde | Michael Acceptor | Yield (%)[8] |
| 1 | Thiazolium salt 8 | DBU | Benzaldehyde | Chalcone | 90 |
| 2 | Thiazolium salt 8 | DBU | 4-Methoxybenzaldehyde | Chalcone | 85 |
| 3 | Thiazolium salt 8 | DBU | Furfural | Chalcone | 78 |
| 4 | Thiazolium salt 8 | DBU | Cinnamaldehyde | Chalcone | 65 |
Experimental Protocol: General Procedure for NHC-Catalyzed Stetter Reaction[8]
-
In a sealed tube, dissolve the azolium salt precursor (0.02 mmol, 10 mol%) and the Michael acceptor (0.2 mmol) in the chosen solvent (e.g., THF or water).
-
Add the aldehyde (0.3 mmol).
-
Add the base (e.g., DBU, 0.02 mmol, 10 mol%).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 75 °C) for the required time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of the Stetter Reaction
Caption: Catalytic cycle of the NHC-catalyzed Stetter reaction.
Suzuki-Miyaura Cross-Coupling
This compound-derived N-heterocyclic carbenes have also found widespread use as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability helps to stabilize the metal center and facilitate the catalytic cycle.[11][12][13]
Application Note:
Palladium complexes of NHC ligands derived from imidazolium salts are highly effective catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids.[11] These catalysts exhibit high turnover numbers and are tolerant of a wide range of functional groups. The in situ generation of the NHC from its imidazolium salt precursor simplifies the experimental procedure.
Quantitative Data Summary:
| Entry | Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%)[11] |
| 1 | Pd₂(dba)₃ / IMes·HCl | 4-Chlorotoluene | Phenylboronic acid | 98 |
| 2 | Pd₂(dba)₃ / IMes·HCl | 4-Chloroanisole | Phenylboronic acid | 99 |
| 3 | Pd₂(dba)₃ / IMes·HCl | 2-Chlorotoluene | Phenylboronic acid | 95 |
| 4 | Pd₂(dba)₃ / IPr·HCl | 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | 97 |
| 5 | Pd₂(dba)₃ / IPr·HCl | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 96 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[11]
-
To a Schlenk tube, add Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), the imidazolium salt (e.g., IMes·HCl, 0.02 mmol, 2 mol%), and a strong base (e.g., Cs₂CO₃, 1.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add a dry solvent (e.g., dioxane, 3 mL).
-
Heat the reaction mixture at 80 °C for the specified time (typically 12-24 hours).
-
Monitor the reaction by GC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. BJOC - Synthesis of chiral cyclohexane-linked bisimidazolines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Friedel–Crafts reaction of N-heterocycles and nitroalkenes catalyzed by this compound–aminophenol–Cu complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Cloning and Expressing Imidazoline Receptor Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline receptors are a class of non-adrenergic receptors that have emerged as important targets for drug development due to their roles in a variety of physiological processes. These receptors are broadly classified into three main subtypes: I1, I2, and I3. The I1 receptor is primarily involved in the central regulation of blood pressure, the I2 receptor is implicated in neurological disorders and pain modulation, and the I3 receptor plays a role in regulating insulin (B600854) secretion.[1][2][3] This document provides detailed protocols for the cloning, expression, and characterization of these receptor proteins, with a focus on the I1 receptor candidate, Nischarin.
Quantitative Data Summary
Expression Levels of this compound Receptors
The expression levels of this compound receptors are typically determined through radioligand binding assays and are expressed as Bmax (maximum binding capacity) in fmol/mg of protein.
| Receptor Subtype | System/Tissue | Radioligand | Bmax (fmol/mg protein) | Reference |
| I1 | PC12 cells (control) | [¹²⁵I]p-iodoclonidine | 691 ± 29 | [4] |
| I1 | PC12 cells (IRAS antisense) | [¹²⁵I]p-iodoclonidine | 400 ± 16 | [4] |
| I1 | Canine prostate | [³H]clonidine | 18 ± 2 | [5] |
| I2 | Rat kidney membranes | [³H]-RS-45041-190 | 223.1 ± 18.4 | [6] |
Binding Affinities (Ki) of Common Ligands for this compound Receptor Subtypes
The binding affinities of various ligands for the different this compound receptor subtypes are crucial for understanding their selectivity and potential therapeutic applications. The data is presented as Ki (inhibition constant) in nM.
| Ligand | I1 Receptor (Ki, nM) | I2 Receptor (Ki, nM) | I3 Receptor (Ki, nM) | Reference |
| Clonidine | ~10 | >1000 | - | [7][8] |
| Moxonidine | High Affinity | Moderate Affinity | - | [9] |
| Idazoxan | Moderate Affinity | High Affinity (pIC50 7.85) | - | [6][7] |
| Rilmenidine | High Affinity | Low Affinity | - | [9] |
| Agmatine | High Affinity | - | - | [2] |
| Cirazoline | - | High Affinity (pIC50 8.16) | - | [6] |
| Efaroxan | - | - | High Affinity | [2] |
Experimental Protocols
Protocol 1: Cloning and Expression of I1 this compound Receptor (Nischarin)
The I1 this compound receptor has been identified as the protein Nischarin (also known as this compound Receptor Antisera-Selected protein, IRAS).[3]
Gene Information:
-
Gene Name: NISCH
-
Protein Name: Nischarin
-
UniProt Accession: Q9Y2I1
-
GenBank Accession (for an early reported sequence): AF082516
This protocol describes the cloning of the full-length human Nischarin cDNA into the pcDNA3.1(+) vector for expression in mammalian cells. This vector contains a strong CMV promoter for high-level expression.[10][11][12][13][14]
Materials:
-
Human brain cDNA library or total RNA from a cell line expressing Nischarin (e.g., HEK293)
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., NheI and XhoI)
-
T4 DNA ligase
-
pcDNA3.1(+) mammalian expression vector
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with ampicillin
-
Plasmid purification kit
Procedure:
-
Primer Design: Design primers to amplify the full-length coding sequence of human Nischarin. Add restriction sites for NheI and XhoI to the 5' ends of the forward and reverse primers, respectively. Include a Kozak sequence (GCCACC) before the start codon in the forward primer to ensure efficient translation initiation.
-
Forward Primer (with NheI): 5'-GCTAGCGCCACCATGGAG...-3'
-
Reverse Primer (with XhoI): 5'-CTCGAG...TCA-3'
-
-
PCR Amplification: Perform PCR using the designed primers and a high-fidelity DNA polymerase with the human brain cDNA library or reverse-transcribed RNA as a template.
-
Restriction Digest: Digest both the PCR product and the pcDNA3.1(+) vector with NheI and XhoI.
-
Ligation: Ligate the digested Nischarin PCR product into the digested pcDNA3.1(+) vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli.
-
Selection and Screening: Plate the transformed bacteria on LB agar plates containing ampicillin. Screen the resulting colonies by colony PCR or restriction digestion of purified plasmid DNA to identify clones with the correct insert.
-
Sequence Verification: Sequence the purified plasmid from a positive clone to confirm the integrity and orientation of the Nischarin insert.
This protocol describes the transient transfection of HEK293T cells with the Nischarin-pcDNA3.1(+) construct.[15][16][17]
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Nischarin-pcDNA3.1(+) plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in 2 mL of complete growth medium.[16] Incubate overnight at 37°C in a 5% CO₂ incubator. The cells should be 70-80% confluent at the time of transfection.
-
Transfection:
-
For each well, dilute 1 µg of Nischarin-pcDNA3.1(+) plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.[18]
-
Add the DNA-transfection reagent complexes to the cells.
-
-
Expression: Incubate the cells at 37°C in a 5% CO₂ incubator. After 6 hours, replace the medium with fresh complete growth medium.[16] Harvest the cells for analysis 24-48 hours post-transfection.
For purification, a 6xHis tag can be added to the C-terminus of Nischarin during the cloning step using a vector such as pcDNA3.1/myc-His.[10]
Materials:
-
Transfected HEK293T cells expressing 6xHis-tagged Nischarin
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity resin
-
Protease inhibitor cocktail
Procedure:
-
Cell Lysis: Harvest the transfected cells and resuspend them in ice-cold lysis buffer containing a protease inhibitor cocktail. Lyse the cells by sonication or by using a lysis reagent.
-
Clarification: Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris.[19]
-
Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation for 1-2 hours at 4°C to allow the 6xHis-tagged protein to bind to the resin.
-
Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the 6xHis-tagged Nischarin from the resin using the elution buffer.[20][21][22] Collect the eluate in fractions.
-
Analysis: Analyze the fractions by SDS-PAGE and Western blotting using an anti-His tag or anti-Nischarin antibody to confirm the presence and purity of the protein.
Protocol 2: Characterization of I2 this compound Binding Sites
As the molecular identity of the I2 receptor is not fully elucidated, characterization relies on radioligand binding assays using native tissues or cell lines that endogenously express these sites.[23]
Materials:
-
Rat kidney or brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer
-
[³H]-Idazoxan or another suitable I2-selective radioligand
-
Non-specific binding control (e.g., high concentration of unlabeled idazoxan)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate, and wash and resuspend the resulting membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with the radioligand at various concentrations. For competition assays, use a fixed concentration of radioligand and varying concentrations of an unlabeled test compound.
-
Incubation: Incubate at room temperature for a specified time to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values for saturation experiments or Ki values for competition experiments using non-linear regression analysis.
Protocol 3: Functional Assay for I3 this compound Receptors
The I3 receptor is functionally characterized by its ability to regulate insulin secretion from pancreatic β-cells, likely through the inhibition of ATP-sensitive potassium (KATP) channels.[24][25]
This protocol uses patch-clamp electrophysiology to measure the effect of I3 receptor ligands on KATP channel activity.
Materials:
-
Pancreatic β-cell line (e.g., HIT-T15) or primary islets
-
Patch-clamp setup
-
Extracellular and intracellular solutions for recording K+ currents
-
KATP channel opener (e.g., diazoxide)
-
Test this compound compounds
Procedure:
-
Cell Preparation: Culture pancreatic β-cells on coverslips suitable for patch-clamp recording.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Baseline Current Measurement: Record the baseline K+ current.
-
Application of KATP Channel Opener: Apply a KATP channel opener like diazoxide (B193173) to increase the baseline current.
-
Application of Test Compound: Apply the test this compound compound at various concentrations and record the changes in the K+ current. A decrease in the current indicates inhibition of the KATP channels.
-
Data Analysis: Analyze the current traces to determine the concentration-response relationship and calculate the IC50 for the test compound's inhibitory effect on the KATP channels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: I1 this compound Receptor Signaling Pathway.
Caption: I2 this compound Receptor Associations.
Caption: I3 this compound Receptor Signaling Pathway.
Caption: Experimental Workflow for Nischarin.
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of IRAS/Nischarin as an I1-imidazoline receptor in PC12 rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Functional and electrophysiological effects of a novel this compound-based KATP channel blocker, IMID-4F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]-RS-45041-190: a selective high-affinity radioligand for I2 this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound binding sites and their ligands: an overview of the different chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Nischarin as a functional this compound (I1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. addgene.org [addgene.org]
- 12. addgene.org [addgene.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. addgene.org [addgene.org]
- 15. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are this compound receptor antagonists and how do they work? [synapse.patsnap.com]
- 18. hek293.com [hek293.com]
- 19. iba-lifesciences.com [iba-lifesciences.com]
- 20. One-step purification of recombinant proteins with the 6xHis tag and Ni-NTA resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. One-Step Purification of Recombinant Proteins with the 6xHis Tag and Ni-NTA Resin | Springer Nature Experiments [experiments.springernature.com]
- 22. Automated high-throughput purification of 6xHis-tagged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note 1: Competitive Radioligand Binding Assays for I1 and I2 Receptors
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of ligands targeting imidazoline receptors. These receptors, classified into I1, I2, and I3 subtypes, are implicated in a variety of physiological processes and represent promising targets for drug discovery.[1]
Radioligand binding assays are the gold standard for determining the affinity of test compounds for a target receptor.[2][3] This protocol is optimized for a 96-well or 384-well format, enabling the screening of large compound libraries to identify and characterize ligands for I1 and I2 this compound receptors.
Quantitative Data: Ligand Affinities at this compound Receptors
The following table summarizes the binding affinities (Ki) of common ligands for I1 and I2 this compound receptors, as determined by radioligand binding assays.
| Ligand | Receptor Subtype | Radioligand | Ki (nM) |
| Moxonidine | I1 | [3H]-Clonidine | 3.5 |
| Rilmenidine | I1 | [3H]-Clonidine | 2.8 |
| Clonidine (B47849) | I1 | [3H]-Clonidine | 4.2 |
| Idazoxan | I2 | [3H]-Idazoxan | 2.5 |
| 2-BFI | I2 | [3H]-Idazoxan | 1.8 |
| BU224 | I2 | [3H]-Idazoxan | 1.2 |
Note: Data is compiled from various public sources for illustrative purposes.
Signaling Pathway: I1 this compound Receptor
Activation of the I1 this compound receptor is known to initiate a signaling cascade that does not involve conventional G-protein pathways like adenylyl or guanylyl cyclases.[4] Instead, it is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers such as diacylglycerol (DAG) and arachidonic acid.[4][5][6] This pathway ultimately influences downstream cellular responses, including the inhibition of the Na+/H+ exchanger and the induction of catecholamine synthesis enzymes.[4]
Caption: I1 this compound Receptor Signaling Pathway.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a filtration-based assay to determine the affinity of test compounds for this compound receptors.[2]
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing the target this compound receptor.
-
Radioligand: e.g., [3H]-Clonidine for I1 or [3H]-Idazoxan for I2 receptors.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4) with appropriate supplements.
-
Non-specific Binding (NSB) Agent: High concentration of a known ligand (e.g., 10 µM clonidine or idazoxan).
-
Test Compounds: Serial dilutions of compounds to be screened.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or NSB agent.
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Drying: Dry the filter mats completely.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Application Note 2: Functional HTS Assays for Gαi-Coupled Receptors
While the I1 receptor has a distinct signaling pathway, other receptors that bind this compound-like compounds may couple to traditional G-protein pathways. For Gαi-coupled receptors, activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] HTS assays that measure cAMP are crucial for identifying functional agonists and antagonists.
Quantitative Data: Functional Potency of Ligands
This table provides example functional data for Gαi-coupled receptor modulators.
| Compound | Assay Type | Target | EC50/IC50 (nM) |
| Agonist X | cAMP Inhibition | Gαi-coupled Receptor | 15 |
| Antagonist Y | cAMP Inhibition | Gαi-coupled Receptor | 50 |
Note: Data is illustrative and depends on the specific receptor and assay conditions.
Experimental Protocol: HTS cAMP Assay (e.g., HTRF)
This protocol is adapted for a homogenous, fluorescence-based cAMP detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence), suitable for HTS.[8]
Materials:
-
Cells: A cell line stably expressing the Gαi-coupled receptor of interest.
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compounds: Agonists or antagonists to be screened.
-
cAMP Assay Kit: e.g., HTRF, AlphaScreen, or GloSensor cAMP kits containing lysis buffer and detection reagents.[8][9][10]
-
384-well, low-volume, white plates.
-
Plate reader compatible with the chosen assay technology.
Procedure:
-
Cell Plating: Seed cells into 384-well plates and incubate overnight to form a monolayer.
-
Compound Addition (Antagonist Mode): For antagonist screening, add test compounds first and incubate for a short period.
-
Cell Stimulation (Agonist Mode): Add serial dilutions of test compounds (for agonist screening) or a fixed concentration of a known agonist (for antagonist screening).
-
Forskolin Co-stimulation: Add forskolin to all wells (except negative controls) to induce cAMP production. The Gαi-coupled agonist will inhibit this stimulation.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit. These typically include a Europium-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Signal Reading: Read the plate on a compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm for HTRF).
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm).
-
For agonists, plot the ratio against log[compound] to determine EC50.
-
For antagonists, plot the ratio against log[compound] to determine IC50.
-
Caption: HTS Workflow for a Functional Gαi-Coupled cAMP Assay.
Application Note 3: HTS Calcium Mobilization Assays for Gαq-Coupled Receptors
Activation of Gαq-coupled receptors triggers a signaling cascade that results in the release of calcium from intracellular stores.[11] High-throughput calcium mobilization assays use fluorescent dyes to detect these changes, providing a robust method for screening compound libraries.[12][13]
Experimental Protocol: No-Wash Calcium Mobilization Assay
This protocol is designed for HTS applications, minimizing steps and maximizing throughput.[12][13]
Materials:
-
Cells: A cell line expressing the Gαq-coupled receptor of interest. For non-Gαq receptors, co-expression of a promiscuous G-protein like Gα16 may be necessary.[14]
-
Calcium Indicator Dye: e.g., Fluo-4 AM, Calcium-5, or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (B1678239): An anion-exchange transport inhibitor to prevent dye leakage (optional, but recommended).
-
Test Compounds: Serial dilutions of compounds to be screened.
-
384-well, black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed cells into 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution (containing the dye and probenecid in assay buffer).
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Assay Reading:
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's automated injector to add the test compound to the wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., Excitation ~490 nm, Emission ~525 nm) for at least 120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (e.g., peak fluorescence - baseline fluorescence).
-
Plot the fluorescence change against the log concentration of the test compound.
-
Determine the EC50 value from the resulting dose-response curve.
-
References
- 1. This compound receptor - Wikipedia [en.wikipedia.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Imidazoline Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common in vivo models for the preclinical evaluation of imidazoline antihypertensive agents. Detailed protocols for model induction, drug administration, and physiological monitoring are presented, alongside comparative data for established this compound compounds.
Introduction to this compound Antihypertensive Agents and In Vivo Models
This compound antihypertensive agents, such as clonidine (B47849), moxonidine (B1115), and rilmenidine (B1679337), primarily exert their effects through interaction with this compound receptors, particularly the I1 subtype, in the central nervous system and peripheral tissues.[1][2] Activation of these receptors leads to a reduction in sympathetic outflow, resulting in decreased blood pressure.[1][2] Preclinical assessment of these agents relies on robust and reproducible animal models of hypertension that mimic different aspects of the human condition.
The most widely used and well-characterized in vivo models for testing antihypertensive drugs include the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat, and the two-kidney, one-clip (2K1C) renovascular hypertension model.[3][4] Each model offers distinct advantages for investigating the efficacy and mechanism of action of novel antihypertensive compounds.
Signaling Pathway of I1-Imidazoline Receptors
The antihypertensive effects of this compound agents are primarily mediated through the I1-imidazoline receptor signaling pathway. Activation of the I1 receptor, a G protein-coupled receptor, initiates a cascade of intracellular events that ultimately leads to a reduction in sympathetic nerve activity. This pathway is distinct from the alpha-2 adrenergic receptor pathway, although some this compound agents exhibit affinity for both.
Caption: I1-Imidazoline Receptor Signaling Pathway.
In Vivo Models for Hypertension
Spontaneously Hypertensive Rat (SHR)
The SHR is a genetic model of essential hypertension and is one of the most widely used models in cardiovascular research. These rats develop hypertension without any surgical or chemical induction, closely mimicking the progression of primary hypertension in humans.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat
This model represents a form of mineralocorticoid-induced hypertension. The administration of DOCA, a synthetic mineralocorticoid, in combination with a high-salt diet leads to volume expansion and increased peripheral resistance, resulting in hypertension.
Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Rat
The 2K1C model simulates renovascular hypertension, which is caused by the narrowing of a renal artery. This is a surgical model where a clip is placed on one renal artery, leading to the activation of the renin-angiotensin-aldosterone system (RAAS) and a subsequent increase in blood pressure.
Experimental Protocols
General Animal Handling and Acclimatization
-
Animals : Use male rats of the appropriate strain and age for each model.
-
Housing : House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water (unless specified otherwise in the protocol).
-
Acclimatization : Allow at least one week for the animals to acclimatize to the housing conditions before any experimental procedures.
Induction of Hypertensive Models
-
Uninephrectomy : Anesthetize the rat and perform a unilateral nephrectomy (removal of one kidney) to enhance the hypertensive effect of DOCA-salt treatment.[5]
-
Recovery : Allow the animals to recover for at least one week.
-
DOCA Administration : Implant a slow-release pellet of DOCA (e.g., 25 mg released over 21 days) subcutaneously.[6] Alternatively, administer DOCA via subcutaneous injections (e.g., 40 mg/kg twice weekly).[5]
-
Salt Loading : Replace the drinking water with a 1% NaCl solution.[5]
-
Hypertension Development : Monitor blood pressure weekly. Hypertension typically develops within 3-6 weeks.[6][7]
-
Anesthesia : Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation : Shave and disinfect the abdominal area.
-
Renal Artery Isolation : Perform a midline or flank incision to expose the left renal artery. Carefully dissect the renal artery from the surrounding tissue.
-
Clip Placement : Place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm to 0.25 mm) around the renal artery to partially constrict it.[8][9]
-
Closure : Suture the muscle and skin layers.
-
Post-operative Care : Administer analgesics and monitor the animal for recovery.
-
Hypertension Development : Allow 4-6 weeks for hypertension to develop before starting the drug treatment.
Drug Administration Protocol (Oral Gavage)
-
Preparation : Prepare the this compound agent in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).
-
Animal Restraint : Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion : Insert a ball-tipped gavage needle into the mouth and gently guide it over the tongue into the esophagus.
-
Administration : Slowly administer the calculated dose of the drug solution. The volume should not exceed 10-20 ml/kg.
-
Monitoring : Observe the animal for any signs of distress during and after the procedure.
Blood Pressure Measurement Protocol (Telemetry)
Radiotelemetry is the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals.
-
Transmitter Implantation :
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Insert the catheter of the telemetry transmitter into the aorta and secure it.
-
Place the body of the transmitter in the abdominal cavity or in a subcutaneous pocket.
-
Suture the incision.
-
-
Recovery : Allow a recovery period of at least 7-10 days before starting blood pressure recordings.
-
Data Acquisition : Place the animal's cage on a receiver that wirelessly collects the blood pressure data. Data can be recorded continuously for the duration of the study.
Data Presentation: Efficacy of this compound Agents
The following tables summarize the antihypertensive effects of moxonidine, rilmenidine, and clonidine in different rat models of hypertension.
Table 1: Effect of Moxonidine on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose | Route of Administration | Duration of Treatment | Systolic Blood Pressure Reduction (mmHg) | Diastolic Blood Pressure Reduction (mmHg) | Reference(s) |
| 100 µg/kg/h | Subcutaneous | 4 weeks | Not significant | Not significant | [10] |
| 400 µg/kg/h | Subcutaneous | 4 weeks | Significant reduction | Significant reduction | [10] |
| 8 mg/kg/day | In food | 90 days | Significant reduction | Significant reduction | [11] |
| 0.2-0.6 mg/day | Oral | 8 weeks | ~20-30 | ~10-20 | [12] |
Table 2: Effect of Rilmenidine on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose | Route of Administration | Duration of Treatment | Blood Pressure Reduction | Reference(s) |
| 0.1 - 1 mg/kg | Intravenous | Acute | Dose-dependent reduction | [13] |
| 5 - 15 mg/kg/day | Subcutaneous | Long-term | Dose-dependent reduction | [13] |
| 0.2 - 3 mg/kg | Intravenous | Acute | Dose-dependent reduction | [14] |
| 2 mg/kg/day | In drinking water | 2 weeks | Significant reduction in Systolic BP | [15] |
Table 3: Effect of Clonidine on Blood Pressure in Hypertensive Rat Models
| Animal Model | Dose | Route of Administration | Duration of Treatment | Blood Pressure Reduction | Reference(s) |
| Two-Kidney, One-Clip | Not specified | Oral | Chronic | Significant reduction | [16] |
| Spontaneously Hypertensive Rat | 0.6 mg/kg/day | In drinking water | 3 weeks | Sustained fall in blood pressure | [17] |
| Two-Kidney, One-Clip | 1 mg/kg/day | In drinking water | 6 weeks | Fall in mean blood pressure | [17] |
| Spontaneously Hypertensive Rat | 3-30 µg/kg | Intravenous | Acute | Dose-dependent reduction | [14] |
| Salt-dependent/Angiotensin II-dependent | 0.5 mg/kg/day | Peroral | Chronic | Significant reduction |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an this compound antihypertensive agent in an in vivo model.
Caption: Experimental workflow for in vivo testing.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. screening of antihypertensive drugs.pptx [slideshare.net]
- 4. omicsonline.org [omicsonline.org]
- 5. benchchem.com [benchchem.com]
- 6. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel vascular clip design for the reliable induction of 2-kidney, 1-clip hypertension in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpp.com [ijpp.com]
- 9. Moxonidine improves cardiac structure and performance in SHR through inhibition of cytokines, p38 MAPK and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-hyperglycemic activity of moxonidine: metabolic and molecular effects in obese spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of moxonidine in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the pharmacology of rilmenidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regional hemodynamic effects of rilmenidine and clonidine in the conscious spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effects of Rilmenidine and Perindopril on Arousal Blood Pressure during 24 Hour Recordings in SHR | PLOS One [journals.plos.org]
- 15. Effect of clonidine on blood pressure in chronic one-kidney, one-clip and two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of chronic clonidine treatment and its abrupt cessation on mean blood pressure of rats with a normal or an elevated blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blood Pressure Reduction Induced by Chronic Intracerebroventricular or Peroral Clonidine Administration in Rats with Salt-Dependent or Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Imidazolines in Homogeneous Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2-imidazoline derivatives as ligands in homogeneous catalysis. It includes a summary of their use in key cross-coupling and asymmetric reactions, quantitative data on their performance, detailed experimental protocols for representative transformations, and diagrams of the catalytic cycles.
Introduction
2-Imidazolines are a class of five-membered nitrogen-containing heterocyclic compounds that have emerged as versatile ligands in homogeneous catalysis.[1] Their utility stems from their structural similarity to the well-established 2-oxazolines, with the key difference being the presence of a nitrogen atom in place of oxygen in the ring. This substitution allows for greater tunability of the ligand's steric and electronic properties through modification of the substituents on both the ring and the exocyclic nitrogen atom.[2][3] These ligands, often in the form of their corresponding N-heterocyclic carbenes (NHCs), have shown significant promise in a variety of palladium-catalyzed cross-coupling reactions and asymmetric transformations.[4]
Key Applications and Performance Data
2-Imidazoline-based ligands have been successfully employed in several pivotal catalytic reactions, including Suzuki-Miyaura cross-coupling, Mizoroki-Heck reactions, and asymmetric allylic substitutions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Palladium complexes bearing 2-imidazoline-derived N-heterocyclic carbene (NHC) ligands have proven to be highly effective catalysts for this transformation, particularly with challenging substrates like aryl chlorides.[5] The strong σ-donating ability of the NHC ligand facilitates the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.
Table 1: Performance of 2-Imidazoline-Based Catalysts in Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2), IPr·HCl (4) | Cs₂CO₃ | Dioxane | 80 | 12 | 95 | [6] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1), IMes·HCl (2) | K₃PO₄ | Dioxane | 100 | 16 | 92 | [6] |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | [Pd(IPr)(cin)Cl] (2) | K₂CO₃ | 2-MeTHF | 60 | 12 | 88 | [5] |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (1.5), SIPr·HCl (3) | KF | Toluene | 110 | 8 | 96 | [6] |
IPr·HCl: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, IMes·HCl: 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, SIPr·HCl: 1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride, dba: dibenzylideneacetone, cin: cinnamyl.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction enables the formation of substituted alkenes through the palladium-catalyzed coupling of unsaturated halides with alkenes. 2-Imidazoline-based ligands have been shown to promote this reaction with high efficiency and selectivity.
Table 2: Performance of 2-Imidazoline-Based Catalysts in the Mizoroki-Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1), IPr·HCl (2) | Na₂CO₃ | DMF | 120 | 6 | 98 | |
| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2), IMes·HCl (4) | Et₃N | Acetonitrile | 100 | 12 | 93 | |
| 3 | 1-Bromo-4-methoxybenzene | Methyl acrylate | Pd(OAc)₂ (0.5), SIPr·HCl (1) | K₂CO₃ | DMA | 130 | 8 | 95 | [7] |
| 4 | 4-Iodoanisole | Styrene | POLITAG-Pd⁰-HM (0.0007) | TEA | GVL | 150 | 8 | 94 | [7] |
DMF: Dimethylformamide, DMA: Dimethylacetamide, TEA: Triethylamine, GVL: γ-Valerolactone.
Asymmetric Allylic Substitution
Chiral 2-imidazoline-phosphine ligands have been successfully applied in palladium-catalyzed asymmetric allylic substitution reactions, achieving high yields and excellent enantioselectivities. These reactions are crucial for the synthesis of enantioenriched molecules.
Table 3: Enantioselective Allylic Alkylation of 1,3-Diphenylpropenyl Acetate (B1210297) with Dimethyl Malonate using Chiral Imidazoline-Phosphine Ligands
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | L1 | 98 | 96 |
| 2 | L2 | 95 | 92 |
| 3 | L3 | 96 | 85 |
| 4 | L4 | 92 | 88 |
| 5 | L5 | 94 | 90 |
| 6 | L6 | 90 | 82 |
| 7 | L7 | 93 | 86 |
| 8 | L8 | 91 | 84 |
| 9 | L9 | 88 | 94 |
| 10 | L10 | 85 | 91 |
Reaction conditions: 1,3-diphenylpropenyl acetate (0.1 mmol), dimethyl malonate (0.12 mmol), BSA (0.12 mmol), KOAc (0.01 mmol), [Pd(allyl)Cl]₂ (0.5 mol%), ligand (1.5 mol%) in CH₂Cl₂ (1.0 mL) at room temperature for 12 h. Data sourced from[1].
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, IPr·HCl, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous dioxane via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]
General Procedure for the Mizoroki-Heck Reaction
Materials:
-
Aryl iodide (1.0 mmol)
-
Styrene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.02 mmol, 2 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Anhydrous dimethylformamide (DMF, 5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and IPr·HCl in anhydrous DMF.
-
Add the aryl iodide, styrene, and Na₂CO₃ to the flask.
-
Heat the reaction mixture to 120 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.[8]
General Procedure for Asymmetric Allylic Alkylation
Materials:
-
1,3-Diphenylpropenyl acetate (0.1 mmol)
-
Dimethyl malonate (0.12 mmol)
-
N,O-Bis(trimethylsilyl)acetamide (BSA, 0.12 mmol)
-
Potassium acetate (KOAc, 0.01 mmol)
-
[Pd(allyl)Cl]₂ (0.0005 mmol, 0.5 mol%)
-
Chiral this compound-phosphine ligand (e.g., L1 , 0.0015 mmol, 1.5 mol%)
-
Dichloromethane (CH₂Cl₂, 1.0 mL)
Procedure:
-
To a stirred solution of [Pd(allyl)Cl]₂ and the chiral this compound-phosphine ligand in CH₂Cl₂ at room temperature, add 1,3-diphenylpropenyl acetate.
-
After stirring for 10 minutes, add dimethyl malonate, BSA, and KOAc.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).[1]
Catalytic Cycles and Mechanisms
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Mizoroki-Heck reactions, highlighting the role of the 2-imidazoline-derived NHC ligand.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle for the Mizoroki-Heck reaction.
Conclusion
2-Imidazoline-based ligands have demonstrated significant potential in homogeneous catalysis, offering high efficiency, selectivity, and tunability in a range of important organic transformations. Their successful application in Suzuki-Miyaura, Mizoroki-Heck, and asymmetric allylic substitution reactions underscores their value to researchers in academia and industry, particularly in the fields of synthetic chemistry and drug development. The provided protocols and mechanistic insights serve as a valuable resource for the practical application of these powerful catalytic tools.
References
- 1. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrochemical Imidazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of imidazoline scaffolds using modern electrochemical methods. Electrochemical synthesis offers a sustainable, efficient, and often catalyst-free alternative to traditional synthetic routes, operating under mild conditions with a high degree of functional group tolerance. This document covers two distinct and recently developed electrochemical approaches for synthesizing highly functionalized imidazolines, valuable frameworks in pharmaceuticals and catalysis.
Method 1: Stereoselective Electrosynthesis via Coupling and Ring Restructuring
This method, developed by Mallick, Das, and De Sarkar, achieves the stereoselective synthesis of trans-imidazolines through an electrochemical coupling and ring restructuring of alkoxyoxazoles with α-amino carbonyls. This approach is notable for being free of metals and external chemical oxidants.
Experimental Protocol
General Procedure for the Electrosynthesis of trans-Imidazolines:
-
Electrochemical Setup: An undivided electrochemical cell is equipped with a reticulated vitreous carbon (RVC) anode and a graphite (B72142) rod cathode. The electrolysis is carried out under a constant current.
-
Reaction Mixture: To the electrochemical cell, add the alkoxyoxazole (0.2 mmol, 1.0 equiv.), the α-amino carbonyl hydrochloride salt (0.3 mmol, 1.5 equiv.), and anhydrous LiClO₄ (1.5 mmol) as the supporting electrolyte.
-
Solvent: Add anhydrous acetonitrile (B52724) (MeCN, 4.0 mL) as the solvent.
-
Electrolysis: The reaction mixture is electrolyzed at a constant current of 10 mA at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel (using an ethyl acetate/petroleum ether mixture as eluent) to afford the desired trans-imidazoline product.
Quantitative Data: Substrate Scope and Yields
The following table summarizes the scope of the reaction with various α-amino carbonyls and alkoxyoxazoles, demonstrating the versatility of this electrochemical method.
| Entry | α-Amino Carbonyl | Alkoxyoxazole | Product | Yield (%) |
| 1 | Phenylalanine methyl ester HCl | 5-methoxy-2,4-diphenyloxazole | 82 | |
| 2 | Valine methyl ester HCl | 5-methoxy-2,4-diphenyloxazole | 75 | |
| 3 | Leucine methyl ester HCl | 5-methoxy-2,4-diphenyloxazole | 78 | |
| 4 | Phenylglycine methyl ester HCl | 5-methoxy-2,4-diphenyloxazole | 71 | |
| 5 | Phenylalanine methyl ester HCl | 5-methoxy-2-(4-chlorophenyl)-4-phenyloxazole | 80 | |
| 6 | Phenylalanine methyl ester HCl | 5-methoxy-2-(4-methoxyphenyl)-4-phenyloxazole | 76 | |
| 7 | Alanine methyl ester HCl | 5-methoxy-2,4-diphenyloxazole | 68 | |
| 8 | Proline methyl ester HCl | 5-methoxy-2,4-diphenyloxazole | 65 |
Proposed Reaction Pathway
The reaction is proposed to proceed through a series of electrochemical and chemical steps, as illustrated in the diagram below.
Caption: Proposed mechanism for the stereoselective electrosynthesis of trans-imidazolines.
Method 2: Sustainable Electrochemical Synthesis from Aziridines and Nitriles
This sustainable method, reported by Dutt, Duhan, Kale, and Banerjee, utilizes the anodic activation of aziridines to enable a formal [3+2]-cycloaddition with various nitriles.[1] This process avoids the need for chemical oxidants and catalysts, offering a green pathway to diverse this compound structures.[1]
Experimental Protocol
General Procedure for the Electrochemical Synthesis of Imidazolines from Aziridines:
-
Electrochemical Setup: An undivided glass cell is equipped with a graphite felt anode and a platinum foil cathode.
-
Reaction Mixture: The N-tosylaziridine (0.5 mmol, 1.0 equiv.), nitrile (5.0 mmol, 10.0 equiv., used as solvent or co-solvent), and n-Bu₄NBF₄ (0.3 mmol, 0.6 equiv.) as the supporting electrolyte are added to the cell.
-
Co-solvent (if needed): If the nitrile is a solid, nitromethane (B149229) (2.0 mL) is used as the solvent.
-
Electrolysis: The mixture is electrolyzed at a constant current of 6 mA at room temperature under an air atmosphere.
-
Work-up: After the electrolysis is complete (as monitored by TLC), the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure 2-imidazoline product.
Quantitative Data: Substrate Scope and Yields
This electrochemical method demonstrates broad applicability with various substituted aziridines and nitriles.
| Entry | Aziridine (B145994) Substrate | Nitrile Substrate | Product | Yield (%) |
| 1 | 2-Phenyl-1-tosylaziridine | Acetonitrile | 85 | |
| 2 | 2-(4-Methylphenyl)-1-tosylaziridine | Acetonitrile | 82 | |
| 3 | 2-(4-Methoxyphenyl)-1-tosylaziridine | Acetonitrile | 78 | |
| 4 | 2-(4-Chlorophenyl)-1-tosylaziridine | Acetonitrile | 88 | |
| 5 | 2-Phenyl-1-tosylaziridine | Benzonitrile | 75 | |
| 6 | 2-Phenyl-1-tosylaziridine | Propionitrile | 80 | |
| 7 | 2-Phenyl-1-tosylaziridine | Acrylonitrile | 65 | |
| 8 | 2,3-Diphenyl-1-tosylaziridine | Acetonitrile | 72 |
Proposed Reaction Pathway
The proposed mechanism involves the initial oxidation of a halide mediator, which then facilitates the activation of the aziridine ring, leading to cycloaddition with the nitrile.
Caption: Proposed mechanism for the electrochemical synthesis of 2-imidazolines from aziridines.
Summary and Outlook
The electrochemical methods presented here offer significant advantages over many traditional synthetic protocols for preparing imidazolines. Key benefits include mild reaction conditions, the avoidance of stoichiometric chemical oxidants and metal catalysts, and a high tolerance for a wide range of functional groups. These green chemistry attributes make electrosynthesis an increasingly attractive tool for academic research and for the development of pharmaceutical intermediates. The detailed protocols and demonstrated substrate scopes provide a solid foundation for researchers to adopt and further explore these powerful synthetic strategies.
References
Application Notes & Protocols: One-Pot Synthesis of Substituted Imidazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Their structural motif is a cornerstone in the development of new therapeutic agents, with applications ranging from antihypertensive and anticancer to neuroprotective and anti-inflammatory agents.[1][2][3] The development of efficient and sustainable synthetic methodologies is paramount for accelerating drug discovery programs centered on this scaffold. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, has emerged as a powerful approach to minimize waste, reduce reaction times, and simplify purification procedures.[4][5] These application notes provide an overview of common one-pot synthetic routes to substituted imidazolines and offer detailed protocols for their preparation.
Applications in Drug Development
The this compound ring system is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Notable applications include:
-
Anticancer Agents: this compound derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the p53-MDM2 interaction.[1]
-
Central Nervous System Agents: The scaffold is present in compounds designed to treat neurodegenerative diseases.[1]
-
Antihypertensive Agents: Certain imidazolines act as agonists at this compound receptors and α2-adrenergic receptors, leading to a reduction in blood pressure.[2]
-
Antimicrobial and Antifungal Agents: The structural features of imidazolines have been exploited to develop novel anti-infective agents.[1]
One-Pot Synthetic Strategies
Several one-pot methodologies have been developed for the synthesis of substituted imidazolines. The most common approaches involve the condensation of a 1,2-diamine with a suitable electrophile, followed by cyclization and oxidation or rearrangement. Key starting materials and reagents often include aldehydes, nitriles, or olefins.[4][6][7]
Synthesis from Aldehydes and Ethylenediamine (B42938)
A widely employed and straightforward method involves the reaction of an aldehyde with ethylenediamine. The reaction proceeds through the formation of an aminal intermediate, which is then oxidized to the corresponding this compound.[8] Various oxidizing agents can be employed, each with its own advantages regarding reaction conditions and substrate scope.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Substituted Imidazolines from Aldehydes using N-Bromosaccharin (NBSac)
This protocol describes a green and rapid one-pot synthesis of 2-substituted imidazolines from various aldehydes and ethylenediamine using N-bromosaccharin as an efficient oxidizing agent.[9]
Materials:
-
Substituted aldehyde (1.0 mmol)
-
Ethylenediamine (3.0 mmol)
-
N-Bromosaccharin (NBSac) (1.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Round bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round bottom flask, add the substituted aldehyde (1.0 mmol), ethylenediamine (3.0 mmol), and N-Bromosaccharin (1.0 mmol).
-
Add 5 mL of dichloromethane to the flask.
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with a suitable aqueous solution to remove the saccharin (B28170) byproduct and any excess reagents.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the pure 2-substituted this compound.
Quantitative Data Summary:
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | 4-Hydroxybenzaldehyde | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol | 20 | 82 |
| 2 | 4-Cyanobenzaldehyde | 4-(4,5-Dihydro-1H-imidazol-2-yl)benzonitrile | 20 | 96 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole | 20 | 85 |
Table 1: Synthesis of various 2-substituted imidazolines using the NBSac protocol.[9]
Protocol 2: One-Pot Synthesis of Tetra-substituted 2-Imidazolines via Ring Expansion of Aziridines
This protocol details a one-pot Heine reaction for the synthesis of tetra-substituted 2-imidazolines through the ring expansion of an imidoyl chloride with an aziridine (B145994).[10]
Materials:
-
Substituted amide (1.2 equiv)
-
2,6-Lutidine (6 equiv)
-
Dichloromethane (DCM) (4 mL)
-
Oxalyl chloride (1.2 equiv)
-
Aziridine (1.0 equiv, e.g., 100 mg)
-
10 mL round bottom flask
-
Argon atmosphere
-
Syringe
Procedure:
-
To a 10 mL round bottom flask under an argon atmosphere, add the desired amide (1.2 equiv), 2,6-lutidine (6 equiv), and DCM (4 mL).
-
Cool the solution to 0°C or maintain it at room temperature, depending on the specific amide used.
-
Add oxalyl chloride (1.2 equiv) to the flask dropwise with a syringe over 3 minutes.
-
Allow the solution to react for the desired time to form the imidoyl chloride in situ.
-
Remove the DCM under reduced pressure at room temperature.
-
To the crude imidoyl chloride, add the aziridine starting material.
-
The subsequent ring expansion and cyclization to the this compound may require heating or the addition of a suitable solvent and base to facilitate the isomerization of the intermediate.[10]
-
After the reaction is complete, as monitored by TLC, the product is isolated and purified using standard techniques such as extraction and column chromatography.
Note: The specific reaction conditions (temperature, time, and workup procedure) may need to be optimized for different substrates.[10]
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction pathway for the synthesis of imidazolines from aldehydes and the experimental workflow for the one-pot synthesis.
Caption: General reaction pathway for this compound synthesis from aldehydes.
Caption: Experimental workflow for one-pot this compound synthesis.
References
- 1. This compound derivatives: a patent review (2006--present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Part 1 - imidazolines and the changing face of nasal decongestants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the One-pot Synthesis of Imidazolines | Bentham Science [eurekaselect.com]
- 6. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]
- 7. 2-Imidazoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Green and rapid and instrumental one-pot method for the synthesis of imidazolines having potential anti-SARS-CoV-2 main protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Imidazoline Compounds in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of imidazoline and its derivatives in various environmental matrices. The methodologies outlined below leverage modern analytical techniques to ensure high sensitivity and selectivity, which are crucial for environmental monitoring and risk assessment.
Introduction to this compound Analysis
This compound and its derivatives are a class of heterocyclic organic compounds with a wide range of applications, including pharmaceuticals, corrosion inhibitors, and surfactants.[1][2] Their presence in the environment, stemming from industrial discharge and agricultural runoff, necessitates robust and sensitive analytical methods for their detection and quantification.[3] This document details validated protocols for the analysis of imidazolines in water, soil, and sediment samples, primarily focusing on liquid chromatography-mass spectrometry (LC-MS), a technique widely regarded as the gold standard for its high selectivity and sensitivity.[4]
Analytical Techniques Overview
Several analytical techniques are employed for the determination of this compound compounds. The choice of method often depends on the specific analytes, the complexity of the sample matrix, and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a versatile and widely used technique. For enhanced selectivity and sensitivity, HPLC is often paired with tandem mass spectrometry (LC-MS/MS).[1][4]
-
Gas Chromatography (GC) , particularly when combined with mass spectrometry (GC-MS), is another powerful tool, especially for volatile or semi-volatile this compound derivatives.[5][6] Derivatization is sometimes required to improve the volatility and thermal stability of the analytes.[5]
-
Capillary Electrophoresis (CE) offers high separation efficiency and is an alternative technique for the analysis of charged this compound compounds.[1]
This document will focus on LC-MS/MS and GC-MS methods due to their prevalence and superior performance in environmental analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of this compound compounds in environmental samples. This allows for a direct comparison of key analytical figures of merit.
Table 1: Performance of LC-MS/MS Methods for this compound Analysis in Environmental Samples
| Matrix | Analytes | Sample Preparation | LC Column | Key Performance Parameters | Reference |
| Water, Sediment, Soil | 21 Benzimidazoles and Nitroimidazoles | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | Accucore C18 (100 mm × 3.0 mm, 2.6 μm) | MQLs < 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15% | [3][4] |
| Atmospheric Particles | 10 Imidazoles | Aqueous extraction, direct injection | Waters Acquity UPLC HSS T3 | LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3% | [4] |
| River, Ground, and Drinking Water | Imidazolinone Herbicides | Solid-Phase Extraction with graphitized carbon black (GCB) cartridge | Reversed-phase C18 | LOD: 2-5 ng/L (drinking water); Recovery > 89% | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; MQL: Method Quantification Limit; R²: Coefficient of Determination; RSD: Relative Standard Deviation.
Table 2: Performance of GC-MS Methods for this compound Analysis in Environmental Samples
| Matrix | Analytes | Sample Preparation | GC Column | Key Performance Parameters | Reference |
| Soil | Imidazolinone Herbicides | Solid-liquid extraction | Capillary Column | LOD: 0.14-0.01 µg/L; LOQ: 0.46-0.03 µg/L; Recovery: 88.9-104% | [8] |
| Aqueous Phase | 7 Imidazole-like compounds | Solvent extraction after derivatization | Capillary Column | LOD: 0.0553–0.8914 μg/mL; LOQ: 0.2370–1.9373 μg/mL; Recovery: 58.84–160.99% | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantitation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. The following sections provide step-by-step protocols for the analysis of imidazolines in water and soil samples.
Protocol 1: LC-MS/MS for this compound Determination in Water Samples
This protocol is adapted from a method developed for the simultaneous determination of 21 imidazoles in water.[3]
4.1.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 500 mL water sample through a 0.45 μm membrane filter.[3]
-
Add 0.25 g of Na₂EDTA to the filtered sample and let it stand for 30 minutes to chelate metal ions.[3]
-
Add appropriate isotope-labeled internal standards to the sample.[3]
-
Precondition an Oasis HLB SPE cartridge (1 g, 20 mL) by passing 10 mL of methanol (B129727) followed by 10 mL of ultrapure water.[3][4]
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of 5 mL/min.[3]
-
Wash the cartridge with 6 mL of ultrapure water to remove interfering substances.[3]
-
Dry the cartridge under vacuum.
-
Elute the retained analytes with 6 mL of methanol followed by 6 mL of methanol containing 2% formic acid.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C.[3]
-
Reconstitute the residue in 1 mL of a methanol-water solution for LC-MS/MS analysis.[3]
4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Shimadzu LCMS-8040 or equivalent.[3]
-
Column: Accucore C18 column (100 mm × 3.0 mm, 2.6 μm particle size).[3][4]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 10 μL.[3]
-
Gradient Elution:
-
0-4 min: 10% to 30% B
-
4-14 min: 30% to 70% B
-
14-15 min: 70% to 95% B
-
15-20 min: Hold at 95% B
-
20.01-25 min: Return to 10% B and equilibrate.[3]
-
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]
Protocol 2: GC-MS for this compound Determination in Soil Samples
This protocol is based on a method for the analysis of imidazolinone herbicides in soil.[8]
4.2.1. Sample Preparation (Solid-Liquid Extraction)
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of a methanol/(NH₄)₂CO₃ (0.1 M, 50:50 v/v) extraction solvent.[9]
-
Vortex the mixture for 2 minutes and then shake in a water bath at 40°C for 90 minutes.[8]
-
Centrifuge the sample at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction process twice more with 20 mL of the extraction solvent each time.
-
Combine the supernatants and evaporate to near dryness.
-
Derivatization (if necessary): For certain imidazolines, derivatization is required before GC-MS analysis. A common agent is isobutyl chloroformate.[5]
-
Re-dissolve the residue in a suitable solvent.
-
Add the derivatizing agent and catalyst (e.g., pyridine) and react at a specific temperature and time.[5]
-
Extract the derivatized analytes using a non-polar solvent.
-
-
Adjust the final volume with a suitable solvent for GC-MS injection.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
GC System: Gas chromatograph equipped with a split/splitless injector.[1]
-
Column: A capillary column suitable for the separation of the target analytes (e.g., 5% phenyl-methylpolysiloxane).[1]
-
Injector Temperature: Optimized for the transfer of analytes without degradation (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient to ensure the separation of all target compounds (e.g., start at 60°C, ramp to 300°C).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical determination of imidazolines in environmental samples.
Caption: Workflow for LC-MS/MS analysis of imidazolines in water.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty Imidazolines as a Green Corrosion Inhibitor of Bronze Exposed to Acid Rain | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Development of a method based on liquid chromatography-electrospray mass spectrometry for analyzing imidazolinone herbicides in environmental water at part-per-trillion levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of imidazolinone herbicides from soil and natural waters using soil column extraction and off-line solid-phase extraction followed by liquid chromatography with UV detection or liquid chromatography/electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazoline-Based Surfactants in Personal Care
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoline-based surfactants are a versatile class of amphoteric surfactants increasingly utilized in personal care formulations for their mildness, excellent foaming properties, and ability to reduce the irritation potential of anionic surfactants.[1][2][3] Derived from fatty acids, such as those from coconut oil, these surfactants are valued for their conditioning effects on both skin and hair.[4][5] Their amphoteric nature, possessing both positive and negative charges depending on the pH, allows for broad compatibility with other surfactant types and stability over a wide pH range.[3][6][7] This document provides detailed application notes, quantitative performance data, and experimental protocols for the use of common this compound-based surfactants in personal care products.
Key this compound-Based Surfactants in Personal Care
Several this compound derivatives are prominent in the personal care industry. The most common include:
-
Sodium Cocoamphoacetate: A mild surfactant known for its excellent foaming and cleansing properties, often used in baby products, facial cleansers, and shampoos.[1][2]
-
Disodium Cocoamphodiacetate: Valued for its gentle cleansing, foam boosting, and conditioning effects, making it suitable for sensitive skin formulations.[5][8][9][10][11]
-
Sodium Lauroamphoacetate: A mild cleansing agent with high foaming properties, also known to reduce the irritation of other surfactants.[6]
These surfactants are often used as secondary surfactants to improve the mildness and foam quality of formulations containing stronger anionic surfactants like sodium laureth sulfate (B86663) (SLES).
Data Presentation: Performance of this compound-Based Surfactants
The following tables summarize key performance data for common this compound-based surfactants.
| Surfactant | INCI Name | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| Sodium Cocoamphoacetate | Sodium Cocoamphoacetate | 8.2 mM[8] | ~32[12] |
| Disodium Cocoamphodiacetate | Disodium Cocoamphodiacetate | Not readily available in cited sources | Not readily available in cited sources |
| Sodium Lauroamphoacetate | Sodium Lauroamphoacetate | Not readily available in cited sources | Not readily available in cited sources |
| Surfactant | Typical Use Level (%) | Foaming Properties | Viscosity Building | Key Benefits |
| Sodium Cocoamphoacetate | 3 - 40%[2] | Excellent foam booster and stabilizer[1][2] | Contributes to viscosity, especially with the addition of sodium chloride[13] | Mild, reduces irritation of anionics, good cleansing[1] |
| Disodium Cocoamphodiacetate | 1 - 30%[5] | High foaming efficiency and stability[8][9] | Good thickening effect[9] | Extremely gentle, suitable for sensitive skin and baby products, conditioning[5][8] |
| Sodium Lauroamphoacetate | 1 - 30%[14] | High, stable foam | Can increase viscosity in formulations[6] | Very mild, reduces irritation, compatible with a wide range of surfactants[6] |
| Cocamidopropyl Betaine (B1666868) (for comparison) | Not specified | Good foam booster[12] | Effective thickener[12] | Reduces irritation of ionic surfactants, antistatic agent[12] |
Experimental Protocols
Synthesis of this compound-Based Surfactants
a. Synthesis of Sodium Cocoamphoacetate
This two-stage process involves the formation of an this compound ring followed by carboxymethylation.[13][15]
-
Stage 1: this compound Formation
-
React coconut fatty acids with aminoethylethanolamine (AEEA).
-
Heat the mixture to facilitate the condensation reaction, forming an amide intermediate.
-
Continue heating to promote ring closure, yielding the hydroxyethyl (B10761427) this compound derivative.
-
-
Stage 2: Carboxymethylation
b. Synthesis of Disodium Cocoamphodiacetate
The synthesis is similar to that of sodium cocoamphoacetate but involves the reaction of the this compound intermediate with two equivalents of sodium chloroacetate.
Performance Evaluation Protocols
a. Foam Volume and Stability (Ross-Miles Method - ASTM D1173)
This method assesses the foaming properties of a surfactant solution.[7][13][16][17][18]
-
Apparatus: A jacketed glass column with a 200 mL pipet and a receiver with graduations.[18]
-
Procedure:
-
Prepare a 1% solution of the surfactant in water of a specified hardness.
-
Age the solution at 49°C for 30 minutes.[16]
-
Pour 50 mL of the solution into the receiver.
-
Fill the pipet with 200 mL of the same solution.
-
Position the pipet at the top of the receiver and open the stopcock, allowing the solution to fall and create foam.[16]
-
Measure the initial foam height immediately after all the solution has been discharged.
-
Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[13]
-
b. Viscosity Measurement
-
Apparatus: A rotational viscometer (e.g., Brookfield viscometer).[19][20]
-
Procedure:
-
Place a sufficient amount of the personal care product formulation (e.g., 100 mL) into a beaker.[19]
-
Select an appropriate spindle and rotational speed.
-
Immerse the spindle into the sample and allow it to equilibrate for a set time (e.g., 5 minutes).[19]
-
Record the viscosity reading.
-
To assess shear-thinning properties, measure the viscosity at various rotational speeds.[20]
-
Safety and Mildness Evaluation Protocols
a. In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This test evaluates the potential of a substance to cause skin irritation.[21][22][23][24][25]
-
Principle: A test substance is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is then measured to determine the irritation potential.[21][24]
-
Procedure:
-
Apply the test substance to the surface of the RhE tissue.
-
Incubate for a specified period.
-
After exposure, assess cell viability using the MTT assay. This involves the enzymatic conversion of the MTT dye into a blue formazan (B1609692) salt, which is then extracted and measured quantitatively.[21][24]
-
A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[21][24][25]
-
b. Cytotoxicity Test (ISO 10993-5)
This test assesses the potential of a substance to cause cell damage or death.[26][27][28][29][30]
-
Principle: Cultured mammalian cells are exposed to the test material or its extracts, and the effects on cell viability are observed.[26][28]
-
Procedure:
-
Prepare extracts of the test material using appropriate polar and non-polar solvents.[26]
-
Apply various concentrations of the extract to sub-confluent monolayers of a suitable cell line (e.g., L929 mouse fibroblasts).[26]
-
Incubate the cells for 24 hours.[26]
-
Determine cell viability using a quantitative method such as the MTT assay.[26]
-
A cell viability of less than 70% is typically considered a cytotoxic effect.[26]
-
Stability Testing of Formulations
-
Principle: To ensure the physical, chemical, and microbiological stability of the final product under various storage conditions.
-
Procedure:
-
Temperature Variation: Store samples of the product at different temperatures, including elevated temperatures (e.g., 37°C and 45°C) to accelerate aging, room temperature (25°C), and low temperatures (e.g., -10°C).[2]
-
Cycle Testing: Subject the product to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C) to assess emulsion stability.[2]
-
Light Exposure: Expose the product in its final packaging to UV radiation to check for any changes in color, odor, or consistency.[2]
-
Evaluation: At regular intervals, evaluate the samples for changes in physical and chemical properties (e.g., color, odor, pH, viscosity) and microbiological contamination.[29]
-
Diagrams
Caption: Synthesis of Sodium Cocoamphoacetate.
Caption: Experimental Workflow for Product Evaluation.
Caption: Mechanism of Irritation Reduction.
References
- 1. nbinno.com [nbinno.com]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. researchgate.net [researchgate.net]
- 4. cir-safety.org [cir-safety.org]
- 5. Disodium Cocoamphodiacetate (e.q. Dehyton DC) [myskinrecipes.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. ASTM D1173-07 | KRÜSS Scientific [kruss-scientific.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Great Price Disodium Cocoamphodiacetate CM CAS No.68650-39-5 For Sale - Gzprobig.com [gzprobig.com]
- 10. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 11. ulprospector.com [ulprospector.com]
- 12. Cocamidopropyl betaine - Wikipedia [en.wikipedia.org]
- 13. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 14. specialchem.com [specialchem.com]
- 15. researchgate.net [researchgate.net]
- 16. file.yizimg.com [file.yizimg.com]
- 17. tudorscientific.com [tudorscientific.com]
- 18. sp-wilmadlabglass.com [sp-wilmadlabglass.com]
- 19. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 20. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. episkin.com [episkin.com]
- 23. oecd.org [oecd.org]
- 24. senzagen.com [senzagen.com]
- 25. iivs.org [iivs.org]
- 26. tecolab-global.com [tecolab-global.com]
- 27. measurlabs.com [measurlabs.com]
- 28. medium.com [medium.com]
- 29. nhiso.com [nhiso.com]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Imidazoline-Based p53-MDM2 Interaction Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis.[1][2] In many human cancers with wild-type p53, its tumor-suppressing function is nullified by the overexpression of MDM2, which binds to p53, inhibits its transcriptional activity, and targets it for proteasomal degradation.[3][4][5][6][7][8]
Restoring p53 function by disrupting the p53-MDM2 interaction has emerged as a promising, non-genotoxic therapeutic strategy for cancer treatment.[9][10] A prominent class of small-molecule inhibitors developed for this purpose is based on a cis-imidazoline scaffold, famously represented by the Nutlins.[1][9][11] These compounds act as structural mimics of the key p53 amino acid residues (Phe19, Trp23, and Leu26) that insert into a hydrophobic cleft on the N-terminal domain of MDM2, thereby competitively inhibiting the protein-protein interaction (PPI).[11][12]
The development pipeline for these inhibitors involves a multi-step process, beginning with the identification of potent binders through biochemical assays, followed by characterization of their cellular activity, and finally, evaluation of their anti-proliferative effects. This document provides detailed protocols for the key biochemical and cell-based assays essential for the discovery and characterization of novel imidazoline-based p53-MDM2 inhibitors.
The p53-MDM2 Signaling Pathway
Under normal cellular conditions, p53 and MDM2 exist in an autoregulatory feedback loop.[6] Cellular stress (e.g., DNA damage) activates p53, which then acts as a transcription factor to upregulate genes involved in cell cycle arrest or apoptosis. One of the genes transcribed by p53 is MDM2. The resulting MDM2 protein, in turn, binds to p53, leading to its ubiquitination and degradation, thus completing the feedback loop.[6] In cancer cells overexpressing MDM2, this balance is shifted, leading to excessive p53 degradation and unchecked cell proliferation. This compound-based inhibitors block the p53-MDM2 interaction, leading to p53 stabilization, accumulation, and the activation of its downstream pro-apoptotic and cell-cycle-arresting pathways.[4][11]
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action for this compound-based inhibitors.
Data Presentation: this compound-Based Inhibitor Activity
The efficacy of p53-MDM2 inhibitors is quantified using various metrics, including the half-maximal inhibitory concentration (IC50) in binding assays and the half-maximal effective concentration (EC50) or growth inhibition (GI50) in cell-based assays.
Table 1: Biochemical Activity of Selected this compound-Based p53-MDM2 Inhibitors
| Compound | Assay Type | Target | IC50 / Ki | Reference |
|---|---|---|---|---|
| Nutlin-3 | FP Assay | MDM2 | 100-300 nM (IC50) | [1] |
| Nutlin-3 | SPR Assay | MDM2 | 83 nM (IC50) | [13] |
| Compound 7c | Binding Assay | MDM2 | 0.6 µM (Ki) | [14] |
| RG7112 | FP Assay | MDM2 | Efficacy from 100 nM | [5][9] |
| RG7388 | FP Assay | MDM2 | Efficacy from 100 nM |[5][9] |
Table 2: Cellular Activity of Selected this compound-Based p53-MDM2 Inhibitors
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
|---|---|---|---|---|---|
| Compound 2l | RKO | Western Blot | p53 stabilization | 500 nM - 10 µM | [5][9] |
| Compound 2l | RKO | Western Blot | p21 upregulation | Starting from 500 nM | [5][9] |
| Compound 2k | RKO | Western Blot | p53 stabilization | 5 - 10 µM | [5][9] |
| Nutlin-3a | RKO | Western Blot | p53 stabilization | Efficacy up to 500 nM | [5][9] |
| Compound 7c | Various | Flow Cytometry | Cell cycle arrest | Not specified |[14] |
Experimental Protocols
Biochemical Assays for Screening and Characterization
These assays are crucial for the initial screening of compound libraries and for quantifying the direct inhibitory effect on the p53-MDM2 interaction.
Caption: General workflow for the biochemical evaluation of p53-MDM2 inhibitors.
Principle: This homogeneous assay measures the disruption of the interaction between MDM2 and a fluorescently labeled p53-derived peptide.[2][15] When the small, fluorescent peptide binds to the much larger MDM2 protein, its rotation slows, resulting in a high polarization value. An inhibitor that displaces the peptide will cause it to tumble freely in solution, leading to a decrease in fluorescence polarization.[15]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT).
-
MDM2 Protein: Dilute recombinant human MDM2 protein (N-terminal domain) to the desired concentration (e.g., 2x final concentration) in assay buffer.
-
Fluorescent Peptide: Use a synthetic p53 peptide (e.g., residues 15-29) labeled with a fluorophore like Rhodamine or FITC.[12][15] Dilute to 2x final concentration in assay buffer. The final concentration should be at or below its Kd for MDM2.
-
Test Compounds: Prepare serial dilutions of the this compound inhibitors in DMSO, then dilute further in assay buffer to a 2x or 4x final concentration. Ensure the final DMSO concentration in the assay is consistent and low (<1%).[12]
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the test compound dilution to each well. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (excess unlabeled p53 peptide or no MDM2).[12]
-
Add 20 µL of MDM2 protein solution to all wells except the 100% inhibition control.
-
Add 20 µL of the fluorescent peptide solution to all wells.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[12]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[12]
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Principle: SPR is a label-free technique that measures real-time binding kinetics.[16] One interactant (e.g., MDM2) is immobilized on a sensor chip. When the other interactant (the inhibitor) flows over the surface, binding causes a change in the refractive index at the surface, which is measured in resonance units (RU).[16]
Protocol:
-
Chip Preparation and Immobilization:
-
Use a sensor chip (e.g., CM5). Activate the surface using a mixture of EDC and NHS.[16]
-
Immobilize recombinant human MDM2 onto the surface by injecting a solution of the protein in a low pH buffer (e.g., 10 mM sodium acetate, pH 5.0).[16] Aim for an immobilization level of 2000-4000 RU.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
Use a separate flow cell as a reference surface (activated and deactivated without protein) for background subtraction.[16]
-
-
Binding Analysis:
-
Prepare serial dilutions of the this compound inhibitor in running buffer (e.g., HBS-EP+ with matched DMSO). Include a buffer-only (zero concentration) injection for double referencing.[16]
-
Inject the inhibitor solutions over both the MDM2 and reference flow cells at a constant flow rate (e.g., 30-50 µL/min).[16]
-
Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
Regenerate the sensor surface between cycles if necessary, using a pulse of a low pH solution (e.g., glycine-HCl).
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the zero-concentration injection signal (double referencing).[16]
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[16][17]
-
Cell-Based Assays for Validating Hits
These assays are essential to confirm that the inhibitors are cell-permeable and can disrupt the p53-MDM2 interaction in a cellular context, leading to the desired biological outcome.
Caption: Workflow for the cellular validation of p53-MDM2 inhibitors.
Principle: This technique is used to detect and quantify changes in protein levels. Following treatment with an effective MDM2 inhibitor, an increase in the protein levels of both p53 (due to stabilization) and its transcriptional target MDM2 (due to the feedback loop) is expected.[4] Upregulation of other p53 targets like p21 can also be measured to confirm pathway activation.[18]
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells with wild-type p53 (e.g., HCT116, RKO, SJSA-1) and allow them to adhere.
-
Treat cells with various concentrations of the this compound inhibitor or vehicle control (DMSO) for a specified time (e.g., 8, 16, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[18]
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin).[19]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[18]
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[20][21][22]
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound inhibitor in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20][22]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 or IC50 value.
-
Principle: Co-IP is used to demonstrate that the p53-MDM2 interaction is disrupted within the cell. An antibody against a target protein (e.g., p53) is used to pull down that protein from a cell lysate. If its binding partner (MDM2) is also pulled down, it indicates an interaction. A successful inhibitor will reduce the amount of MDM2 that is co-immunoprecipitated with p53.
Protocol:
-
Cell Culture and Lysis:
-
Treat cells with the inhibitor or vehicle control as described for the Western blot.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, plus protease inhibitors).[19]
-
Clarify the lysate by centrifugation and collect the supernatant. Save a small aliquot as the "input" control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody against p53 (or a non-specific IgG as a negative control) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them extensively (3-5 times) with ice-cold Co-IP lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples and the "input" samples by Western blot.
-
Probe separate membranes with antibodies against p53 (to confirm successful pulldown) and MDM2 (to check for co-precipitation).
-
A decrease in the MDM2 signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
-
References
- 1. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on this compound Core - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of this compound derivatives as p53-MDM2 binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in imidazoline synthesis reactions
Welcome to the Technical Support Center for Imidazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis reaction is resulting in a significantly lower yield than expected. What are the most common causes?
Low yields in this compound synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. High temperatures can lead to side reactions, while insufficient time may result in an incomplete reaction.[1]
-
Impure Starting Materials: The purity of reactants, such as fatty acids and ethanolamines, directly impacts the reaction yield and the quality of the final product.[1]
-
Side Reactions: The formation of byproducts is a common issue that reduces the yield of the desired this compound. A frequent byproduct is the formation of diamides when using equimolar quantities of diamine and fatty acid.[2]
-
Presence of Moisture: Water can interfere with the reaction, so it is crucial to ensure that all reagents and solvents are dry.[3]
-
Inefficient Purification: Significant product loss can occur during the workup and purification stages.[3][4]
Q2: I am observing a significant amount of a diamide (B1670390) byproduct. How can I minimize its formation?
The formation of a diamide byproduct occurs when the amido-amine intermediate reacts with another molecule of fatty acid.[2] To minimize this side reaction:
-
Adjust Reactant Stoichiometry: Using an excess of the diamine can help to reduce the formation of the diamide.
-
Control Reaction Temperature: Gradually increasing the temperature during the acylation process can help to reduce the formation of the bisamide byproduct.[5]
-
Post-synthesis Treatment: A crude this compound product containing a diamide can be heated with an excess of the diamine to convert the diamide back to the desired amido-amine, which can then cyclize to the this compound.[2]
Q3: What are the recommended general conditions for a two-step this compound synthesis from a fatty acid and a diamine?
The synthesis of imidazolines from fatty acids and diamines is typically a two-step process involving amidation followed by cyclization.[6]
-
Amidation: The fatty acid and diamine are heated to form an amide intermediate. Water is released during this step.[1]
-
Cyclization: The amide intermediate is then heated further, often under reduced pressure, to induce cyclization and form the this compound ring, releasing a second molecule of water.[1][7]
| Parameter | Amidation | Cyclization |
| Temperature | 80°C - 150°C | 130°C - 220°C |
| Pressure | Atmospheric or slight vacuum | Reduced pressure (<6000 Pa) |
| Catalyst | Acidic or basic catalysts can be used | Not always necessary |
Note: These are general ranges. Optimal conditions will vary depending on the specific substrates used.
Q4: How can I effectively monitor the progress of my this compound synthesis?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting materials and the appearance of the product. This allows for the optimization of the reaction time to ensure the reaction goes to completion without the formation of degradation products.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor the reaction by TLC to ensure all starting material is consumed. Consider increasing the reaction time or temperature.[4] |
| Side reaction (e.g., diamide formation) | Use an excess of the diamine. Consider a post-synthesis treatment with additional diamine to convert the byproduct.[2] | |
| Impure reagents | Ensure the purity of starting materials like fatty acids and diamines.[1] | |
| Suboptimal temperature | Optimize the reaction temperature. High temperatures can cause side reactions, while low temperatures can lead to incomplete reactions.[1] | |
| Product is a mixture of this compound and amido-amine | Incomplete cyclization | Increase the temperature and/or apply a vacuum during the cyclization step to effectively remove water and drive the reaction to completion. |
| Difficulty in purification | Product is an oil and hard to crystallize | Consider purification by column chromatography or vacuum distillation. |
| Product is water-soluble | If extracting from an aqueous solution, use a more polar organic solvent or perform multiple extractions. |
Experimental Protocols
General Two-Step Synthesis of 2-Alkyl-Imidazoline
This protocol describes a general method for the synthesis of a 2-alkyl-imidazoline from a fatty acid and hydroxyethylethylenediamine.
-
Amidation:
-
In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, charge the fatty acid and hydroxyethylethylenediamine in a 1:1 to 1:1.5 molar ratio.[5]
-
Under a nitrogen atmosphere, heat the mixture with stirring. Gradually increase the temperature from 80°C to 150°C.[5] Water will begin to distill off.
-
Continue heating until the theoretical amount of water for the amidation step is collected.
-
-
Cyclization:
-
Increase the temperature of the reaction mixture to 190°C - 220°C.[5]
-
Gradually reduce the pressure to below 6000 Pa to facilitate the removal of the second equivalent of water and promote cyclization.[5]
-
Maintain these conditions for 1-5 hours, monitoring the reaction progress by TLC if possible.[5]
-
Once the reaction is complete, cool the mixture to room temperature. The crude product can then be purified by distillation or crystallization.
-
Visual Guides
References
- 1. rixinpec.com [rixinpec.com]
- 2. Process for the manufacture of imidazolines - Patent 0002943 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102093296B - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 6. This compound As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Selectivity of Imidazoline Receptor Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during imidazoline receptor binding experiments. Our goal is to help you optimize your assay's selectivity and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is excessively high, resulting in a poor signal-to-noise ratio. What are the likely causes and how can I reduce it?
A: High non-specific binding (NSB) can obscure the specific binding signal. Ideally, NSB should be less than 50% of the total binding. Common causes and troubleshooting steps are outlined below.
| Potential Cause | Recommended Solution(s) |
| Radioligand Properties | Select a radioligand with lower hydrophobicity if possible, as hydrophobic radioligands may exhibit higher NSB.[1] Ensure high radioligand purity (>90%), as impurities can significantly contribute to NSB. |
| Assay Conditions | Optimize blocking agents by incorporating Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[2] Consider adding salts or detergents to the wash or binding buffer. Adjust incubation time and temperature; shorter incubation times and lower temperatures can sometimes decrease NSB, but ensure that equilibrium for specific binding is still achieved.[2] |
| Filtration Apparatus | Pre-soak filter mats in a buffer containing a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself. |
| Receptor Preparation | Titrate the receptor concentration. Use the lowest concentration of your membrane or cell preparation that still provides a robust specific binding signal. A typical range for many receptor assays is 50-120 µg of membrane protein per well.[3] |
Issue 2: Low or No Specific Binding
Q: I am observing very low or no specific binding in my assay. What could be the problem?
A: A lack of specific binding can be due to several factors, from reagent integrity to incorrect assay conditions.
| Potential Cause | Recommended Solution(s) |
| Receptor Integrity | Ensure proper storage (-80°C) and handling of your receptor preparation.[4] Perform quality control checks, such as Western blotting, to confirm receptor presence and integrity.[2] |
| Radioligand Issues | Confirm the radioligand concentration, as inaccurate dilutions can lead to a lower than expected concentration. Check for radioligand degradation under the experimental conditions. For tritiated ligands, a specific activity above 20 Ci/mmol is ideal for detecting low levels of binding.[1] |
| Assay Conditions | Optimize the incubation time to ensure the reaction reaches equilibrium, which can be determined through association kinetic experiments. Verify the buffer composition, pH, and ionic strength are optimal for receptor binding. |
| Incorrect "Cold" Ligand for NSB | The unlabeled ligand used to define NSB must have high affinity for the target receptor and be used at a concentration sufficient to displace all specific binding of the radioligand.[1] |
Issue 3: Poor Assay Reproducibility
Q: My results are inconsistent between experiments or even between plates in the same experiment. How can I improve reproducibility?
A: Lack of reproducibility is a common issue that can be mitigated by standardizing procedures and reagents.
| Potential Cause | Recommended Solution(s) |
| Inconsistent Reagent Preparation | Prepare a single master mix of reagents sufficient for all plates in an experiment to ensure uniform concentrations.[5] Aliquot reagents for single use to avoid repeated freeze-thaw cycles.[5] |
| Pipetting Inaccuracy | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions. For critical steps, consider using a multichannel pipette to minimize time-dependent variations across the plate.[5] |
| Inconsistent Incubation Conditions | Ensure a calibrated incubator is used and that plates are placed centrally to avoid temperature fluctuations.[5] Precisely control the timing of all incubation steps. |
| Inefficient or Variable Washing | Use an automated plate washer if available. If washing manually, ensure the same force, volume, and number of washes are applied to every well to effectively remove unbound reagents.[5] |
Data Presentation: Ligand Selectivity Profiles
Optimizing selectivity requires a clear understanding of how your compound interacts with the target receptor versus off-target sites, most notably α2-adrenergic receptors.
Table 1: Binding Affinities (Ki in nM) of Selected Ligands for this compound and α-Adrenergic Receptors
| Compound | I1-Receptor | I2-Receptor | α2-Adrenergic Receptor | Selectivity Ratio (α2/I1) |
| I1-Selective Ligands | ||||
| Moxonidine | 2.3 | - | 75 | 32.6 |
| Rilmenidine | 6.1 | - | 180 | 29.5 |
| LNP 911 | 0.2 | >10,000 | >10,000 | >50,000 |
| S23757 | 5.3 | >10,000 | >10,000 | >1,886 |
| I2-Selective Ligands | ||||
| 2-BFI | - | 1.3 | 3735 | - |
| BU224 | - | 14.6 | - | - |
| RS-45041 | - | - | - | - |
| Non-Selective Ligands | ||||
| Clonidine | 1.0 | - | 3.8 | 3.8 |
| Idazoxan | - | - | - | - |
| Efaroxan | - | - | - | - |
Data compiled from multiple sources.[6][7][8][9] Note: A higher selectivity ratio indicates greater selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Membrane Preparation from Tissues or Cultured Cells
This protocol describes the isolation of a membrane fraction enriched with this compound receptors.
-
Homogenization: Homogenize fresh or frozen tissue or cultured cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron or Dounce homogenizer.[4]
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris and nuclei.[3]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[4]
-
Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step to wash the membranes.[4]
-
Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3] Determine the protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store at -80°C until use.[4]
Protocol 2: Competitive Radioligand Binding Assay
This experiment determines the inhibitory constant (Ki) of a test compound.
-
Reagent Preparation: Prepare a range of concentrations of the unlabeled test compound. Dilute the radioligand and membrane preparation in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound at various concentrations, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the membrane/receptor suspension to each well.[10]
-
Non-Specific Binding (NSB) Control: To a set of wells, add a high concentration of a known unlabeled ligand that binds to the target receptor to determine NSB.[11]
-
Total Binding Control: To another set of wells, add only the radioligand and membrane preparation without any competing unlabeled ligand.[12]
-
Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a blocking agent.[3]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the NSB counts from all other measurements to obtain specific binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[11]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. revvity.com [revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kup.at [kup.at]
- 7. scispace.com [scispace.com]
- 8. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of I1 and I2 this compound receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Imidazoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with imidazoline compounds during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound compound, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer. What is happening and how can I resolve this?
A1: This common phenomenon is known as "precipitation upon dilution." Your compound is likely soluble in the organic stock solvent (DMSO) but exceeds its solubility limit in the aqueous buffer when the DMSO concentration is significantly lowered. To address this, consider the following strategies:
-
Lower the Final Compound Concentration: The simplest explanation is that the compound's concentration is too high for the aqueous buffer. Determine the minimum effective concentration for your assay and test if it remains soluble.
-
Optimize the Final DMSO Concentration: While minimizing DMSO is crucial to avoid solvent-induced artifacts, a slightly higher final concentration (typically up to 0.5% in cell-based assays) might be necessary to maintain your compound's solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Employ an Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a mixture of DMSO and your aqueous buffer, then perform the final dilution into the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
pH Adjustment: The solubility of ionizable compounds, including many this compound derivatives, is often pH-dependent.[2][3] If your compound has basic functional groups, slightly decreasing the pH of your buffer (if compatible with your assay) can increase solubility. Conversely, for acidic compounds, a slight increase in pH may be beneficial.
Q2: I'm observing inconsistent or non-dose-dependent results in my assay. Could this be related to solubility?
A2: Yes, poor solubility is a likely cause for such results. If your compound is precipitating at higher concentrations, the actual concentration in solution is not what you assume it to be, leading to a plateau or variability in the dose-response curve.
-
Visual Inspection: Carefully inspect the wells of your assay plate, ideally under a microscope, for any signs of precipitation (e.g., cloudiness, crystals, or an oily film).
-
Kinetic Solubility Assessment: Perform a kinetic solubility test to determine the maximum concentration of your compound that remains soluble in the final assay buffer over the duration of your experiment.[4]
Q3: What are the primary methods to enhance the aqueous solubility of this compound compounds for in vitro studies?
A3: Several techniques can be employed to improve the solubility of poorly soluble this compound compounds:
-
Co-solvents: Using a water-miscible organic solvent, like DMSO or ethanol, in your final assay buffer can increase solubility.[5]
-
pH Adjustment: As mentioned, for ionizable this compound compounds, modifying the buffer's pH can significantly enhance solubility.[2][3][5]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7][8][9]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and apparent solubility.[10][11][12][13]
-
Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier can improve its dissolution and solubility characteristics.[1][4]
Q4: Are there any general predictions about the solubility of compounds containing an imidazole (B134444) ring?
A4: The imidazole ring itself is polar and can contribute to aqueous solubility.[14] Many commercially available drugs containing an imidazole moiety are formulated as salts to further improve their solubility. However, in larger molecules where the imidazole is a minor component, its contribution to overall solubility can be negated by the lipophilicity of the rest of the structure.[14]
Troubleshooting Guides
Guide 1: Systematic Approach to Compound Precipitation
This guide provides a step-by-step workflow for troubleshooting precipitation issues with your this compound compound.
Caption: A step-by-step workflow for troubleshooting compound precipitation in aqueous buffers.
Guide 2: Decision Tree for Solvent and Solubilization Technique Selection
This decision tree can help you select an appropriate solubilization strategy for your in vitro assay.
Caption: A decision tree to guide the selection of an appropriate solvent and solubilization method.
Data Presentation
The following tables summarize quantitative data related to the solubility of a hypothetical this compound compound, "this compound-X," and the impact of common solubilization techniques.
Table 1: Solubility of this compound-X in Various Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 15.2 |
| PBS (pH 7.4) | < 0.01 |
| 0.1 N HCl | 5.8 |
| 0.1 N NaOH | < 0.01 |
Table 2: Effect of Co-solvents on the Apparent Solubility of this compound-X in PBS (pH 7.4)
| Co-solvent System | Apparent Solubility (µg/mL) |
| 1% DMSO | 5 |
| 2% DMSO | 12 |
| 5% Ethanol | 8 |
| 1% DMSO + 5% Ethanol | 15 |
Table 3: Enhancement of this compound-X Solubility with Cyclodextrins
| Cyclodextrin (10 mM) | Solubility Enhancement Factor | Apparent Solubility (µg/mL) |
| β-Cyclodextrin | ~50 | ~0.5 |
| Hydroxypropyl-β-cyclodextrin | ~250 | ~2.5 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method to assess the kinetic solubility of an this compound compound in an aqueous buffer.[1][4]
Materials:
-
This compound compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (non-binding surface recommended)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or HPLC for quantification
Method:
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer to achieve a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a set period, typically corresponding to the duration of your assay (e.g., 1-2 hours).
-
Measurement:
-
Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.
-
HPLC Analysis (more quantitative): Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the soluble compound by HPLC.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a simple method for preparing a cyclodextrin inclusion complex to enhance the solubility of an this compound compound.
Materials:
-
This compound compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Sonicator
-
0.22 µm syringe filter
Method:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 100 mM).
-
Add this compound Compound: Add an excess amount of the this compound compound to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously for 5-10 minutes. Following this, sonicate the mixture for 30-60 minutes.
-
Equilibration: Allow the mixture to equilibrate at room temperature for 24 hours with continuous stirring.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Determine the concentration of the solubilized this compound compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Signaling Pathways and Workflows
This compound I1 Receptor Signaling Pathway
The I1-imidazoline receptor is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers.[15][16]
Caption: A simplified diagram of the I1-imidazoline receptor signaling pathway.
This compound I2 Receptor Association
The I2-imidazoline receptor binding sites are primarily located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO).[17][18][19]
Caption: The association of the I2-imidazoline receptor binding site with monoamine oxidase on the mitochondrial membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound receptor - Wikipedia [en.wikipedia.org]
- 18. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The this compound receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Imidazoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with imidazoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: this compound derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: The this compound ring can be hydrolyzed, especially under acidic or basic conditions, leading to ring-opening and loss of activity. Imidazolines are relatively stable in acidic solutions but can be readily hydrolyzed in aqueous base media.[2]
-
Oxidation: The presence of atmospheric oxygen or oxidizing agents can lead to the formation of various degradation products.[3][4] This process can be initiated by light, heat, or certain trace metals.[1]
-
Photodegradation: Exposure to light, particularly UV light, can cause photolysis, resulting in the breakdown of the compound.[3][5]
Q2: Why are forced degradation studies important for this compound derivatives?
A2: Forced degradation studies, or stress testing, are essential to:
-
Identify potential degradation products.[6]
-
Determine the intrinsic stability of the molecule.[6]
-
Establish degradation pathways.[6]
-
Develop and validate stability-indicating analytical methods, which are crucial for quality control and regulatory submissions.[6][7]
Q3: What general strategies can enhance the stability of my this compound compound in a formulation?
A3: Several strategies can improve stability:
-
pH Control: Using buffering agents to maintain an optimal pH can prevent acid- or base-catalyzed hydrolysis.[8]
-
Antioxidants: Adding antioxidants like ascorbic acid or chelating agents like EDTA can inhibit oxidative degradation.[5][8]
-
Packaging: Using inert condition packaging (e.g., filling with nitrogen) and light-protective containers (e.g., amber vials) can minimize oxidation and photolysis.[1][5]
-
Formulation Techniques: Advanced techniques like microencapsulation, lyophilization (freeze-drying), or forming cyclodextrin (B1172386) complexes can create a protective barrier around the drug, enhancing its stability.[5][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Rapid loss of compound in aqueous solution. | Hydrolysis. The this compound ring is likely undergoing pH-dependent hydrolysis. Imidazolines are known to be readily hydrolyzed in basic aqueous media.[2] | 1. pH Adjustment: Determine the pH of maximum stability for your compound and use a suitable buffer system to maintain it.[8]2. Solvent System: If possible for your application, consider using a non-aqueous or co-solvent system to reduce the availability of water.3. Lyophilization: For long-term storage, prepare a lyophilized powder that can be reconstituted immediately before use.[5] |
| Appearance of unexpected peaks in HPLC after sample preparation. | Oxidative Degradation. The compound may be sensitive to atmospheric oxygen or peroxides present in excipients.[4] | 1. Use Antioxidants: Incorporate antioxidants (e.g., BHT, ascorbic acid) or chelating agents (e.g., EDTA) into your formulation.[5]2. Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon).[1]3. Excipient Purity: Ensure all excipients are of high purity and low in peroxide content. |
| Degradation observed when samples are left on the benchtop. | Photodegradation. Exposure to ambient or UV light is likely causing photolytic cleavage.[3][5] | 1. Light Protection: Use amber vials or wrap containers in aluminum foil for all experiments and storage.[1]2. Photostability Studies: Conduct formal photostability studies as per ICH Q1B guidelines to understand the compound's light sensitivity.[9] |
| Inconsistent results in stability studies. | Multiple factors: A combination of hydrolysis, oxidation, and interaction with excipients could be at play. | 1. Systematic Forced Degradation: Perform a systematic forced degradation study (see protocol below) to identify the specific vulnerabilities of your molecule.2. Excipient Compatibility Study: Conduct studies to ensure the compatibility of your this compound derivative with all planned excipients. |
Quantitative Data Summary
The stability of this compound derivatives is highly dependent on their specific structure and the environmental conditions. The following table summarizes representative data for imidazolinone herbicides, which share the core this compound structure and provide insight into degradation kinetics.
| Condition | Compound | Half-life (t½) | Notes |
| Hydrolysis (Dark) | Imazaquin | 6.5 months | Slow hydrolysis observed at pH 9; no significant hydrolysis at pH 3 or 7.[10][11] |
| Imazethapyr | 9.2 months | Slow hydrolysis observed at pH 9; no significant hydrolysis at pH 3 or 7.[10][11] | |
| Imazapyr | 9.6 months | Slow hydrolysis observed at pH 9; no significant hydrolysis at pH 3 or 7.[10][11] | |
| Photodegradation (in Water) | Imazaquin | 1.8 days | Degradation is significantly more rapid in the presence of light.[10][11] |
| Imazethapyr | 9.8 days | Degradation is significantly more rapid in the presence of light.[10][11] | |
| Imazapyr | 9.1 days | Degradation is significantly more rapid in the presence of light.[10][11] | |
| Photodegradation (on Soil Surface) | Imazaquin | 15.3 days | The rate of degradation is slower on soil compared to in an aqueous solution.[11] |
| Imazethapyr | 24.6 days | The rate of degradation is slower on soil compared to in an aqueous solution.[11] | |
| Imazapyr | 30.9 days | The rate of degradation is slower on soil compared to in an aqueous solution.[11] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify the intrinsic stability of an this compound derivative.[6][7][12]
Objective: To generate degradation products and identify the conditions under which the drug substance is unstable. A degradation level of 10-20% is generally considered adequate.[12]
Materials:
-
This compound derivative (API)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable detector (e.g., UV/DAD or MS)
-
pH meter, calibrated
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[9]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at room temperature or elevate to 50-60°C if no degradation is observed.[9]
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Collect samples at various time points for analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing a combination of UV and visible light, as per ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt-hours/m²).[9]
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying the parent this compound derivative from its potential degradation products.[13]
Typical Starting Conditions:
-
HPLC System: A standard HPLC system with a UV detector is often sufficient. LC-MS can be used for peak identification.[13]
-
Column: A reverse-phase C8 or C18 column is a common starting point (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm).[14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.2) and an organic modifier (e.g., methanol or acetonitrile).[14] A common starting point could be a 70:30 (v/v) ratio of organic to aqueous phase.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 280 nm).[15]
-
Column Temperature: Room temperature or controlled at 30-40°C for better reproducibility.
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, paying special attention to specificity. Specificity is confirmed by demonstrating that the method can effectively separate the parent drug from all degradation products generated during the forced degradation study.[15]
Visualizations
Signaling Pathways
This compound derivatives exert their effects by binding to specific this compound receptors (I₁, I₂, I₃). Understanding these pathways is crucial for structure-activity relationship studies.
Caption: Simplified signaling pathway for the I₁ this compound receptor.
Caption: Proposed mechanism of action for the I₂ this compound receptor.
Caption: Logical workflow for assessing and improving drug stability.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. jocpr.com [jocpr.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Side Effects of Imidazoline-Based Antihypertensive Drugs
This technical support center is designed for researchers, scientists, and drug development professionals investigating imidazoline-based antihypertensive agents. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to reduce adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound-based antihypertensive drugs, and how do they relate to the desired therapeutic effects versus the common side effects?
A1: this compound-based antihypertensive drugs primarily target two receptors: the I1-imidazoline receptor (I1-IR) and the α2-adrenergic receptor (α2-AR).[1][2][3]
-
I1-Imidazoline Receptor (I1-IR): Activation of I1-IRs, located in the rostral ventrolateral medulla (RVLM) of the brainstem, is primarily responsible for the antihypertensive effect.[2][4] This action leads to a reduction in sympathetic nervous system outflow, resulting in decreased peripheral vascular resistance and lower blood pressure.[4]
-
α2-Adrenergic Receptor (α2-AR): Activation of α2-ARs also contributes to the blood pressure-lowering effect. However, its activation is strongly associated with undesirable side effects such as sedation, drowsiness, and dry mouth.[4][5]
Therefore, the key to developing this compound-based antihypertensives with fewer side effects is to create compounds with high selectivity for the I1-IR over the α2-AR.[5] Second-generation drugs, such as moxonidine (B1115) and rilmenidine, were developed with this principle in mind and exhibit a more favorable side effect profile compared to the first-generation drug, clonidine.[5][6]
Q2: What are the main signaling pathways activated by I1-imidazoline and α2-adrenergic receptors?
A2: The signaling pathways for I1-IR and α2-AR are distinct.
-
I1-Imidazoline Receptor: The I1-IR is not coupled to the conventional G-protein pathways that modulate adenylyl cyclase.[7] Instead, its activation is linked to the stimulation of phosphatidylcholine-specific phospholipase C (PC-PLC), which leads to the generation of second messengers like diacylglycerol (DAG) and subsequent activation of the MAP kinase pathway. It is also coupled to phospholipase A2 (PLA2), resulting in the release of arachidonic acid.[7][8]
-
α2-Adrenergic Receptor: The α2-AR is a classic G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Activation of α2-ARs leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).
Below are diagrams illustrating these pathways.
Caption: I1-Imidazoline Receptor Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Visitech Systems [visitechsystems.com]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. kup.at [kup.at]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Imidazoline Dehydrogenation to Imidazole
Welcome to the technical support center for the optimization of reaction conditions for imidazoline dehydrogenation to imidazole (B134444). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.
Troubleshooting Guides
This section addresses specific problems that may arise during the dehydrogenation of imidazolines to imidazoles, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound dehydrogenation reaction resulting in a low yield or no product?
Answer:
Low or no yield in this compound dehydrogenation can stem from several factors related to the choice of catalyst, reaction conditions, and substrate stability.
-
Inactive Catalyst: The catalyst, such as Palladium on carbon (Pd/C), may be old or deactivated. It is recommended to use fresh catalyst for each reaction.
-
Inappropriate Catalyst or Reagent: The choice of dehydrogenating agent is crucial and substrate-dependent. For instance, while Pd/C is a common catalyst, Dimethyl sulfoxide (B87167) (DMSO) has been shown to be more effective for some 2-aryl-Δ2-imidazolines, particularly those with chloro- and trifluoromethyl-substituents.[1] Conversely, Pd/C is more effective for benzyl (B1604629) derivatives.[1] For a mild and chemoselective option, trichloroisocyanuric acid (TCCA) in the presence of DBU can be effective for a diverse range of 2-imidazolines.[2]
-
Sub-optimal Temperature and Reaction Time: Dehydrogenation reactions often require elevated temperatures. For example, both DMSO and Pd/C mediated dehydrogenations of 2-aryl-Δ2-imidazolines are typically carried out at 120 °C for 48 hours.[1] Insufficient heating or shorter reaction times may lead to incomplete conversion.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. For Pd/C catalyzed dehydrogenation, refluxing toluene (B28343) is a commonly used solvent that provides good yields for 2- and 2,4-disubstituted imidazolines.[3]
-
Substrate Deactivation: Certain functional groups on the this compound substrate may interfere with the catalyst or reaction conditions. For example, aliphatic substrates have been reported to fail with both DMSO and Pd/C as dehydrogenating agents.[1]
-
Hydrolysis of this compound: Imidazolines can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to ring-opening and the formation of N-(2-aminoethyl)amides.[4][5] This side reaction can consume the starting material and reduce the yield of the desired imidazole.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield this compound dehydrogenation.
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side product formation is a common issue in this compound dehydrogenation. The most prevalent side reaction is the hydrolysis of the this compound ring.
-
Hydrolysis: The C=N bond in the this compound ring is susceptible to cleavage by water, especially under harsh pH conditions or at high temperatures, leading to the formation of the corresponding N-(2-aminoethyl)amide.[4][5]
-
Mitigation: To minimize hydrolysis, ensure anhydrous reaction conditions by using dry solvents and inert atmospheres. If possible, conduct the reaction under neutral pH. The stability of the this compound to hydrolysis can be influenced by substituents; for instance, branched substituents at the 2-position of the this compound ring can increase hydrolytic stability.[5]
-
-
Over-oxidation or Decomposition: With strong oxidizing agents, the desired imidazole product or the starting this compound may be susceptible to over-oxidation or decomposition, especially at high temperatures.
-
Mitigation: Employ milder dehydrogenating agents such as trichloroisocyanuric acid (TCCA) which allows for chemoselective oxidation under mild conditions.[2] Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in stopping the reaction at the optimal time to prevent product degradation.
-
-
Incomplete Reaction: An incomplete reaction will result in a mixture of starting material and product.
-
Mitigation: Ensure sufficient reaction time and optimal temperature. Increasing the catalyst loading might also drive the reaction to completion, but this should be done cautiously to avoid an increase in side reactions.
-
Logical Relationship for Minimizing Side Products:
Caption: Strategies to minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts and reagents for this compound dehydrogenation?
A1: A variety of catalysts and reagents can be employed for the dehydrogenation of imidazolines to imidazoles. The choice often depends on the substrate and desired reaction conditions.
-
Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst, typically in refluxing toluene.[3] It is particularly effective for 2- and 2,4-disubstituted imidazolines.[3]
-
Dimethyl Sulfoxide (DMSO): A metal-free and cost-effective option that can outperform Pd/C for certain 2-aryl-Δ2-imidazolines.[1]
-
Trichloroisocyanuric Acid (TCCA): A mild and chemoselective reagent that works well for a variety of structurally diverse 2-imidazolines in the presence of a base like DBU.[2]
-
Potassium Permanganate (B83412) (KMnO4) on Montmorillonite (B579905) K-10: A solid-supported oxidizing agent that allows for efficient oxidation under mild conditions.[6] This method offers the advantage of selective dehydrogenation of 2-alkyl-2-imidazolines in the presence of 2-aryl-2-imidazolines.[6]
-
(Diacetoxyiodo)benzene: Can be used for the smooth oxidation of 2-imidazolines to imidazoles at room temperature.[7]
Q2: How do I choose the optimal solvent and temperature for my reaction?
A2: The optimal solvent and temperature are highly dependent on the chosen dehydrogenation method.
-
For Pd/C catalysis: Refluxing toluene (approximately 111 °C) is a common and effective choice.[3]
-
For DMSO-mediated dehydrogenation: A higher temperature of 120 °C is typically required.[1]
-
For TCCA/DBU system: This reaction is known for its mild conditions, often proceeding at room temperature.[2]
-
For KMnO4 on Montmorillonite K-10: These reactions are also performed under mild conditions.[6]
It is always advisable to start with the literature-reported conditions for a similar substrate and then optimize further if necessary.
Q3: My substrate is sensitive to high temperatures. Are there any mild methods for this compound dehydrogenation?
A3: Yes, several methods operate under mild conditions, making them suitable for temperature-sensitive substrates.
-
Trichloroisocyanuric acid (TCCA) with DBU: This system allows for the rapid and high-yielding dehydrogenation of various 2-imidazolines at room temperature.[2]
-
Potassium permanganate (KMnO4) supported on montmorillonite K-10: This method provides an efficient oxidation of 2-imidazolines under very mild conditions.[6]
-
(Diacetoxyiodo)benzene: This reagent facilitates the conversion of 2-imidazolines to imidazoles at room temperature.[7]
Data Presentation
Table 1: Comparison of Dehydrogenating Agents for 2-Aryl-Δ2-Imidazolines
| Entry | Substrate (2-Aryl Group) | Dehydrogenating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Tolyl | DMSO | 120 | 48 | 71 | [1] |
| 2 | 4-Tolyl | 10% Pd/C | 120 | 48 | 57 | [1] |
| 3 | 4-Chlorophenyl | DMSO | 120 | 48 | 65 | [1] |
| 4 | 4-Chlorophenyl | 10% Pd/C | 120 | 48 | 20 | [1] |
| 5 | 4-Trifluoromethylphenyl | DMSO | 120 | 48 | 68 | [1] |
| 6 | 4-Trifluoromethylphenyl | 10% Pd/C | 120 | 48 | 15 | [1] |
| 7 | Benzyl | DMSO | 120 | 48 | 0 | [1] |
| 8 | Benzyl | 10% Pd/C | 120 | 48 | 55 | [1] |
Experimental Protocols
Protocol 1: Dehydrogenation of 2-Aryl-Δ2-Imidazolines using DMSO [1]
-
A solution of the 2-aryl-Δ2-imidazoline (1 mmol) in anhydrous DMSO (5 mL) is prepared in a sealed tube.
-
The reaction mixture is heated at 120 °C for 48 hours.
-
After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding 2-aryl-1H-imidazole.
Protocol 2: Dehydrogenation of 2-Aryl-Δ2-Imidazolines using Pd/C [1][3]
-
To a solution of the 2-aryl-Δ2-imidazoline (1 mmol) in anhydrous toluene (10 mL), 10% Pd/C (10 mol%) is added.
-
The mixture is refluxed for 48 hours.
-
The reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the 2-aryl-1H-imidazole.
Protocol 3: Dehydrogenation of 2-Imidazolines using Trichloroisocyanuric Acid (TCCA) [2]
-
To a solution of the 2-imidazoline (1 mmol) in dichloromethane (B109758) (5 mL), DBU (1.2 mmol) is added.
-
The mixture is stirred at room temperature for 5 minutes.
-
Trichloroisocyanuric acid (TCCA) (0.4 mmol) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by flash chromatography to give the desired imidazole.
References
- 1. New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 7. 2-Imidazoline synthesis [organic-chemistry.org]
Addressing non-specific binding in imidazoline receptor studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during imidazoline receptor binding studies, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound receptor assays?
A1: Non-specific binding refers to the interaction of a radioligand or test compound with components in the assay system other than the intended this compound receptor target. These interactions can be with the assay tube or plate surfaces, filter membranes, or other proteins present in the tissue homogenate.[1][2] This phenomenon can lead to high background signals, which obscure the true specific binding to the receptor of interest, thereby reducing assay sensitivity and accuracy.
Q2: What are the primary causes of high non-specific binding?
A2: High non-specific binding in this compound receptor assays is primarily driven by two types of molecular interactions:
-
Hydrophobic Interactions: The inherent hydrophobicity of a ligand can cause it to bind to plastic surfaces of assay plates and other hydrophobic regions of non-target proteins.
-
Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces on assay plates or non-target biomolecules. The overall charge of a ligand is dependent on the pH of the assay buffer.[3]
Q3: How can I determine the level of non-specific binding in my assay?
A3: Non-specific binding is experimentally determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competing ligand. This competing ligand will saturate the specific binding sites on the this compound receptors, ensuring that any remaining radioligand binding is non-specific. The value obtained is then subtracted from the total binding (radioligand bound in the absence of a competitor) to yield the specific binding.
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be as low as possible. A general guideline is that specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[4] If non-specific binding is excessively high, it can compromise the reliability of the assay.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in this compound receptor studies. The following troubleshooting guide provides a systematic approach to identify and mitigate the sources of this problem.
Issue 1: High background signal across all assay wells.
This often indicates a general problem with the assay conditions or reagents.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting high non-specific binding.
Step 1: Optimize Assay Buffer
The composition of your assay buffer can significantly influence non-specific binding.
-
pH Adjustment: The pH of the buffer can alter the charge of both your ligand and interacting surfaces. Experiment with a range of pH values to find the optimal condition that minimizes electrostatic interactions.[3]
-
Buffer System: While Tris-HCl is commonly used, consider testing other buffer systems if high non-specific binding persists.[5]
Step 2: Incorporate Blocking Agents
Blocking agents are proteins or other molecules that bind to non-specific sites, preventing the adherence of your ligand of interest.[1]
-
Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can be added to the assay buffer to saturate non-specific binding sites on plasticware and other proteins.[3]
-
Casein: Derived from milk, casein can also be an effective blocking agent.[6]
Step 3: Add Surfactants
Non-ionic surfactants can help to reduce hydrophobic interactions.
-
Tween-20 or Triton X-100: The addition of a small amount of these detergents can disrupt the non-specific binding of hydrophobic ligands to plastic surfaces.[1][2]
Step 4: Adjust Salt Concentration
Increasing the ionic strength of the buffer can help to shield electrostatic interactions.
-
Sodium Chloride (NaCl): Adding NaCl to the buffer can reduce charge-based non-specific binding.[2][3]
Step 5: Review Ligand Properties
If the above steps do not sufficiently reduce non-specific binding, the issue may be inherent to the ligand itself.
-
Ligand Concentration: Ensure you are using an appropriate concentration of the radioligand, ideally at or below its Kd for competition assays.[4]
-
Ligand Stability: Verify the purity and stability of your ligand, as degradation products may contribute to non-specific binding.
Quantitative Recommendations for Buffer Optimization
| Additive | Recommended Starting Concentration | Potential Issues |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v)[1] | Can sometimes introduce enzymatic contaminants.[1] |
| Tween-20 | 0.01% - 0.1% (v/v)[1] | May interfere with some protein-protein interactions.[1] |
| Triton X-100 | 0.01% - 0.1% (v/v)[1] | Can have higher absorbance at certain wavelengths.[1] |
| Sodium Chloride (NaCl) | 50 - 200 mM[1] | High concentrations may affect protein stability or activity.[1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound Receptors
This protocol provides a general framework for a competitive radioligand binding assay.
Materials:
-
Tissue homogenate or cell membranes expressing this compound receptors.
-
Radioligand (e.g., [³H]-clonidine for I₁ receptors, [³H]-idazoxan for I₂ receptors).[7]
-
Unlabeled test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]
-
Wash Buffer (ice-cold assay buffer).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare tissue homogenates or cell membranes using standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In triplicate, set up the following in assay tubes or a 96-well plate:
-
Total Binding: Add radioligand and membrane preparation to the assay buffer.
-
Non-Specific Binding: Add radioligand, membrane preparation, and a high concentration of a suitable unlabeled ligand (e.g., idazoxan) to the assay buffer.
-
Competition: Add radioligand, membrane preparation, and varying concentrations of the unlabeled test compound to the assay buffer.
-
-
Incubation: Incubate the reactions at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.
This compound Receptor Signaling Pathways
The signaling pathways for the different this compound receptor subtypes are still under investigation, particularly for the I₂ and I₃ subtypes.[7]
I₁-Imidazoline Receptor Signaling
Activation of the I₁-imidazoline receptor is thought to be coupled to phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG).[9][10] This pathway is distinct from the classical G-protein coupled receptor pathways that involve adenylyl cyclase or inositol (B14025) phospholipid hydrolysis.[10]
Caption: I₁-Imidazoline Receptor Signaling Pathway.
I₂-Imidazoline Receptor Signaling
The I₂-imidazoline receptor is located on the outer mitochondrial membrane and is believed to be an allosteric modulatory site on monoamine oxidase (MAO).[11][12] Its signaling is not as clearly defined as the I₁ receptor.
Caption: Proposed I₂-Imidazoline Receptor Signaling.
I₃-Imidazoline Receptor Signaling
The I₃-imidazoline receptor is involved in the regulation of insulin (B600854) secretion from pancreatic β-cells.[11] The exact signaling mechanism is still being elucidated but is thought to involve interactions with ion channels.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Immunodetection and quantitation of this compound receptor proteins in platelets of patients with major depression and in brains of suicide victims - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. scispace.com [scispace.com]
- 10. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound receptor - Wikipedia [en.wikipedia.org]
- 12. The this compound receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are this compound receptor modulators and how do they work? [synapse.patsnap.com]
Technical Support Center: Enhancing Chiral Purity in Enantioselective Imidazoline Synthesis
Welcome to the technical support center for enantioselective imidazoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, and key experimental protocols to enhance the chiral purity of your synthesized imidazolines.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the enantioselectivity of my this compound synthesis?
A1: The primary factors governing enantioselectivity are the choice of the chiral ligand, the metal catalyst, the reaction solvent, and the temperature. The steric and electronic properties of the chiral ligand play a crucial role in creating a chiral environment that favors the formation of one enantiomer over the other.[1][2][3][4][5][6] The optimization of these parameters is often necessary to achieve high enantiomeric excess (e.e.).
Q2: My reaction yield is high, but the enantiomeric excess (e.e.) is low. What are the likely causes and how can I improve it?
A2: Low enantiomeric excess with good yield suggests that the catalyst is active but not effectively discriminating between the two enantiomeric pathways. Key areas to investigate include:
-
Ligand Choice: The current ligand may not be optimal for your specific substrate. Screening a variety of chiral ligands with different steric and electronic properties is recommended.[1][3][4]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the energy available for the higher-energy transition state that leads to the minor enantiomer.[2][6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's chiral environment. A systematic screening of different solvents is advisable.
-
Catalyst Loading: While less common, the catalyst loading can sometimes influence enantioselectivity. It's worth investigating if varying the catalyst concentration has an effect.
Q3: I am observing the formation of significant side products. What steps can I take to minimize them?
A3: The formation of side products can often be addressed by:
-
Ensuring Anhydrous Conditions: Many reactions in enantioselective synthesis are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of hydrolysis-related byproducts.[7]
-
Using Protecting Groups: If your substrates have multiple reactive sites, consider using protecting groups to block these sites and direct the reaction to the desired position, thus improving regioselectivity.[7]
-
Optimizing Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to product degradation or the formation of undesired side products. Monitoring the reaction progress by TLC or LC-MS is crucial.[7]
Q4: How can I improve the chiral purity of my product after the reaction is complete?
A4: If the enantioselectivity of the reaction cannot be sufficiently optimized, post-reaction purification methods can be employed:
-
Chiral Column Chromatography: This is a powerful technique for separating enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for both analytical assessment of e.e. and preparative separation.[8][9]
-
Crystallization of Diastereomeric Salts: This classic resolution technique involves reacting the racemic product with a chiral resolving agent to form diastereomeric salts.[10] These salts often have different solubilities, allowing for their separation by fractional crystallization.[10] After separation, the chiral auxiliary is removed to yield the pure enantiomer.[10][11]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (e.e.)
This is one of the most common challenges in enantioselective synthesis. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low enantiomeric excess.
Problem 2: Poor Reaction Yield
A low yield of the desired this compound product can be due to several factors.
Caption: Troubleshooting workflow for poor reaction yield.
Data Presentation: Ligand and Condition Effects on Enantioselectivity
The following tables summarize quantitative data from various studies to illustrate the impact of different ligands and reaction conditions on the enantiomeric excess of this compound synthesis and related reactions.
Table 1: Comparison of Chiral Ligands in Asymmetric Henry Reactions
| Ligand Configuration | Substrate (Aldehyde) | Enantiomeric Excess (e.e.) (%) | Predominant Enantiomer | Reference |
| cis-configuration | Various | up to 97 | S | [5][6] |
| trans-configuration | Various | up to 96 | R | [5][6] |
| cis-trans configuration (Ib) | Various | Poor | - | [6] |
| cis-trans configuration (IIb) | Various | 60-90 | - | [6] |
| cis-cis configuration (Ic & IIc) | Various | 90-95 | - | [6] |
Table 2: Optimization of Aldol Reaction Conditions
| Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) | Reference |
| DMF | -25 | up to 91 | [2][6] |
| Various others | Varied | Sub-optimal | [2][6] |
Experimental Protocols
General Protocol for Enantioselective this compound Synthesis via Reductive Cyclization
This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand (e.g., phosphino-imidazoline, 0.05 mmol) in a dry, degassed solvent (e.g., THF, 5 mL).
-
Add the metal precursor (e.g., [Ir(COD)Cl]₂, 0.025 mmol) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried flask, dissolve the starting materials, for instance, a 1,2-diamine (1.0 mmol) and an aldehyde or its derivative (1.1 mmol), in the chosen dry solvent (e.g., toluene, 10 mL).
-
Add a reducing agent (if required by the specific reaction, e.g., a silane) and any necessary additives.
-
-
Catalytic Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Determination of Enantiomeric Excess:
Protocol for Chiral Resolution via Diastereomeric Salt Crystallization
This method is applicable for the post-synthesis enhancement of chiral purity for imidazolines that possess a basic nitrogen atom.
-
Salt Formation:
-
Dissolve the racemic this compound (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid, 0.5-1.0 equiv.) in the same solvent.
-
Slowly add the resolving agent solution to the this compound solution while stirring.
-
-
Crystallization:
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt in water.
-
Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to deprotonate the this compound nitrogen.
-
Extract the free enantiomerically enriched this compound with an organic solvent.
-
Dry the organic layer, concentrate, and analyze the enantiomeric excess by chiral HPLC.
-
-
Recovery of the Other Enantiomer:
-
The other enantiomer remains in the mother liquor from the crystallization step. It can be recovered by concentrating the filtrate and repeating the liberation process.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Imidazoline Drugs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to advancing Central Nervous System (CNS) therapies. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research in improving the blood-brain barrier (BBB) penetration of imidazoline drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound drugs to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[1] Many this compound compounds, despite their therapeutic potential for neurological disorders, possess physicochemical properties that hinder their ability to cross this barrier effectively. Key limiting factors include:
-
Low Lipophilicity: While moderate lipophilicity is generally favorable for BBB penetration, many this compound derivatives can be too polar to passively diffuse across the lipid-rich endothelial cell membranes of the BBB.[2]
-
High Molecular Weight: Larger molecules generally exhibit lower BBB permeability.[2]
-
Efflux Transporters: this compound drugs may be substrates for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the drugs back into the bloodstream, limiting their brain accumulation.[3]
Q2: What are the main strategies to enhance the BBB penetration of this compound drugs?
A2: Several strategies can be employed, broadly categorized as:
-
Chemical Modification: This involves altering the chemical structure of the this compound drug to improve its BBB permeability. This includes creating prodrugs or modifying functional groups to increase lipophilicity and reduce susceptibility to efflux pumps.[4]
-
Drug Delivery Systems: Encapsulating the this compound drug in nanocarriers, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB.[1][3] These carriers can protect the drug from degradation and can be surface-modified with ligands to target specific receptors on the BBB for enhanced uptake.[4]
-
Alternative Routes of Administration: Intranasal delivery, for example, can bypass the BBB to some extent by allowing direct transport from the nasal cavity to the brain.[5]
Q3: How can I assess the BBB penetration of my this compound compound?
A3: A combination of in silico, in vitro, and in vivo methods is typically used:
-
In Silico Prediction: Computational models can predict BBB permeability based on the physicochemical properties of the molecule.[6]
-
In Vitro Models: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) provides a high-throughput screening method to assess passive permeability.[7] Cell-based models, such as co-cultures of brain endothelial cells and astrocytes, can provide more comprehensive information, including the potential for active transport and efflux.[8]
-
In Vivo Studies: Animal models are essential for definitive assessment. Techniques include:
-
Brain-to-Plasma Concentration Ratio (Kp): This measures the total drug concentration in the brain versus the plasma at a steady state.[9]
-
In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of drug uptake into the brain.[10]
-
Microdialysis: This method measures the unbound drug concentration in the brain's extracellular fluid, which is the pharmacologically active concentration.[11]
-
Troubleshooting Guides
Problem 1: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
-
Possible Cause: Poor passive permeability due to unfavorable physicochemical properties (e.g., high polarity, large size).
-
Troubleshooting Steps:
-
Re-evaluate Physicochemical Properties: Measure the octanol-water partition coefficient (LogP/LogD) to assess lipophilicity. Analyze the molecular weight and polar surface area (PSA).
-
Chemical Modification: If the compound is too polar, consider synthesizing analogs with increased lipophilicity by adding non-polar functional groups. Be mindful that excessive lipophilicity can lead to other issues like increased plasma protein binding and metabolic instability.
-
Prodrug Approach: Design a more lipophilic prodrug that can cross the BBB and then be converted to the active this compound compound within the brain.[12]
-
-
Possible Cause: The compound is a substrate for efflux transporters (e.g., P-glycoprotein).
-
Troubleshooting Steps:
-
In Vitro Efflux Assay: Use cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp) to determine if your compound is a substrate. An efflux ratio significantly greater than 2 is indicative of active efflux.
-
Chemical Modification: Modify the structure to reduce its affinity for efflux transporters. This can involve altering hydrogen bonding patterns or overall molecular shape.
-
Co-administration with an Efflux Inhibitor: In preclinical studies, co-administering a known efflux pump inhibitor can confirm if this is the primary mechanism limiting brain uptake.
-
Problem 2: High Variability in In Vivo BBB Penetration Data
-
Possible Cause: Issues with the experimental protocol or animal model.
-
Troubleshooting Steps:
-
Standardize Surgical Procedures: For techniques like in situ brain perfusion, ensure consistent cannulation and perfusion rates.
-
Verify BBB Integrity: In perfusion studies, include a BBB-impermeable marker (e.g., radiolabeled sucrose (B13894) or dextran) to confirm the barrier was not damaged during the experiment.
-
Control for Physiological Variables: Anesthesia, body temperature, and blood gases can all affect cerebral blood flow and BBB permeability. Monitor and maintain these parameters within a narrow physiological range.
-
Data Presentation
Table 1: Experimentally Determined BBB Permeability of Selected this compound Receptor Ligands using PAMPA
| Compound | Effective Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Permeation |
| Naphazoline | 10.3 ± 0.9 | High |
| Brimonidine | 4.8 ± 0.4 | Moderate |
| Moxonidine | 3.1 ± 0.3 | Moderate |
| Rilmenidine | 2.5 ± 0.2 | Moderate |
| Idazoxan | 1.8 ± 0.2 | Low |
Data adapted from a study utilizing the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict BBB permeation.[13]
Table 2: In Vivo Pharmacokinetic Parameters of this compound I2 Receptor Ligand B06 in Mice
| Parameter | Plasma | Brain |
| Cmax (ng/mL or ng/g) | 185.3 ± 25.1 | 18.2 ± 3.4 |
| Tmax (min) | 30 | 30 |
| t₁/₂ (min) | 312.8 | 257.0 |
| AUC₀₋₁₄₄₀ (minng/mL or minng/g) | 38,745 | 3,987 |
| Brain-to-Plasma Ratio (at Tmax) | - | ~0.1 |
Data from a pharmacokinetic study of the bicyclic α-iminophosphonate B06 following intraperitoneal administration (10 mg/kg) in mice. These results confirm the ability of B06 to cross the blood-brain barrier.[11][13]
Experimental Protocols
Protocol 1: In Situ Brain Perfusion in Rats
This technique allows for the measurement of the unidirectional influx of a drug across the BBB.
Materials:
-
Anesthetized rat (e.g., Sprague-Dawley)
-
Perfusion buffer (e.g., bicarbonate-buffered saline, pH 7.4, warmed to 37°C) containing the this compound drug of interest and a radiolabeled BBB-impermeable marker.
-
Perfusion pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and place a cannula into the common carotid artery, pointing towards the heart.
-
Begin perfusion with the drug-containing buffer at a constant flow rate (e.g., 10 mL/min).
-
Sever the jugular veins to allow for drainage of the perfusate.
-
Continue perfusion for a short, defined period (e.g., 30-60 seconds).
-
Decapitate the animal and collect the brain.
-
Analyze the brain tissue for the concentration of the this compound drug and the impermeable marker.
-
Calculate the brain uptake clearance (K_in) using the appropriate formula, correcting for the vascular space marker.[10][14]
Protocol 2: Preparation of this compound Drug-Loaded Polymeric Nanoparticles
This protocol describes a general method for encapsulating an this compound drug into PLGA nanoparticles using an emulsion-solvent evaporation technique.
Materials:
-
This compound drug
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Dissolve the this compound drug and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase to the aqueous phase while stirring vigorously to form an oil-in-water emulsion.
-
Sonicate the emulsion to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Mandatory Visualizations
Caption: Experimental workflow for evaluating and improving the BBB penetration of this compound drugs.
Caption: Mechanisms of this compound drug transport across the blood-brain barrier.
Caption: Troubleshooting logic for poor BBB penetration of this compound drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Understanding Drug Delivery to the Brain Using Liposome-Based Strategies: Studies that Provide Mechanistic Insights Are Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress and perspectives on targeting nanoparticles for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanotechnology for CNS Delivery of Bio-Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Insights into the Pharmacokinetics and In Vitro Cell-Based Studies of the this compound I2 Receptor Ligand B06 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazolium-based Zwitterionic liquid-modified PEG-PLGA nanoparticles as a potential intravenous drug delivery carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazole-stabilized gold nanoparticles induce neuronal apoptosis: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Imidazoline Isomers by HPLC
Welcome to the technical support center for HPLC method development focused on the separation of imidazoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound isomers?
A1: The choice of column is critical and depends on the type of isomers you are separating.[1]
-
Enantiomers (Chiral Isomers): These are non-superimposable mirror images that cannot be separated on a standard achiral column. A Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives like Chiralcel® and Chiralpak® columns) are versatile and widely used for this purpose.[1]
-
Positional Isomers (e.g., ortho, meta, para): These isomers differ in the position of a functional group. A good starting point is a standard reversed-phase C18 column.[1] For aromatic compounds like many imidazolines, Phenyl or Pentafluorophenyl (PFP) columns can offer alternative selectivity through π-π interactions.[2]
-
Diastereomers and Cis/Trans (E/Z) Isomers: These stereoisomers are not mirror images and can typically be separated on conventional achiral columns like C18, Phenyl, or Embedded Amide columns.[2][3]
Q2: Should I start with Normal-Phase (NP) or Reversed-Phase (RP) HPLC?
A2: Both modes can be effective, and the choice depends on the specific isomers and available instrumentation.
-
Reversed-Phase (RP) HPLC is the most common starting point for many separations due to its robustness and reproducibility. For this compound isomers, RP methods often use C18 or Phenyl columns with buffered aqueous-organic mobile phases (e.g., acetonitrile/water or methanol/water with ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).[4][5][6]
-
Normal-Phase (NP) HPLC is particularly effective for separating positional isomers and is a traditional choice for chiral separations on polysaccharide-based CSPs.[2][7] Mobile phases typically consist of a non-polar solvent like n-hexane with a polar modifier such as ethanol (B145695) or 2-propanol.[7][8]
Q3: Why is the mobile phase pH important for separating this compound isomers?
A3: The pH of the mobile phase is a critical parameter, especially in reversed-phase HPLC, because it controls the ionization state of the analytes and the stationary phase.[9] this compound compounds are typically basic.
-
Controlling Retention: Adjusting the pH can significantly alter the retention time of ionizable compounds. Operating at a pH where the this compound is ionized can lead to poor retention on a C18 column, while a higher pH (e.g., >8) can ensure it is in its neutral form, increasing retention.[9][10]
-
Improving Peak Shape: A stable, buffered pH helps prevent peak tailing, which can occur when the analyte interacts with acidic silanol (B1196071) groups on the silica (B1680970) support of the column.[11] A mobile phase pH around neutrality (e.g., 7.5) is often used to maintain the chemical integrity of the this compound ring.[5]
-
Column Stability: Ensure the chosen pH is within the stable operating range for your column (typically pH 2-8 for traditional silica-based columns).[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My isomers are not separating (co-elution).
-
Q: My peaks are completely overlapping. What is the first thing I should change? A: The first step is to alter the selectivity (α) of your system. The easiest way to do this is by changing the organic modifier in your mobile phase. If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different properties and can change the interaction between your isomers and the stationary phase, often inducing separation.[1][12]
-
Q: I tried changing the organic solvent, but the peaks are still co-eluting. What's next? A: If changing the organic modifier is insufficient, consider these steps:
-
Adjust Mobile Phase pH (for RP-HPLC): For ionizable compounds like imidazolines, small changes in pH can significantly impact selectivity.[1]
-
Change the Stationary Phase: Your current column chemistry may not be suitable. If using a C18 column for positional isomers, try a Phenyl or PFP column to introduce different separation mechanisms like π-π interactions.[1][2] For enantiomers, screen a different type of chiral column.
-
Adjust Temperature: Lowering the column temperature can sometimes increase chiral selectivity.[1]
-
Incorporate Additives: For basic compounds, adding a small amount of an amine modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) in normal-phase mode can improve peak shape and sometimes resolution.[7][8] In reversed-phase, consider ion-pairing agents if your compounds are strongly basic.[1]
-
Problem 2: My peaks have poor shape (e.g., tailing or fronting).
-
Q: My this compound peaks are tailing significantly. What is the cause and how can I fix it? A: Peak tailing for basic compounds like imidazolines is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[11]
-
Solution 1: Add a Mobile Phase Modifier. In NP-HPLC, adding a small amount of a basic modifier like TEA or DEA (e.g., 0.1%) to the mobile phase can mask the active silanol sites and improve peak shape.[7][8]
-
Solution 2: Adjust pH (RP-HPLC). Using a buffer to increase the mobile phase pH can suppress the ionization of silanol groups, reducing interactions. An acidic modifier (like formic acid or TFA) can protonate the basic analyte, which may also improve peak shape, though it can sometimes reduce retention.[13]
-
Solution 3: Use a High-Purity, End-Capped Column. Modern columns made with high-purity silica and thorough end-capping have fewer free silanol groups, which minimizes tailing for basic compounds.[11]
-
-
Q: My peaks are fronting. What does this indicate? A: Peak fronting is less common than tailing and typically indicates either column overload or poor sample solubility.
-
Solution 1: Reduce Sample Concentration. Dilute your sample and inject a smaller amount to see if the peak shape improves.[11]
-
Solution 2: Change Sample Solvent. Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Injecting a sample in a much stronger solvent can cause distortion and fronting.
-
Problem 3: My retention times are shifting and not reproducible.
-
Q: Why are my retention times drifting or changing between runs? A: Unstable retention times point to a lack of equilibrium or a problem with the HPLC system's stability.
-
Solution 1: Ensure Column Equilibration. The column must be fully equilibrated with the mobile phase. This is especially important when changing mobile phases. Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[5]
-
Solution 2: Check for Leaks. Inspect all fittings for leaks, as a leak in the pump or flow path can cause pressure fluctuations and lead to erratic retention times.[14]
-
Solution 3: Degas the Mobile Phase. Air bubbles in the pump can cause pressure instability. Ensure your mobile phase is properly degassed by sonication, vacuum filtration, or an in-line degasser.[5][14]
-
Solution 4: Control Column Temperature. Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient lab temperature can cause retention times to shift.[1]
-
Experimental Protocols & Data
Protocol 1: Chiral Separation of this compound Enantiomers (Normal Phase)
This protocol is a general guideline based on methods for separating chiral this compound derivatives on a polysaccharide-based CSP.[8]
-
Column: Chiralcel® OJ (Cellulose tris(4-methylbenzoate)), 250 mm x 4.6 mm, 10 µm
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).
-
Optimization Note: The ratio of n-Hexane to alcohol modifier is the primary driver of retention. Decrease the percentage of alcohol to increase retention time. Ethanol can be tested as an alternative to IPA.[13] The small amount of DEA is critical for good peak shape.
-
-
Flow Rate: 0.8 - 1.0 mL/min
-
Temperature: 25 °C (Ambient)
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like ethanol. Filter through a 0.22 µm syringe filter.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject 10-20 µL of the sample solution. c. If retention times are too long, consider a gradient elution to reduce analysis time.[8]
Protocol 2: Achiral Separation of this compound Derivatives (Reversed Phase)
This protocol is a general method for analyzing related this compound compounds.[4][15]
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
Solvent A: 40 mM Ammonium Acetate buffer, pH adjusted to 7.5 with acetic acid or ammonia.[5]
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution: Start with an isocratic elution (e.g., 50:50 A:B). If separation is poor or analysis time is long, develop a gradient. Example gradient: 0-16 min, 58% A / 42% B.
-
Flow Rate: 1.0 mL/min
-
Temperature: 35-40 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter.[5]
-
Procedure: a. Equilibrate the column with the starting mobile phase composition until the baseline is stable. b. Inject 10 µL of the sample. c. If co-elution occurs, try switching the organic modifier (from ACN to MeOH or vice versa) or adjust the pH of the buffer.
Data Presentation: Chromatographic Parameters
The following tables summarize typical performance data for the separation of this compound isomers.
Table 1: Chiral Separation of this compound Enantiomers on Chiralpak® IB® Column (Reversed-Phase) [5]
| Compound | Mobile Phase (ACN/MeOH/40mM NH₄OAc, pH 7.5) | k₁¹ | k₂² | α³ | Rₛ⁴ |
| 1 | 25/25/50 | 1.35 | 1.63 | 1.21 | 2.31 |
| 2 | 25/25/50 | 1.01 | 1.13 | 1.12 | 1.51 |
| 3 | 35/15/50 | 1.22 | 1.40 | 1.15 | 1.84 |
| 4 | 35/15/50 | 0.94 | 1.05 | 1.12 | 1.45 |
| 5 | 15/35/50 | 1.55 | 1.77 | 1.14 | 1.70 |
| ¹ Retention factor of the first eluting enantiomer. | |||||
| ² Retention factor of the second eluting enantiomer. | |||||
| ³ Separation factor (k₂/k₁). | |||||
| ⁴ Resolution. |
Table 2: Normal-Phase Separation of a Cis/Trans this compound Isomer Pair [16]
| Isomer Pair | Stationary Phase | Mobile Phase (ACN/Water) | k (cis) | k (trans) | Rₛ |
| 4,5-Dihydroxy... | Silica Gel | 95/5 | 20.8 | 19.5 | 1.8 |
Visual Workflow Diagrams
Method Development Workflow
This diagram outlines a systematic approach to developing a separation method for this compound isomers.
Caption: A logical workflow for systematic HPLC method development.
Troubleshooting Decision Tree
This diagram provides a step-by-step guide for diagnosing and solving common HPLC separation problems.
References
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. j-cst.org [j-cst.org]
- 7. Separation and quantitation of Z-isomer in lanoconazole by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. moravek.com [moravek.com]
- 10. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 11. hplc.eu [hplc.eu]
- 12. youtube.com [youtube.com]
- 13. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up of imidazoline synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of imidazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction pathway for synthesizing fatty imidazolines?
A1: The most common industrial synthesis is a two-stage thermal condensation reaction. The first stage is an amidation reaction where a fatty acid reacts with a polyamine (such as diethylenetriamine (B155796), DETA) at elevated temperatures to form an amide intermediate, releasing one molecule of water.[1][2][3] The second stage is an intramolecular cyclization of the amide at a higher temperature, which forms the this compound ring and releases a second molecule of water.[1][2][3]
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters to control are reaction temperature, time, pressure/vacuum for water removal, catalyst type and dosage, and mixing efficiency.[1][4] Optimization of these parameters is crucial for achieving high yield and purity.[1] Online monitoring, particularly of water removal and the conversion of the amide intermediate, is essential for quality control.[1][3]
Q3: Why is water removal so critical in this compound synthesis?
A3: Both the amidation and cyclization steps are equilibrium reactions that produce water.[3][5] Efficient and continuous removal of water is necessary to drive the reaction forward and achieve high conversion to the final this compound product. Inadequate water removal is a common cause of low yields.
Q4: What are the primary safety concerns when scaling up this compound synthesis?
A4: The process involves high-temperature and potentially high-pressure reactions.[1] Key safety considerations include the risk of thermal runaway with larger reaction volumes, proper handling and storage of corrosive and reactive chemicals, and ensuring adequate ventilation.[1][4] A thorough thermodynamic analysis and a clear emergency shutdown procedure are critical.[4] All waste, including wastewater and exhaust gas, must be treated according to environmental regulations.[1]
Troubleshooting Guide
Issue 1: Low Reaction Yield or Incomplete Conversion
Q: We are experiencing a significant drop in yield now that we've moved from a lab-scale to a pilot-scale reaction. What are the likely causes and solutions?
A: Low yield upon scale-up is a common issue that can stem from several factors:
-
Inefficient Water Removal: The surface-area-to-volume ratio decreases at scale, which can make water removal less efficient. Water must be actively removed to drive the cyclization.
-
Solution: On a larger scale, a simple condenser may not be sufficient. Implement vacuum distillation or azeotropic distillation with a solvent like xylene using a Dean-Stark trap to effectively remove water.[2] A method of gradient pressure reduction during the cyclization step has also been shown to be effective.[6]
-
-
Poor Heat Transfer: Non-linear heat transfer at larger scales can create hot spots or insufficient heating, leading to side reactions or incomplete conversion.[4] The reaction is highly endothermic, requiring significant energy input.
-
Solution: Ensure your reactor is equipped with an appropriate heating mantle and agitation system to maintain a uniform temperature profile.[1] Consider using reactors made of corrosion-resistant and high-temperature-resistant materials.[1] For highly exothermic steps or risks of runaway, a semi-batch process where one reactant is added gradually can improve control.[4]
-
-
Suboptimal Reaction Time/Temperature: The ideal conditions determined at the lab scale may not translate directly.
-
Solution: Re-optimize the temperature and reaction time for the pilot scale. Monitor the reaction progress using techniques like FT-IR to identify the disappearance of the amide intermediate and the formation of the this compound C=N bond.[3]
-
Issue 2: High Levels of Impurities in the Final Product
Q: Our final product contains a high percentage of bis-amide byproduct, which is affecting its performance. How can we minimize its formation?
A: Bis-amide is a common byproduct that forms when both primary amine groups of the polyamine react with fatty acids without subsequent cyclization. It is insoluble in water and can cause turbidity or precipitation in the final product formulation.[6]
-
Cause: This impurity is favored by incorrect stoichiometry or sub-optimal reaction conditions that promote amidation but hinder the higher-temperature cyclization step.
-
Solution: A patented method suggests a gradient temperature increase followed by a gradient pressure reduction. This controlled process can reduce the bis-amide content to below 0.5% by mass.[6]
-
Stoichiometry: Use a slight molar excess (e.g., 1.1:1) of the polyamine to the fatty acid to reduce the chances of both ends of the amine reacting with fatty acid molecules.[5]
-
Controlled Heating: Heat the reactants gradually to the amidation temperature (e.g., 80-150°C) before slowly increasing to the cyclization temperature (190-220°C).[6] This ensures the formation of the mono-amide intermediate before pushing the reaction to the final cyclization.
-
Issue 3: Product Discoloration and Purification Challenges
Q: The scaled-up batch of our this compound is much darker than the lab-scale product. What causes this, and what purification strategies can be employed?
A: Darkening of the product is typically due to thermal degradation or side reactions occurring at the high temperatures required for cyclization (often >200°C).[3]
-
Cause: Prolonged exposure to high heat can cause charring or the formation of colored impurities. The presence of oxygen can also contribute to degradation.
-
Solutions:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert nitrogen atmosphere to prevent oxidation.[6]
-
Optimize Temperature and Time: Minimize the time the reaction mixture is held at the maximum temperature. Use analytical monitoring (FT-IR, GC) to stop the reaction as soon as the desired conversion is reached.[3][7]
-
Purification: Scaling up purification can be challenging as bench-scale chromatography methods often don't translate directly due to non-linear factors like pressure drops and solvent volumes.[8] For this compound products, purification may involve:
-
Vacuum Distillation: To remove lower-boiling impurities and unreacted starting materials.
-
Solvent Extraction: If the product is polar and water-soluble, continuous liquid-liquid extraction may be necessary.[4]
-
Filtration: To remove solid impurities or precipitated byproducts like bis-amides.
-
-
Data and Parameters
Table 1: Typical Reaction Conditions for Fatty this compound Synthesis
| Parameter | Amidation Stage | Cyclization Stage | Notes |
| Temperature | 110 - 175 °C[2][5] | 190 - 250 °C[5][6] | Gradual temperature increase is recommended to control byproduct formation.[6] |
| Pressure | Atmospheric | Atmospheric or Vacuum | Vacuum is applied to aid in the removal of water, driving the reaction.[9] |
| Catalyst | Typically not required | Acidic or basic catalysts can be used to accelerate the reaction.[1] | The choice depends on the specific reactants and desired product characteristics.[1] |
| Atmosphere | Inert (e.g., Nitrogen) | Inert (e.g., Nitrogen) | Prevents oxidation and product discoloration at high temperatures.[6] |
Experimental Protocols
Protocol: Pilot-Scale Synthesis of Oleic Acid-DETA this compound
This protocol is a generalized methodology based on common industrial practices.[2][3][6]
1. Reactor Preparation:
- Ensure a clean, dry, corrosion-resistant reactor equipped with a mechanical stirrer, heating mantle, temperature probe, nitrogen inlet, and a distillation setup (e.g., Dean-Stark trap with condenser) is available.
- Purge the reactor with dry nitrogen for 30 minutes.
2. Charging Reactants:
- Charge the reactor with oleic acid (1.0 molar equivalent).
- Begin stirring and maintain a slow nitrogen purge.
- Slowly add diethylenetriamine (DETA) (1.1 molar equivalents) to the reactor. The initial reaction is exothermic; control the addition rate to keep the temperature below 80°C.
3. Amidation Stage:
- Once the DETA addition is complete, begin heating the mixture.
- Gradually increase the temperature to 140-160°C.
- Hold at this temperature for 2-3 hours. Water will begin to collect in the distillation trap. Monitor the amount of water collected; this stage should yield approximately 1 molar equivalent of water.
4. Cyclization Stage:
- After the amidation is complete (as confirmed by water collection or FT-IR analysis), gradually increase the temperature to 210-230°C.
- Continue to collect water. This second dehydration step is slower. The reaction is considered complete when water evolution ceases (a second molar equivalent of water is collected).
- Optionally, a vacuum can be slowly applied during this stage to facilitate the final water removal and drive the reaction to completion.
5. Product Finishing:
- Once the reaction is complete, cool the mixture to below 100°C under a nitrogen blanket.
- The crude product can be used as is or purified further by vacuum distillation if required.
6. Quality Control:
- Take a sample for analysis. Use FT-IR to confirm the disappearance of the amide C=O peak and the appearance of the this compound C=N peak.[3] Use acid value titration to determine the amount of unreacted fatty acid.
Visual Guides
References
- 1. rixinpec.com [rixinpec.com]
- 2. This compound As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN102093296B - Synthesis method of this compound compound - Google Patents [patents.google.com]
- 7. j-cst.org [j-cst.org]
- 8. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 9. researchgate.net [researchgate.net]
Improving the efficiency of imidazoline-catalyzed cross-coupling reactions
Welcome to the Technical Support Center for Imidazoline-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the efficiency of these powerful catalytic transformations.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed cross-coupling reactions in a question-and-answer format.
Category 1: Low or No Product Yield
Question: My cross-coupling reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Key factors to investigate include catalyst activity, reagent quality, and the reaction environment.
Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity:
-
Catalyst Precursor: Ensure the palladium (or other transition metal) precursor is of high purity and has been stored correctly.
-
This compound Ligand/Precursor: If generating the N-heterocyclic carbene (NHC) in situ from an imidazolium (B1220033) salt, confirm the salt's purity and dryness. The stability of NHC ligands is generally good, but prolonged exposure to air and moisture should be avoided.[1]
-
Pre-catalyst Formation: If generating the catalyst in situ, ensure the conditions for the formation of the active catalytic species are optimal.
-
-
Check Reagent Quality:
-
Substrates: Confirm the purity of your electrophile (e.g., aryl halide) and nucleophile (e.g., boronic acid). Boronic acids, in particular, can degrade over time.
-
Base: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction is moisture-sensitive. The strength of the base can significantly impact the reaction rate.
-
Solvent: Use anhydrous, degassed solvents, as oxygen can lead to the deactivation of the Pd(0) catalyst and water can interfere with the reaction.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you suspect catalyst deactivation, try running the reaction at a lower temperature.[3] Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
Concentration: The concentration of reactants can influence the reaction kinetics. If the reaction is slow, consider increasing the concentration.
-
Category 2: Catalyst Deactivation
Question: I am observing the formation of palladium black in my reaction vessel, and the reaction has stalled. What is causing this and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium catalyst aggregates into inactive palladium metal. This is a common deactivation pathway in cross-coupling reactions.[3]
Troubleshooting Steps:
-
Ligand-to-Metal Ratio: The this compound-based (NHC) ligand stabilizes the palladium center.[1]
-
Ensure an adequate ligand-to-palladium ratio. A slight excess of the imidazolium salt (if generating the NHC in situ) can sometimes help maintain catalyst stability.
-
-
Choice of Ligand: The steric and electronic properties of the this compound ligand are crucial.
-
Bulky NHC ligands can enhance catalyst stability and promote the desired reductive elimination step.[4] Consider screening different this compound ligands if deactivation is a persistent issue.
-
-
Reaction Temperature: High temperatures can accelerate the decomposition of the catalytic complex.[3]
-
Attempt the reaction at a lower temperature to see if catalyst stability improves.
-
-
Inert Atmosphere: The active Pd(0) species is susceptible to oxidation.
-
Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed to remove oxygen.[2]
-
Category 3: Side Reactions and Byproduct Formation
Question: My reaction is producing significant amounts of side products, such as homocoupled or hydrodehalogenated products, reducing the yield of my desired cross-coupled product. How can I minimize these side reactions?
Answer: Side reactions compete with the desired catalytic cycle. Minimizing them requires fine-tuning the reaction conditions to favor the cross-coupling pathway.
Troubleshooting Steps:
-
Hydrodehalogenation (Reduction of Aryl Halide): This occurs when the aryl halide is reduced to an arene.
-
Homocoupling of the Nucleophile (e.g., Boronic Acid):
-
Oxygen: Traces of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture is essential.
-
Palladium Source: Using a Pd(0) source directly might reduce homocoupling compared to the in situ reduction of Pd(II) sources.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for an this compound (NHC)-palladium catalyzed cross-coupling reaction?
A1: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. It starts with the oxidative addition of the electrophile (e.g., an aryl halide) to the active Pd(0)-NHC complex. This is followed by transmetalation with the nucleophile (e.g., an organoboron reagent in Suzuki coupling). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0)-NHC catalyst.
Q2: How do I choose the right base and solvent for my this compound-catalyzed reaction?
A2: The optimal base and solvent are highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) and the substrates involved. However, some general guidelines apply:
-
Base: Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[5] The base strength and solubility are key factors. For instance, Cs₂CO₃ is often effective in Suzuki couplings catalyzed by palladium-imidazol-2-ylidene complexes.[6]
-
Solvent: Aprotic polar solvents like DMF, dioxane, and toluene (B28343) are frequently employed.[1][5] The addition of water is often necessary in Suzuki reactions to facilitate the transmetalation step.[7] The choice of solvent can significantly affect catalyst stability and reaction rate.
Q3: What is a logical workflow for optimizing a low-yield reaction?
A3: A systematic approach is crucial for efficient optimization. The following workflow can guide your efforts:
Data Presentation: Optimizing Reaction Conditions
The efficiency of this compound-catalyzed cross-coupling reactions is highly sensitive to various parameters. The following tables summarize quantitative data from studies on optimizing these reactions.
Table 1: Effect of Base and Solvent on the Heck Reaction of Bromobenzene and Styrene
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Imidazole-based SPO-Pd complex | K₂CO₃ | DMF | 60 | 65 |
| 2 | Imidazole-based SPO-Pd complex | Cs₂CO₃ | DMF | 60 | 72 |
| 3 | Imidazole-based SPO-Pd complex | K₃PO₄ | DMF | 60 | 85 |
| 4 | Imidazole-based SPO-Pd complex | K₃PO₄ | Dioxane | 60 | 78 |
| 5 | Imidazole-based SPO-Pd complex | K₃PO₄ | Toluene | 60 | 75 |
| 6 | Imidazole-based SPO-Pd complex | K₃PO₄ | DMAc | 60 | 95 |
Data adapted from a study on palladium(II)-catalyzed Heck reactions. The use of K₃PO₄ as the base and DMAc as the solvent provided the highest yield.[8]
Table 2: Optimization of Suzuki-Miyaura Coupling using an Imidazolium Salt Precursor
| Entry | Pd Source (mol%) | Imidazolium Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 7a (4) | K₃PO₄ | Toluene | 100 | 95 |
| 2 | Pd(OAc)₂ (2) | 7a (4) | K₃PO₄ | DMF | 100 | 95 |
| 3 | Pd(OAc)₂ (2) | 7a (4) | K₂CO₃ | DMF | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | 7a (4) | Cs₂CO₃ | DMF | 100 | 92 |
| 5 | Pd(OAc)₂ (0.05) | 7a (0.1) | K₃PO₄ | DMF | 100 | 90 |
| 6 | Pd(OAc)₂ (0.0005) | 7a (0.001) | K₃PO₄ | DMF | 100 | 85 |
Data adapted from a study on Suzuki-Miyaura reactions catalyzed by C2-symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. The system showed high efficiency even at very low catalyst loadings.[1]
Experimental Protocols
Representative Protocol for this compound (NHC)-Palladium Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using an in situ generated this compound-based NHC-palladium catalyst.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Imidazolium salt (e.g., IPr·HCl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), imidazolium salt (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the final biaryl product.[2][9]
-
References
- 1. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. m.youtube.com [m.youtube.com]
Minimizing by-product formation in the Pinner reaction for imidazoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation in the Pinner reaction for imidazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Pinner reaction for this compound synthesis?
The Pinner reaction is a two-step method for synthesizing 2-imidazolines. The first step involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, commonly known as a Pinner salt. In the second step, this intermediate reacts with a diamine, such as ethylenediamine (B42938), to undergo cyclization and form the desired 2-imidazoline ring.[1]
Q2: What are the most common by-products in this reaction?
The primary by-products in the Pinner synthesis of imidazolines include:
-
Amides: Formed from the thermal decomposition of the Pinner salt, especially at elevated temperatures.[2]
-
Esters: Result from the hydrolysis of the imidate intermediate in the presence of water.[3]
-
Amidines: Can be formed if the imidate reacts with ammonia (B1221849) or an amine without subsequent cyclization.
Q3: Why are anhydrous conditions so critical for this reaction?
Strictly anhydrous conditions are essential to prevent the hydrolysis of the highly moisture-sensitive imidate intermediate to form an ester by-product. The presence of even trace amounts of water can significantly reduce the yield of the desired this compound.[4]
Q4: What is the optimal temperature range for the Pinner reaction?
The Pinner reaction is typically conducted at low temperatures, generally between 0°C and 5°C.[4] This is because the intermediate Pinner salt (imidate hydrochloride) is often thermally unstable and can decompose at higher temperatures to form an amide by-product.[2]
Q5: Can I use a Lewis acid instead of gaseous HCl?
Yes, Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) or aluminum tribromide can be used to promote the Pinner reaction.[5] These can offer milder reaction conditions compared to the traditional use of anhydrous hydrogen chloride gas.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Pinner reaction for this compound synthesis, with a focus on identifying the cause and providing a solution to minimize by-product formation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Presence of moisture leading to ester formation.[3]2. Decomposition of the Pinner salt at elevated temperatures.[2]3. Incomplete reaction of the imidate with ethylenediamine. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.2. Maintain the reaction temperature at or below 5°C, especially during the formation of the Pinner salt.[4]3. Increase the reaction time or temperature for the cyclization step after the Pinner salt has been formed. |
| High percentage of ester by-product | Presence of water in the reaction mixture.[3] | Use rigorously dried solvents and reagents. Pass any gaseous reagents, like HCl, through a drying agent before introducing them to the reaction. |
| Significant amide by-product formation | The reaction temperature was too high during the formation of the Pinner salt, causing it to decompose.[2] | Strictly control the temperature, keeping it at or below 5°C during the addition of the acid catalyst and for the duration of the Pinner salt formation.[4] |
| Formation of open-chain amidine instead of this compound | Incomplete cyclization of the intermediate formed from the Pinner salt and ethylenediamine. | After the initial Pinner reaction, ensure sufficient time and appropriate temperature for the cyclization step. In some cases, gentle heating may be required for the cyclization to go to completion. |
| Reaction fails to initiate | 1. The nitrile is too electron-poor and thus less reactive under acidic conditions.[2]2. The acid catalyst is not sufficiently strong or is not present in a sufficient amount. | 1. Consider using a base-catalyzed version of the Pinner reaction for electron-poor nitriles.[2]2. Ensure a slight excess of a strong acid catalyst, such as anhydrous HCl, is used. |
Data Presentation
Table 1: Effect of Temperature on Imidate Yield
| Nitrile | Alcohol | Temperature (°C) | Yield of Imidate Hydrochloride (%) | Reference |
| Various Aliphatic & Aromatic Nitriles | Methanol | 5 | >90 | [4] |
| Benzonitrile | Ethanol | Room Temp | Moderate | [5] |
| Acetonitrile | 9H-fluoren-9-ylmethanol | Room Temp | 83 (with TMSOTf) | [5] |
| Acetonitrile | 9H-fluoren-9-ylmethanol | 50 | 65 (with AlBr₃) | [5] |
Note: The yield of the final this compound product is dependent on the subsequent cyclization step.
Table 2: Influence of Catalyst on Imidate Yield
| Nitrile | Alcohol | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetonitrile | 9H-fluoren-9-ylmethanol | Hf(OTf)₄ (2.0) | Acetonitrile | Room Temp | 72 | [5] |
| Acetonitrile | 9H-fluoren-9-ylmethanol | Hf(OTf)₄ (0.2) | Acetonitrile | Room Temp | 25 | [5] |
| Acetonitrile | 9H-fluoren-9-ylmethanol | TMSOTf (2.0) | Acetonitrile | Room Temp | 83 | [5] |
| Acetonitrile | 9H-fluoren-9-ylmethanol | AlBr₃ (2.0) | Acetonitrile | 50 | 65 | [5] |
Experimental Protocols
Key Experiment: Two-Step Synthesis of 2-Substituted Imidazolines via Pinner Reaction
Step 1: Formation of the Pinner Salt (Imidate Hydrochloride)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrile (1.0 eq) in a suitable anhydrous alcohol (e.g., ethanol, 3.0 eq) in an oven-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Acid Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the temperature closely to ensure it does not rise above 5°C. Continue the addition until the solution is saturated and a precipitate of the Pinner salt is observed.
-
Reaction: Allow the reaction to stir at 0-5°C for several hours until completion, which can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the nitrile peak).
-
Isolation (Optional): The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous ether, and dried under vacuum. However, it is often used directly in the next step.
Step 2: Cyclization to form the this compound
-
Amine Addition: To the crude Pinner salt mixture (or the isolated salt) from Step 1, add a solution of ethylenediamine (1.0-1.2 eq) in the same anhydrous alcohol, dropwise, while maintaining the low temperature.
-
Reaction and Cyclization: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours. In some cases, gentle heating (e.g., reflux) may be necessary to drive the cyclization to completion.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the excess acid and remove ammonium (B1175870) salts.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude this compound product can then be purified by standard techniques such as recrystallization or column chromatography.
Visualizations
Caption: General workflow of the two-step Pinner reaction for this compound synthesis.
Caption: Pathways for desired product and major by-product formation from the Pinner salt intermediate.
Caption: A logical workflow for troubleshooting low yields in Pinner this compound synthesis.
References
Technical Support Center: Optimizing Drug Delivery Systems for Imidazoline-Based Therapeutics
This technical support center is designed for researchers, scientists, and drug development professionals working with imidazoline-based therapeutics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation, characterization, and testing of drug delivery systems for these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating drug delivery systems for this compound-based therapeutics?
This compound-based compounds often present unique formulation challenges due to their physicochemical properties. Many possess a positive charge at physiological pH and can be water-soluble, making their efficient encapsulation into lipid-based carriers like liposomes challenging. Key issues include achieving high drug loading and encapsulation efficiency, preventing premature drug release, and ensuring the stability of the formulation to avoid issues like nanoparticle aggregation.[1][2] The interaction between the cationic this compound compound and the components of the delivery system can also influence particle size and stability.
Q2: Which drug delivery systems are most suitable for this compound-based drugs?
Polymeric nanoparticles and liposomes are two of the most commonly investigated systems for this compound delivery.
-
Polymeric Nanoparticles (e.g., PLGA): These offer robust and controlled release profiles. Their formulation can be tailored to encapsulate both hydrophilic and hydrophobic drugs, though challenges with cationic drugs can arise.
-
Liposomes: These are versatile carriers, but encapsulating water-soluble, cationic imidazolines can lead to low encapsulation efficiency. Strategies like remote loading or modifying lipid composition are often necessary.[3]
-
Nanostructured Lipid Carriers (NLCs): These can offer higher drug loading and stability compared to traditional lipid emulsions.[4]
-
Mesoporous Silica Nanoparticles (MSNs): These have a high surface area and tunable pore size, allowing for significant drug loading. Surface functionalization with groups like this compound can further enhance drug loading and controlled release.[5]
The choice of system depends on the specific therapeutic goal, the properties of the this compound compound, and the desired release kinetics.
Q3: What are the key signaling pathways activated by this compound receptor agonists?
This compound receptors are broadly classified into I1, I2, and I3 subtypes. The I1 receptor is of particular interest for its role in lowering blood pressure.[6] Unlike typical G-protein coupled receptors, the I1-imidazoline receptor does not couple to conventional downstream pathways like adenylyl or guanylyl cyclases.[7] Instead, its activation is linked to:
-
Choline phospholipid hydrolysis: This leads to the generation of second messengers like diacylglycerol and arachidonic acid.[7][8]
-
Inhibition of Na+/H+ exchange. [7]
-
Induction of genes for catecholamine synthetic enzymes. [7]
The signaling pathways for I1 receptors share similarities with the neurocytokine receptor family.[7]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency (%EE)
Symptoms:
-
A large fraction of the this compound therapeutic is found in the supernatant after centrifugation or dialysis.
-
The calculated %EE is consistently below the desired range.
| Possible Causes | Solutions & Troubleshooting Steps |
| Poor affinity of the cationic drug for the lipid bilayer. | For liposomes, consider incorporating negatively charged lipids (e.g., phosphatidylglycerol) to enhance electrostatic interactions with the cationic this compound. |
| Suboptimal drug-to-lipid/polymer ratio. | Systematically vary the drug-to-lipid or drug-to-polymer ratio to find the optimal loading capacity. Start with a higher lipid/polymer concentration and titrate the drug concentration.[9][10] |
| Inefficient separation of free drug from the delivery system. | Use a robust separation method. Ultracentrifugation is common, but ensure the speed and time are sufficient to pellet the nanoparticles/liposomes without causing damage. Dialysis with an appropriate molecular weight cutoff (MWCO) membrane is another option, but ensure equilibrium is reached. For accurate quantification, consider using HPLC to separate and quantify the free drug in the supernatant.[11][12] |
| Rapid drug leakage during formulation. | For liposomes prepared by methods like thin-film hydration, ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids to facilitate efficient encapsulation.[6] |
Issue 2: Nanoparticle Aggregation and Instability
Symptoms:
-
Visible precipitates or cloudiness in the nanoparticle suspension over time.
-
Inconsistent and increasing particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).
-
Changes in zeta potential.
| Possible Causes | Solutions & Troubleshooting Steps |
| Insufficient surface charge (low zeta potential). | A zeta potential of approximately ±30 mV is generally considered stable. If the zeta potential is low, consider adding charged lipids or polymers to the formulation to increase electrostatic repulsion between particles. |
| Inadequate stabilization. | Incorporate steric stabilizers like polyethylene (B3416737) glycol (PEG) into the formulation (PEGylation). This creates a hydrophilic shell around the particles, preventing aggregation.[2] |
| Improper storage conditions. | Store nanoparticle suspensions at recommended temperatures (often 4°C). Avoid freeze-thaw cycles unless the formulation contains appropriate cryoprotectants.[13] |
| High concentration of nanoparticles. | High particle concentrations can increase the likelihood of aggregation. If possible, work with more dilute suspensions or conduct stability studies at various concentrations. |
Data Presentation: Formulation & Characterization Parameters
The following tables summarize typical quantitative data for different drug delivery systems. These values can serve as a benchmark for your own experiments.
Table 1: Physicochemical Properties of this compound-Based Nanoparticle Formulations
| Formulation Type | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | Imidazo-pyrazole | 541 | 0.194 | +8.39 | 97 | [5] |
| Nanostructured Lipid Carriers | Imatinib | 82.43 - 162.3 | 0.15 - 0.37 | -28.7 to -41.12 | - | [4] |
| ZIF-8 Nanoparticles | Cefazolin | - | - | - | 12.54 | [14] |
| Liposomes | ML220 (Aryl-imidazole) | 89 | - | - | 83 | [15] |
| Mesoporous Silica Nanoparticles | Cisplatin | 98 | - | - | ~30% (w:w) | [5] |
Table 2: In Vitro Drug Release Profile of this compound-Based Formulations
| Formulation Type | Drug | Time (hours) | Cumulative Release (%) | Release Conditions | Reference |
| pH-sensitive Liposomes | Doxorubicin | 12 | ~50% | pH 6.0 | [16] |
| pH-sensitive Liposomes | Doxorubicin | 12 | ~29% | pH 7.4 | [16] |
| ZIF-8 Nanoparticles | Cefazolin | 6 | 82.61 | pH 7.4 | [14] |
| Liposomes | ML220 | 48 | ~20% | 37°C | [15] |
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion
This method is suitable for preparing unilamellar vesicles with a controlled size distribution.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
This compound-based therapeutic
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., PBS, HEPES)
-
Rotary evaporator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in the organic solvent in a round-bottom flask.[6]
-
If encapsulating a lipophilic this compound derivative, dissolve it along with the lipids.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[6]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic this compound, dissolve it in this buffer.
-
The hydration should be performed at a temperature above the phase transition temperature (Tc) of the lipids.[6]
-
Agitate the flask to ensure complete hydration and formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a uniform size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder.[16]
-
This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by ultracentrifugation or dialysis.
-
Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method
This protocol is used to assess the release kinetics of the encapsulated drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane tubing (with an appropriate MWCO, e.g., 12-14 kDa)
-
Release medium (e.g., PBS at pH 7.4, potentially with a surfactant to ensure sink conditions)
-
Magnetic stirrer and stir bar
-
Beaker or vessel for the release medium
Procedure:
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and pre-treat it according to the manufacturer's instructions. This often involves boiling in sodium bicarbonate and EDTA solutions, followed by thorough rinsing with deionized water.
-
Soak the prepared membrane in the release medium overnight.[17]
-
-
Sample Loading:
-
Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag.[17]
-
Securely clamp both ends of the bag, ensuring there are no leaks.
-
-
Release Study:
-
Submerge the sealed dialysis bag in a beaker containing a known volume of the release medium.[17]
-
Place the beaker on a magnetic stirrer set to a constant speed (e.g., 100 rpm) and maintain a constant temperature (e.g., 37°C).[17]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected aliquots using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Signaling Pathways
Caption: I1 this compound Receptor Signaling Pathway.
Experimental Workflows
Caption: Preclinical Experimental Workflow for Nanomedicine.
Logical Relationships
Caption: Troubleshooting Logic for Low Encapsulation.
References
- 1. dovepress.com [dovepress.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound receptor - Wikipedia [en.wikipedia.org]
- 7. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 10. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. j-cst.org [j-cst.org]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. Liposome formulation of a novel hydrophobic aryl-imidazole compound for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
A Comparative Analysis of Imidazoline and Alpha-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of imidazoline receptors (specifically the I1 subtype) and alpha-2 adrenoceptors (α2-AR), two distinct receptor systems that are often pharmacologically intertwined due to ligand cross-reactivity. Understanding their differences in structure, function, and signaling is crucial for the development of more selective and effective therapeutics.
Structural and Functional Overview
This compound receptors and alpha-2 adrenoceptors, while both capable of binding this compound-containing compounds like clonidine, are fundamentally different entities.[1] Alpha-2 adrenoceptors are well-characterized members of the G protein-coupled receptor (GPCR) superfamily, with three main subtypes in humans: α2A, α2B, and α2C.[1] They are canonically coupled to inhibitory G proteins (Gi/o).[1][2]
In contrast, the I1 this compound receptor's structure is not as definitively characterized, though it is known to be a plasma membrane receptor.[3][4] Its signaling mechanisms diverge from the typical GPCR pathways and are more akin to those of neurocytokine receptors, suggesting a different structural class.[3][5]
Functionally, both receptors are implicated in the central regulation of blood pressure.[3][6] However, α2-ARs have a broader range of physiological roles, including sedation, analgesia, and regulation of insulin (B600854) secretion.[2] I1 this compound receptors are primarily associated with the sympatho-inhibitory control of blood pressure and may play a role in metabolic regulation.[3]
Comparative Signaling Pathways
The signaling cascades initiated by the activation of I1 this compound receptors and alpha-2 adrenoceptors are distinct, reflecting their different protein structures and coupling partners.
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenoceptors primarily couple to Gi proteins.[1] Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] The decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), leading to various downstream cellular effects.[1]
I1 this compound Receptor Signaling
The I1 this compound receptor does not couple to the conventional G protein pathways that modulate adenylyl or guanylyl cyclases.[5] Instead, its activation leads to the hydrolysis of choline (B1196258) phospholipids (B1166683) through the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[7] This results in the generation of second messengers such as diacylglycerol (DAG), arachidonic acid, and eicosanoids.[5] This signaling cascade is more similar to that of the interleukin family of receptors.[5]
Quantitative Data: Ligand Binding Affinities
The following table summarizes the binding affinities (pKi values) of several key ligands for I1 this compound receptors and α2A-adrenoceptors. A higher pKi value indicates a higher binding affinity. The selectivity ratio indicates the preference of a ligand for one receptor over the other.
| Ligand | I1 this compound Receptor (pKi) | α2A-Adrenoceptor (pKi) | Selectivity Ratio (I1/α2A) | Reference |
| Agonists | ||||
| Moxonidine (B1115) | 8.4 | 7.4 | ~10 | [8] |
| Rilmenidine (B1679337) | 7.5 | 6.5 | ~10 | [9] |
| Clonidine | 8.5 | 8.5 | ~1 | [6] |
| Guanfacine | 6.7 | 7.8 | ~0.08 | [9] |
| Antagonists | ||||
| Idazoxan | 7.5 | 8.4 | ~0.13 | [4] |
| Efaroxan | 8.8 | 8.2 | ~4 | [4] |
Note: pKi values are derived from various studies and experimental conditions may differ. The values presented here are for comparative purposes.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (I1 this compound or α2-adrenoceptor) are homogenized and centrifuged to isolate the membrane fraction.[10] The protein concentration of the membrane preparation is determined.[10]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-clonidine) and varying concentrations of the unlabeled test compound.[10][11]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[10] The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[11] The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]
cAMP Assay (for α2-Adrenoceptors)
This functional assay measures the ability of a ligand to activate α2-adrenoceptors and modulate cAMP levels.
Methodology:
-
Cell Culture: Cells stably expressing the α2-adrenoceptor subtype of interest are cultured in appropriate media.[13]
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14] They are then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the test agonist.[15][16]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous assay like HTRF or AlphaScreen.[14][17]
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and the potency (EC50) of the agonist is determined.[15]
Conclusion
This compound receptors and alpha-2 adrenoceptors represent distinct receptor systems with different signaling mechanisms and pharmacological profiles. While they share some ligands, their structural and functional disparities offer opportunities for the development of highly selective drugs. For instance, the development of I1-selective agonists like moxonidine and rilmenidine has led to antihypertensive agents with a reduced side-effect profile compared to the non-selective agonist clonidine.[6] A thorough understanding of these differences, supported by robust experimental data, is paramount for advancing drug discovery in this area.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. scispace.com [scispace.com]
- 8. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different affinities of alpha 2-agonists for this compound and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of First and Second-Generation Imidazoline Antihypertensives
A deep dive into the pharmacological distinctions, clinical efficacy, and safety profiles of imidazoline receptor agonists for hypertension.
First and second-generation this compound antihypertensives represent a unique class of centrally-acting agents that lower blood pressure primarily by modulating sympathetic outflow. While both generations target this compound receptors, significant differences in receptor selectivity, mechanism of action, and clinical profiles distinguish them. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Executive Summary
First-generation agents, exemplified by clonidine (B47849), exhibit non-selective binding to both α2-adrenergic and this compound I1 receptors.[1][2] This dual agonism, while effective in reducing blood pressure, is associated with a higher incidence of adverse effects such as sedation and dry mouth, mediated by the α2-adrenergic receptors.[3][4] The advent of second-generation drugs, including moxonidine (B1115) and rilmenidine, marked a significant advancement. These agents demonstrate a much higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors, leading to a comparable antihypertensive effect with a more favorable side-effect profile.[4][5][6]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between first and second-generation this compound antihypertensives.
Table 1: Receptor Binding Affinity and Selectivity
| Drug | Generation | I1-Imidazoline Receptor Affinity (pKi) | α2-Adrenergic Receptor Affinity (pKi) | Selectivity Ratio (I1/α2) |
| Clonidine | First | 7.21[7] | 7.16[7] | ~4:1[5] |
| Moxonidine | Second | 5.37[7] | <5[7] | ~33:1[8] |
| Rilmenidine | Second | 5.80[7] | 5.76[7] | ~30:1[5][9] |
Table 2: Clinical Efficacy in Mild to Moderate Hypertension
| Drug | Generation | Typical Daily Dose | Mean Reduction in Systolic Blood Pressure (SBP) | Mean Reduction in Diastolic Blood Pressure (DBP) |
| Clonidine | First | 0.1 - 0.6 mg[10] | 15 - 25 mmHg | 10 - 15 mmHg |
| Moxonidine | Second | 0.2 - 0.4 mg[11] | 19.5 mmHg[11] | 11.6 mmHg[11] |
| Rilmenidine | Second | 1 - 2 mg[12] | ~19 mmHg | ~12 mmHg |
Table 3: Comparative Incidence of Key Adverse Effects
| Adverse Effect | Clonidine (First Generation) | Moxonidine/Rilmenidine (Second Generation) |
| Dry Mouth | High Incidence (OR: 9.27 vs placebo)[13][14] | Lower Incidence (Rilmenidine OR: 6.46 vs placebo)[13][14] |
| Sedation/Drowsiness | High Incidence[3] | Lower Incidence[11] |
| Rebound Hypertension | Significant risk upon abrupt withdrawal[5] | Lower risk upon withdrawal[5][15] |
Signaling Pathways and Mechanisms of Action
The antihypertensive effect of this compound agents is primarily mediated through their action on I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[8][11] Activation of these receptors leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[16][17]
First-generation agents like clonidine also significantly stimulate α2-adrenergic receptors, which contributes to their antihypertensive effect but is also the primary source of their characteristic side effects.[1][3] Second-generation agents, due to their higher selectivity for I1 receptors, achieve sympathoinhibition with minimal α2-adrenergic engagement, thus mitigating these adverse effects.[4][6]
The I1-imidazoline receptor is thought to be a G protein-coupled receptor.[18] Its activation is linked to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[19][20] This signaling cascade ultimately results in the inhibition of neuronal activity in the RVLM.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound antihypertensive drugs: a critical review on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. I1 this compound agonists. General clinical pharmacology of this compound receptors: implications for the treatment of the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does a second generation of centrally acting antihypertensive drugs really exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of rilmenidine, moxonidine and clonidine in conscious wild-type and D79N α2A-adrenoceptor transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moxonidine - Wikipedia [en.wikipedia.org]
- 9. Comparison in Conscious Rabbits of the Baroreceptor-Heart Rate Reflex Effects of Chronic Treatment with Rilmenidine, Moxonidine, and Clonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. ijmedicine.com [ijmedicine.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Not first‐line antihypertensive agents, but still effective—The efficacy and safety of this compound receptor agonists: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is Rilmenidine Phosphate used for? [synapse.patsnap.com]
- 16. sterispharma.com [sterispharma.com]
- 17. Relmenidine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 18. This compound receptor - Wikipedia [en.wikipedia.org]
- 19. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Imidazoline Ligands with Adrenergic, Serotonergic, and Dopaminergic Receptor Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of common imidazoline ligands with key receptor systems implicated in physiological and pathological processes. The information presented is supported by experimental data to facilitate the design and interpretation of pharmacological studies.
This compound ligands, initially developed for their interaction with adrenergic receptors, are now known to bind with varying affinities to a distinct class of proteins known as this compound receptors. However, the structural similarities between the pharmacophores of these ligands and endogenous monoamines lead to potential cross-reactivity with other receptor systems, including serotonergic and dopaminergic receptors. Understanding this off-target activity is crucial for elucidating the complete pharmacological profile of these compounds and for the development of more selective therapeutic agents.
Comparative Binding Affinities of this compound Ligands
The following table summarizes the binding affinities (Ki, expressed in nM) of several common this compound ligands for various this compound, adrenergic, serotonin, and dopamine (B1211576) receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various sources and may differ due to variations in experimental conditions.
| Ligand | I₁ this compound | I₂ this compound | α₁-Adrenergic | α₂-Adrenergic | 5-HT₁ₐ | 5-HT₂ₐ | D₂ Dopamine |
| Clonidine | ~5-50 | >1000 | ~100-500 | ~1-10 | ~100-1000 | >1000 | >1000 |
| Moxonidine | ~1-10 | >1000 | >1000 | ~30-100 | >10000 | >10000 | >10000 |
| Rilmenidine | ~2-20 | >1000 | >1000 | ~50-200 | >10000 | >10000 | >10000 |
| Idazoxan | ~50-100 | ~1-10 | ~50-200 | ~5-20 | ~100-500 | >1000 | >1000 |
| 2-BFI | - | ~1-10 | - | - | - | - | 47000[1] |
| Agmatine | ~100-500 | ~100-500 | >1000 | ~100-500 | - | - | >10000[2] |
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the activation of this compound I₁, α₁-adrenergic, α₂-adrenergic, 5-HT₁ₐ, 5-HT₂ₐ, and D₂ dopamine receptors.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess receptor cross-reactivity.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells contain the membrane preparation and a fixed concentration of the radioligand (e.g., [³H]-Clonidine for α₂-adrenergic receptors).
-
Non-specific Binding: Wells contain the membrane preparation, the radioligand, and a high concentration of a non-labeled competing ligand to saturate the specific binding sites.
-
Competitive Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound.
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
4. Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
5. Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
6. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the cellular response following receptor activation, providing information on the efficacy of a ligand (agonist, antagonist, or inverse agonist).
1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors):
-
Principle: Measures the production of cyclic AMP (cAMP), a second messenger, following receptor activation. Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit its production.
-
Protocol Outline:
-
Cells expressing the receptor of interest are seeded in a multi-well plate.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin.
-
Cells are then treated with varying concentrations of the test compound.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[1][3]
-
2. Inositol (B14025) Phosphate (IP₁) Accumulation Assay (for Gq-coupled receptors):
-
Principle: Measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the IP₃ signaling cascade, following the activation of Gq-coupled receptors.
-
Protocol Outline:
-
Cells expressing the Gq-coupled receptor are plated.
-
Cells are incubated with a stimulation buffer containing LiCl, which inhibits the degradation of IP₁.
-
Cells are treated with the test compound.
-
After incubation, cells are lysed, and the accumulated IP₁ is quantified using a competitive immunoassay, typically an HTRF-based assay.[4]
-
3. Calcium Flux Assay (for Gq-coupled receptors):
-
Principle: Measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.
-
Protocol Outline:
-
Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[5]
-
The baseline fluorescence is measured using a fluorescence plate reader or a flow cytometer.
-
The test compound is added, and the change in fluorescence intensity over time is recorded.
-
The peak fluorescence response is indicative of the magnitude of the calcium flux.[5]
-
This guide provides a foundational understanding of the cross-reactivity of this compound ligands. For in-depth analysis, it is recommended to consult the primary literature and conduct experiments under standardized conditions.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. bu.edu [bu.edu]
A Comparative Analysis of Imidazoline Agonists in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of imidazoline agonists—specifically clonidine (B47849), moxonidine (B1115), and lofexidine (B1675026)—in preclinical animal models of neuropathic pain. This document summarizes key experimental findings, details methodologies of pivotal studies, and illustrates the underlying signaling pathways to inform future research and drug development in the field of analgesia.
Efficacy in Neuropathic Pain Models: A Quantitative Comparison
The therapeutic potential of this compound agonists in alleviating neuropathic pain has been investigated in various rodent models. The most common of these are the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models, which mimic the mechanical allodynia and thermal hyperalgesia characteristic of neuropathic pain in humans. The following tables summarize the quantitative data on the efficacy of clonidine and moxonidine in these models. Preclinical data for lofexidine in established neuropathic pain models is notably limited in the current scientific literature.
| Compound | Neuropathic Pain Model | Animal Species | Administration Route | Efficacy Endpoint | Effective Dose Range / ED₅₀ | Key Findings | Reference |
| Clonidine | Chronic Constriction Injury (CCI) | Rat | Intrathecal | Mechanical Allodynia (von Frey test) | 1 - 30 µg | Dose-dependently reversed mechanical allodynia. | --INVALID-LINK-- |
| Clonidine | Spared Nerve Injury (SNI) | Mouse | Intrathecal | Mechanical Hyperalgesia (von Frey test) | ED₅₀: 0.08 µg | Dose-dependently inhibited mechanical hyperalgesia. | --INVALID-LINK-- |
| Moxonidine | Spared Nerve Injury (SNI) | Mouse | Intrathecal | Mechanical Hyperalgesia (von Frey test) | ED₅₀: 0.14 µg | Dose-dependently inhibited mechanical hyperalgesia. | --INVALID-LINK-- |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.
Signaling Pathways in this compound Agonist-Mediated Analgesia
This compound agonists exert their analgesic effects through complex signaling pathways involving this compound receptors (I₁ and I₂) and alpha-2 (α₂) adrenergic receptors. The activation of these receptors, particularly in the spinal cord, modulates nociceptive signaling and reduces pain transmission.
Experimental Protocols
The following are detailed methodologies for the key experimental models and behavioral assays cited in this guide.
Neuropathic Pain Models
1. Chronic Constriction Injury (CCI) of the Sciatic Nerve
This model induces a peripheral mononeuropathy characterized by robust and persistent mechanical allodynia and thermal hyperalgesia.
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Surgical Procedure:
-
The common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture (4-0) are tied around the nerve with about 1 mm spacing between them.
-
The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.
-
The muscle and skin are then closed in layers.
-
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Sham Control: A sham surgery is performed where the sciatic nerve is exposed but not ligated.
2. Spared Nerve Injury (SNI)
The SNI model produces a consistent and long-lasting neuropathic pain state by selectively injuring two of the three terminal branches of the sciatic nerve.
-
Animals: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized as described for the CCI model.
-
Surgical Procedure:
-
The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed.
-
The tibial and common peroneal nerves are tightly ligated with a silk suture and then sectioned distal to the ligation, removing a small segment of the distal nerve stump.
-
Care is taken to avoid any contact with or stretching of the intact sural nerve.
-
The muscle and skin are closed.
-
-
Sham Control: The sciatic nerve is exposed, but no lesions are made.
Behavioral Assays
1. Mechanical Allodynia Assessment (von Frey Test)
This test measures the withdrawal threshold to a non-painful mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent.
-
Procedure:
-
Animals are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for at least 15-30 minutes.
-
The von Frey filaments are applied to the plantar surface of the hind paw from below the mesh floor.
-
The "up-down" method is often used to determine the 50% paw withdrawal threshold. The testing starts with a mid-range filament. A positive response (paw withdrawal) leads to the use of the next weaker filament, while a negative response leads to the use of the next stronger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold in grams.
-
2. Thermal Hyperalgesia Assessment (Hargreaves Test)
This test measures the latency of paw withdrawal from a radiant heat source.
-
Apparatus: A radiant heat source positioned under a glass floor.
-
Procedure:
-
Animals are placed in individual plexiglass enclosures on the glass surface and allowed to acclimate.
-
The radiant heat source is positioned under the plantar surface of the hind paw to be tested.
-
The heat source is activated, and the time until the animal withdraws its paw is recorded as the paw withdrawal latency.
-
A cut-off time (usually 20-30 seconds) is set to prevent tissue damage.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound agonists in a neuropathic pain model.
Conclusion
The available preclinical data indicates that this compound agonists, particularly clonidine and moxonidine, show promise in alleviating neuropathic pain. Their efficacy is mediated through a combination of I₁-imidazoline, I₂-imidazoline, and α₂-adrenergic receptor signaling pathways, which ultimately leads to a reduction in nociceptive transmission. While the data for clonidine is more extensive, studies on moxonidine suggest a comparable, and in some contexts, synergistic analgesic effect. A significant gap in the literature exists regarding the efficacy of lofexidine in preclinical neuropathic pain models, highlighting an area for future investigation. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds and to guide the development of novel analgesics for the treatment of neuropathic pain.
A Comparative Guide to Imidazoline Synthesis: Benchmarking New Methods Against Traditional Routes
For researchers, scientists, and professionals in drug development, the synthesis of the imidazoline scaffold is a cornerstone of creating a vast array of bioactive molecules. This guide provides an objective comparison of traditional thermal condensation methods against modern synthetic strategies, supported by experimental data to inform methodological choices in the laboratory.
Executive Summary
Traditional routes to imidazolines, primarily the thermal condensation of fatty acids with polyamines, are well-established but often hampered by harsh reaction conditions, long durations, and moderate yields. In contrast, newer methods, including Microwave-Assisted Organic Synthesis (MAOS), transition-metal catalysis, and innovative one-pot procedures, offer significant advantages in terms of efficiency, speed, and milder conditions. This guide presents a quantitative comparison of these approaches and provides detailed experimental protocols for key methods to allow for informed and practical application in a research setting.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data for the synthesis of imidazolines, highlighting the key performance indicators of traditional versus modern methods.
Table 1: Synthesis of Fatty Acid Imidazolines
| Method | Starting Materials | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional | |||||
| Thermal Condensation | Oleic Acid + Diethylenetriamine (B155796) | 120 -> 180 -> 270 | ~7.5 hours | Not specified | [1] |
| Thermal Condensation | Soybean Oil Fatty Acid + Diethylenetriamine | 160 -> 240 | 9 hours | Not specified | [2] |
| Thermal Condensation | Palm Fatty Acid + Diethylenetriamine | High Temperature | 8-10 hours | 75-80 | [3] |
| Modern | |||||
| Microwave-Assisted (MAOS) | Palm Fatty Acid + Diethylenetriamine | Not specified | 5-10 minutes | 89-91 | [3] |
| Microwave-Assisted (MAOS) | Fatty Acids + Amines | 210-230 | 7-10 minutes | 91-94 | [4] |
Table 2: Synthesis of 2-Substituted Imidazolines from Aldehydes
| Method | Starting Materials | Reagents/Catalyst | Temperature (°C) | Time | Yield (%) |
| Modern | |||||
| Iodine-Mediated | Aromatic Aldehyde + Ethylenediamine | I₂, K₂CO₃ | Room Temp. | 2 hours | 85-95 |
| Palladium-Catalyzed | Imine + Acid Chloride | Palladium Catalyst, CO | 65 | 6 hours | Good |
Experimental Protocols
Traditional Method: Thermal Condensation of Oleic Acid and Diethylenetriamine
This protocol is a classical example of this compound synthesis through high-temperature condensation.
Materials:
-
Oleic Acid (0.2 mol)
-
Diethylenetriamine (0.25 mol)
-
Three-necked flask equipped with a stirrer and a distillation condenser
Procedure:
-
Add 56.5g (0.2 mol) of oleic acid and 25.8g (0.25 mol) of diethylenetriamine to the three-necked flask.
-
Begin heating and stirring the mixture.
-
Maintain the temperature at 120°C for 2 hours. Water will begin to distill off.
-
Over a period of 2 hours, gradually increase the temperature from 120°C to 180°C.
-
Hold the temperature at 190°C for 2.5 hours.
-
Over another 2-hour period, increase the temperature to 270°C.
-
Maintain the reaction at 270°C for 2 hours to ensure completion of the cyclization.
-
Cool the mixture to obtain the crude this compound product.[1]
Modern Method 1: Microwave-Assisted Synthesis (MAOS) of Fatty Imidazolines
This protocol demonstrates the significant rate enhancement achievable with microwave irradiation.
Materials:
-
Palm Fatty Acid (40 mmol)
-
Diethylenetriamine (DETA) (20 mmol)
-
Calcium Oxide (20 g)
-
Open Pyrex vessel (500 ml)
-
Microwave oven (e.g., 850 W)
Procedure:
-
In the Pyrex vessel, carefully mix the diethylenetriamine, palm fatty acid, and calcium oxide.
-
Place the open vessel in the microwave oven.
-
Irradiate the mixture at a power of 850 W for 5-10 minutes. The final temperature will reach approximately 220°C. Note that reaction times beyond 10 minutes may lead to charring.
-
Allow the reaction mixture to cool to room temperature. The product can then be purified. This method has been reported to yield 89-91% of the desired this compound.
Modern Method 2: Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines
This protocol illustrates a modular and efficient synthesis of polysubstituted imidazolines under milder conditions.
Materials:
-
Imidazolinium carboxylate precursor (synthesized via palladium-catalyzed coupling of an imine, acid chloride, and CO)
-
Benzoic acid
-
Chloroform (B151607) (CHCl₃)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a sample of the imidazolinium carboxylate (0.100 mmol), add benzoic acid (12.2 mg, 0.100 mmol) in chloroform (5 mL).
-
Add water (36 μL, 2 mmol) via a micropipette.
-
Cap the vial and heat the mixture at 65°C for 6 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (20 mL).
-
Wash the organic layer with brine, extracting with additional dichloromethane.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the trans-disubstituted this compound.
Visualizing the Synthesis Pathways
The following diagrams illustrate the conceptual workflows and a comparison of the synthetic routes.
References
A Comparative Analysis of I1-Imidazoline and α2-Adrenergic Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways associated with the I1-imidazoline receptor (I1-IR) and the α2-adrenergic receptor (α2-AR). Understanding the distinct mechanisms of these two receptor types is crucial for the development of targeted therapeutics, particularly in the fields of hypertension and metabolic disease. This document presents quantitative binding data, detailed experimental protocols, and visual representations of the signaling cascades to facilitate a clear and objective comparison.
Introduction
I1-imidazoline and α2-adrenergic receptors are both implicated in the central regulation of blood pressure. However, they activate distinct intracellular signaling cascades, leading to different physiological outcomes and side-effect profiles of associated ligands. While α2-ARs are classic G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, I1-IRs utilize a less conventional pathway involving phospholipase C. This guide will dissect these differences, providing the necessary data and methodologies for researchers to critically evaluate and investigate these two important receptor systems.
Data Presentation: Ligand Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of various ligands for the I1-imidazoline and α2-adrenergic receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio (Ki α2-AR / Ki I1-IR) is provided to illustrate the preference of each ligand for one receptor over the other.
| Ligand | I1-Imidazoline Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | Selectivity Ratio (α2/I1) |
| I1-Selective Agonists | |||
| Moxonidine | 3.3 | 310 | 94 |
| Rilmenidine | 2.5 | 700 | 280 |
| Mixed Agonists | |||
| Clonidine | 4.2 | 1.5 | 0.36 |
| Guanabenz | >10,000 | 2.0 | <0.0002 |
| Antagonists | |||
| Efaroxan | 1.0 | 50 | 50 |
| Idazoxan | 2.1 | 10 | 4.8 |
| Yohimbine | >10,000 | 1.2 | <0.00012 |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways activated by I1-imidazoline and α2-adrenergic receptors.
Caption: I1-Imidazoline Receptor Signaling Pathway.
Caption: α2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis of I1-imidazoline and α2-adrenergic receptor signaling are provided below.
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for I1-imidazoline and α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand specific for the receptor (e.g., [³H]clonidine for I1-IR, [³H]rauwolscine or [³H]yohimbine for α2-AR).
-
Test compounds (unlabeled ligands).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of a competing unlabeled ligand (for non-specific binding) or various concentrations of the test compound.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the diluted cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay
This assay measures the activity of PC-PLC, a key enzyme in the I1-imidazoline receptor signaling pathway.
Materials:
-
Cultured cells expressing I1-imidazoline receptors (e.g., PC12 cells).
-
I1-IR agonist (e.g., moxonidine).
-
Assay buffer (e.g., HEPES-buffered saline).
-
[³H-methyl]choline-labeled phosphatidylcholine or a fluorogenic/colorimetric PC-PLC substrate.
-
Lipid extraction solvents (e.g., chloroform/methanol mixture).
-
Thin-layer chromatography (TLC) plates and developing solvents.
-
Phosphorimager or scintillation counter for radioactive detection, or a microplate reader for fluorogenic/colorimetric detection.
Procedure (using a radioactive substrate):
-
Cell Labeling: Incubate cells with [³H-methyl]choline to label the cellular phosphatidylcholine pool.
-
Cell Stimulation: Wash the cells and incubate with the I1-IR agonist at various concentrations for different time points.
-
Lipid Extraction: Terminate the reaction and extract the lipids from the cells using a chloroform/methanol mixture.
-
Separation of Products: Separate the lipid extract components, including the product phosphocholine (B91661), by thin-layer chromatography (TLC).
-
Quantification: Visualize and quantify the amount of radiolabeled phosphocholine using a phosphorimager or by scraping the corresponding TLC spot and measuring radioactivity with a scintillation counter.
-
Data Analysis: Express PC-PLC activity as the amount of phosphocholine produced per unit of protein per unit of time. Determine the EC50 of the agonist from a dose-response curve.
Protocol 3: Diacylglycerol (DAG) Measurement Assay
This protocol quantifies the production of diacylglycerol (DAG), a second messenger in the I1-imidazoline receptor pathway.
Materials:
-
Cultured cells expressing I1-imidazoline receptors.
-
I1-IR agonist (e.g., moxonidine).
-
Lipid extraction solvents.
-
DAG kinase enzyme.
-
[γ-³²P]ATP.
-
TLC plates and developing solvents.
-
Phosphorimager.
Procedure (DAG Kinase Assay):
-
Cell Stimulation: Treat cells with the I1-IR agonist.
-
Lipid Extraction: Extract lipids from the cells.
-
Enzymatic Reaction: Incubate the lipid extract with DAG kinase and [γ-³²P]ATP. The DAG kinase will phosphorylate DAG to produce [³²P]phosphatidic acid.
-
Separation: Separate the [³²P]phosphatidic acid from other lipids by TLC.
-
Quantification: Visualize and quantify the [³²P]phosphatidic acid using a phosphorimager.
-
Data Analysis: Relate the amount of [³²P]phosphatidic acid to the initial amount of DAG in the sample. Generate a dose-response curve to determine the agonist's EC50 for DAG production.
Protocol 4: Arachidonic Acid Release Assay
This assay measures the release of arachidonic acid, a downstream product of I1-imidazoline receptor signaling.
Materials:
-
Cultured cells expressing I1-imidazoline receptors.
-
[³H]arachidonic acid.
-
I1-IR agonist (e.g., moxonidine).
-
Cell culture medium.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Incubate cells with [³H]arachidonic acid to incorporate it into the cell membranes.
-
Cell Stimulation: Wash the cells and stimulate them with the I1-IR agonist at various concentrations.
-
Sample Collection: At different time points, collect the cell culture medium.
-
Quantification: Measure the amount of radioactivity in the collected medium using a scintillation counter. This radioactivity corresponds to the released [³H]arachidonic acid and its metabolites.
-
Data Analysis: Calculate the percentage of total incorporated radioactivity that is released in response to the agonist. Determine the EC50 from a dose-response curve.
Protocol 5: Adenylyl Cyclase Activity Assay
This assay is used to measure the inhibition of adenylyl cyclase, the primary downstream effect of α2-adrenergic receptor activation.
Materials:
-
Cell membranes expressing α2-adrenergic receptors.
-
α2-AR agonist (e.g., clonidine).
-
Assay buffer containing ATP, GTP, and a phosphodiesterase inhibitor (e.g., IBMX).
-
[α-³²P]ATP.
-
Dowex and alumina (B75360) columns for separating cAMP.
-
Scintillation counter.
Procedure:
-
Assay Setup: In reaction tubes, combine the cell membranes, α2-AR agonist at various concentrations, and the assay buffer containing [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).
-
Separation of cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.
-
Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the adenylyl cyclase activity as the amount of cAMP produced. Determine the IC50 of the agonist for the inhibition of adenylyl cyclase activity from a dose-response curve.
Conclusion
The I1-imidazoline and α2-adrenergic receptors, while both playing a role in cardiovascular regulation, operate through fundamentally different signaling mechanisms. The α2-adrenergic receptor follows a classical Gi-coupled pathway, leading to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels. In contrast, the I1-imidazoline receptor activates a distinct pathway involving phosphatidylcholine-specific phospholipase C, resulting in the production of diacylglycerol and subsequent generation of arachidonic acid and eicosanoids. These differences in signaling are reflected in the pharmacological profiles of their respective ligands, with I1-IR selective agents offering the potential for targeted therapeutic effects with a reduced incidence of the side effects associated with α2-AR activation. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the roles of these receptors and to develop novel, more selective therapeutic agents.
Validating the Role of Imidazoline Receptors in Psychiatric Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic targets in psychiatric medicine has led to a growing interest in the imidazoline receptor system. These receptors, distinct from adrenergic receptors, are implicated in the pathophysiology of several psychiatric conditions, including depression and anxiety disorders. This guide provides a comprehensive comparison of this compound receptors with established and emerging therapeutic targets, supported by experimental data, to aid in the validation of their role as viable drug targets.
This compound Receptors: An Overview
This compound receptors are a family of non-adrenergic binding sites that recognize ligands with an this compound moiety. They are broadly classified into three main subtypes: I1, I2, and I3.[1]
-
I1 this compound Receptors: Primarily located on the plasma membrane, I1 receptors are implicated in the central regulation of blood pressure.[2] However, their presence in brain regions associated with mood and cognition, such as the hippocampus and amygdala, suggests a role in psychiatric disorders.[3] Alterations in I1 receptor density have been observed in patients with depression, and these levels can be normalized by antidepressant treatment.[3]
-
I2 this compound Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862).[4] This association suggests that I2 receptor ligands could modulate monoaminergic neurotransmission, a key target for many current antidepressants.
-
I3 this compound Receptors: The I3 subtype is mainly involved in the regulation of insulin (B600854) secretion and is less directly implicated in psychiatric disorders.[2]
Comparative Analysis of Binding Affinities
The affinity of a ligand for its target is a critical parameter in drug development. The following table compares the binding affinities (Ki values) of selected this compound receptor ligands with those of standard antidepressants at their respective primary targets. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target(s) | Ki (nM) | Reference |
| This compound Ligands | |||
| Clonidine | I1 this compound Receptor, α2-Adrenergic Receptor | I1: ~3-15, α2: ~1-10 | [5] |
| Moxonidine | I1 this compound Receptor | ~3-5 | [5] |
| Idazoxan | I2 this compound Receptor, α2-Adrenergic Receptor | I2: ~2-5, α2: ~5-10 | [6] |
| 2-BFI | I2 this compound Receptor | ~1.5 | [7] |
| Agmatine | I1 & I2 this compound Receptors, NMDA Receptor | I1/I2: Micromolar range, NMDA: Micromolar range | [3] |
| Standard Antidepressants | |||
| Fluoxetine (SSRI) | Serotonin Transporter (SERT) | ~1-2 | [8] |
| Sertraline (SSRI) | Serotonin Transporter (SERT) | ~0.3-0.5 | [8] |
| Venlafaxine (SNRI) | SERT, Norepinephrine Transporter (NET) | SERT: ~20-40, NET: ~200-400 | [8] |
| Duloxetine (SNRI) | SERT, Norepinephrine Transporter (NET) | SERT: ~0.8-1.5, NET: ~5-10 | [8] |
Performance in Preclinical Models of Psychiatric Disorders
Animal models are essential for evaluating the potential therapeutic efficacy of new compounds. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are widely used to assess antidepressant and anxiolytic activity, respectively.
Forced Swim Test (FST)
In the FST, a decrease in immobility time is indicative of an antidepressant-like effect.
| Compound | Dose | Change in Immobility Time | Reference |
| This compound Ligands | |||
| Agmatine | 10-40 mg/kg | ↓ | [3] |
| Standard Antidepressants | |||
| Fluoxetine | 10-20 mg/kg | ↓ | |
| Imipramine | 15-30 mg/kg | ↓ | [9] |
Elevated Plus Maze (EPM)
In the EPM, an increase in the time spent in the open arms suggests an anxiolytic-like effect.
| Compound | Dose | Change in Open Arm Time | Reference |
| This compound Ligands | |||
| Idazoxan | 1-5 mg/kg | ↑ | |
| Standard Anxiolytics | |||
| Diazepam | 0.5-2 mg/kg | ↑ |
Signaling Pathways and Mechanisms of Action
Understanding the downstream signaling pathways of this compound receptors is crucial for validating their therapeutic potential.
I1 this compound Receptor Signaling
The I1 receptor is thought to be a G-protein coupled receptor (GPCR). Upon agonist binding, it may activate Phospholipase C (PLC), leading to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). This pathway can ultimately influence neurotransmitter release and neuronal excitability.
I2 this compound Receptor and Monoamine Oxidase
The I2 receptor's close association with MAO presents a compelling mechanism for its role in psychiatric disorders. Ligands binding to the I2 site may allosterically modulate MAO activity, thereby affecting the levels of monoamine neurotransmitters in the synapse.
Comparison with Alternative Therapeutic Targets
While this compound receptors show promise, it is essential to compare them with other established and novel targets for psychiatric disorders.
| Target System | Mechanism of Action | Examples of Drugs/Compounds | Potential Advantages of this compound Receptors |
| Monoaminergic System | Blockade of serotonin and/or norepinephrine reuptake | SSRIs (Fluoxetine), SNRIs (Venlafaxine) | Potentially faster onset of action; may have a different side effect profile. |
| GABAergic System | Positive allosteric modulation of GABAA receptors | Benzodiazepines (Diazepam) | Lower potential for sedation and dependence compared to benzodiazepines. |
| Glutamatergic System | NMDA receptor antagonism | Ketamine, Esketamine | Oral bioavailability of some this compound ligands; potentially less abuse liability. |
| Neuropeptide Systems | Modulation of neuropeptide signaling (e.g., CRF, NPY) | CRF1 antagonists | This compound ligands may have broader effects on multiple neurotransmitter systems. |
| Psychedelic-Related Targets | 5-HT2A receptor agonism | Psilocybin, LSD | Non-hallucinogenic mechanism of action; potentially more suitable for chronic administration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the Ki of a test compound for I1 or I2 this compound receptors.
Materials:
-
Tissue homogenates (e.g., rat brain cortex for I2, kidney for I1)
-
Radioligand (e.g., [3H]clonidine for I1, [3H]idazoxan for I2)
-
Test compound at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate tissue homogenates with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (FST)
This is a behavioral model used to screen for antidepressant-like activity.
Objective: To assess the effect of a test compound on depressive-like behavior in rodents.
Apparatus: A transparent cylinder filled with water.
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.
-
Gently place each animal into the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors.
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.
Elevated Plus Maze (EPM)
This model is used to evaluate anxiolytic-like effects.
Objective: To assess the effect of a test compound on anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Administer the test compound or vehicle to the animals prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
The available evidence suggests that this compound receptors, particularly the I1 and I2 subtypes, play a significant role in the neurobiology of psychiatric disorders. Their modulation of monoaminergic systems and their distinct signaling pathways offer a promising avenue for the development of novel therapeutics with potentially improved efficacy and side-effect profiles compared to existing treatments. Further research, including clinical trials with selective this compound receptor ligands, is warranted to fully validate their therapeutic potential in psychiatric populations. This guide provides a foundational comparison to aid researchers and drug developers in this critical endeavor.
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor - Wikipedia [en.wikipedia.org]
- 3. This compound binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase A and B activities by imidazol(ine)/guanidine drugs, nature of the interaction and distinction from I2-imidazoline receptors in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound I2 receptor agonist‐induced antinociception in rats: involvement of monoaminergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazoline-Based Catalysts in Asymmetric Hydrogenation
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. Imidazoline-based ligands have emerged as a versatile and powerful class of auxiliaries for various transition-metal-catalyzed reactions. This guide provides an objective, data-driven comparison of the performance of three distinct this compound-based catalysts in the context of iridium-catalyzed asymmetric hydrogenation of unfunctionalized alkenes.
This comparison focuses on imidazolinylidene, imidazoylidine, and benzimidazoylidine ligands complexed with iridium, as detailed in a comparative study by Khumsubdee, Fan, and Burgess.[1][2][3][4] The analysis highlights the similarities and differences in their catalytic performance, rationalized by their electronic properties and mechanistic implications.
Performance Data in Asymmetric Hydrogenation
The catalytic efficacy of the iridium complexes of imidazolinylidene (1a), imidazoylidine (1b), and benzimidazoylidine (1c) was evaluated in the asymmetric hydrogenation of a range of unfunctionalized alkenes. The key performance metric, enantiomeric excess (ee), is summarized in the table below. All reactions were performed under standardized conditions to ensure a fair comparison.
| Substrate | Catalyst 1a (% ee) | Catalyst 1b (% ee) | Catalyst 1c (% ee) |
| (E)-1,2-diphenylpropene | 85 | 90 | 88 |
| (Z)-1,2-diphenylpropene | 82 | 85 | 83 |
| 1-phenylcyclohexene | 75 | 80 | 78 |
| α-ethylstyrene | 60 | 65 | 62 |
| α-propylstyrene | 55 | 60 | 58 |
Table 1: Enantiomeric Excess (% ee) in the Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Alkenes. [1]
The data indicates that while all three catalysts provide good to excellent enantioselectivity, the imidazoylidine-based catalyst (1b) generally affords slightly higher enantiomeric excesses across the tested substrates.[1] The differences in performance can be attributed to the distinct electronic and steric properties of the N-heterocyclic carbene (NHC) ligands.
Experimental Protocols
A detailed methodology for the catalytic hydrogenation experiments is provided below to allow for replication and further investigation.
Catalytic Hydrogenation Conditions:
The corresponding alkene (0.25 mmol) and the iridium catalyst (1–2 mol %) were dissolved in dichloromethane (B109758) (CH₂Cl₂, 0.5 M). The resulting mixture was degassed by three cycles of freeze-pump-thaw and then transferred to a Parr Bomb. The bomb was pressurized to 50 bar with hydrogen, and the mixture was stirred at 300 rpm for 16 hours. Following the reaction, the bomb was vented, and the solvent was evaporated. The crude product was purified by passing it through a short silica (B1680970) plug using a 10–30% ethyl acetate/hexane mixture as the eluent. The enantiomeric ratio was then determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.[1]
Mechanistic Insights and Catalytic Cycle
The mechanism of hydrogenation by these iridium-NHC catalysts is a key factor in understanding their performance. The catalytic cycle generally involves the activation of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination. The electronic properties of the this compound ligand influence the acidity of the iridium hydride intermediates, which can impact catalyst stability and activity.[1][3]
Below is a generalized catalytic cycle for the iridium-catalyzed asymmetric hydrogenation.
References
- 1. A Comparison Between Oxazoline-imidazolinylidene, -imidazoylidine, - benzimidazoylidine Hydrogenations Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison between oxazoline-imidazolinylidene, -imidazolylidine, -benzimidazolylidene hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - A Comparison between Oxazoline-imidazolinylidene, -imidazolylidine, -benzimidazolylidene Hydrogenation Catalysts - figshare - Figshare [figshare.com]
The Correlation Between In Vitro Imidazoline Receptor Binding and In Vivo Efficacy: A Comparative Guide
A strong positive correlation exists between the in vitro binding affinity of ligands for I1-imidazoline receptors and their in vivo antihypertensive effects. In contrast, the relationship for I2-imidazoline receptor ligands and their diverse in vivo activities, including neuroprotection and analgesia, is still under active investigation and appears more complex. This guide provides a comparative analysis of the experimental data supporting these correlations, details the methodologies used in key experiments, and visualizes the associated signaling pathways and workflows.
I1-Imidazoline Receptors and Antihypertensive Efficacy
Research has consistently demonstrated a direct relationship between the binding affinity of centrally-acting antihypertensive agents to I1-imidazoline receptors and their potency in lowering blood pressure.[1][2] This correlation is a cornerstone in validating the I1-imidazoline receptor as a functional therapeutic target for hypertension.[1] Notably, this relationship is independent of the affinity for α2-adrenergic receptors, which are responsible for the sedative side effects of older antihypertensive drugs like clonidine.[1][3][4][5] Second-generation agents, such as moxonidine (B1115) and rilmenidine, exhibit higher selectivity for I1-imidazoline receptors over α2-adrenoceptors, leading to a better side-effect profile.[1][4]
Comparative Analysis of Binding Affinity and Antihypertensive Potency
The following table summarizes the binding affinities (Ki) of various compounds for I1-imidazoline and α2-adrenergic receptors, alongside their in vivo antihypertensive efficacy. A lower Ki value indicates a higher binding affinity.
| Compound | I1-Imidazoline Receptor Affinity (Ki, nM) | α2-Adrenergic Receptor Affinity (Ki, nM) | In Vivo Antihypertensive Efficacy |
| Moxonidine | <10 | Lower affinity than first-generation agents | Effective blood pressure reduction with fewer sedative effects[1][2] |
| Rilmenidine | <10 | Lower affinity than first-generation agents | Effective blood pressure reduction with fewer sedative effects[1] |
| Clonidine | High | High | Effective blood pressure reduction but with significant sedation[1][3] |
| Guanabenz | High | High | Effective blood pressure reduction but with significant sedation[1] |
| Guanfacine | High | High | Effective blood pressure reduction but with significant sedation[1] |
| p-NH2-clonidine | High | Not specified | Effective in lowering blood pressure[1] |
| Cimetidine | Moderate | No affinity | Lowers blood pressure consistent with its I1 affinity[1] |
| Medetomidine | No affinity | High | Primarily a sedative/anesthetic/analgesic agent[1] |
Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols
In Vitro Radioligand Binding Assay: [1][6][7][8]
This assay quantifies the binding affinity of a test compound to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the I1-imidazoline receptor are prepared, often from the bovine rostral ventrolateral medulla (RVLM), a key brain region for blood pressure control.[1]
-
Incubation: These membranes are incubated with a radioligand (e.g., [3H]-p-aminoclonidine or [125I]p-iodoclonidine) and varying concentrations of the non-radiolabeled test compound.[1][6][9]
-
Filtration: The incubation is stopped by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[6]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.
In Vivo Model for Antihypertensive Activity: [1][6]
This model assesses the ability of a compound to lower blood pressure in a living organism.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for human essential hypertension.[2][6]
-
Drug Administration: The test compound is administered, for example, via direct microinjection into the RVLM, intracisternally, or systemically (orally or intravenously).[1][6]
-
Monitoring: Blood pressure and heart rate are continuously monitored over a set period.[6]
-
Data Analysis: The change in mean arterial pressure from the baseline is calculated to determine the antihypertensive effect of the compound.[6]
I1-Imidazoline Receptor Signaling Pathway
Activation of the I1-imidazoline receptor is coupled to specific transmembrane signaling pathways that lead to a decrease in sympathetic nervous system activity and consequently, a reduction in blood pressure.[1][5][10] One identified pathway involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the generation of the second messenger diacylglycerol.[1][2]
References
- 1. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Why this compound receptor modulator in the treatment of hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. scispace.com [scispace.com]
- 9. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Metabolic Stability of Imidazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of several imidazoline derivatives, a class of compounds with diverse pharmacological applications, including antihypertensive, analgesic, and vasoconstrictive effects. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, optimizing dosing regimens, and avoiding potential drug-drug interactions. This comparison is based on available experimental data from in vitro studies.
In Vitro Metabolic Stability of this compound Derivatives
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method to assess this parameter. These assays measure the rate of disappearance of the parent compound over time, from which key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
The following table summarizes the available in vitro metabolic stability data for selected this compound derivatives in human liver microsomes.
| Compound | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway(s) | Key Metabolizing Enzymes |
| Tizanidine | 50[1][2] | 17[1][2] | Oxidation of the this compound ring[2] | CYP1A2[1][2] |
| Oxymetazoline | >120 (estimated from ~96% remaining at 120 min)[3] | Low (estimated) | Mono-oxygenation and dehydrogenation[3][4] | CYP2C19[4] |
| Clonidine | Data not available | Data not available | 4-hydroxylation | CYP2D6 (major), CYP1A2, CYP3A4, CYP1A1, CYP3A5 |
| Moxonidine | Data not available | Data not available | Primarily renal clearance; minor oxidation | Data not available |
Note: Direct comparative studies under identical experimental conditions are limited. The data presented here is compiled from individual studies and should be interpreted with consideration for potential variations in experimental protocols.
Experimental Protocols
The data presented in this guide is derived from in vitro metabolic stability assays. While specific parameters may vary between studies, a general methodology is outlined below.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.
Materials:
-
Test this compound derivative
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., verapamil (B1683045) for high clearance, imipramine (B1671792) for low clearance)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing the phosphate buffer and human liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: The test compound and the microsomal master mix are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. Control incubations without the NADPH regenerating system are also performed to assess non-enzymatic degradation.
-
Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, 60, and 120 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by the addition of a quenching solvent, typically cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is added at this stage to facilitate accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculation of Parameters:
-
In Vitro Half-life (t½): t½ = 0.693 / k
-
In Vitro Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (volume of incubation / microsomal protein concentration)
-
Visualizing Experimental Workflows and Metabolic Pathways
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for an in vitro metabolic stability assay and the metabolic pathway of clonidine.
References
- 1. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. In vitro metabolism of oxymetazoline: evidence for bioactivation to a reactive metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazoline Receptors: A Viable Therapeutic Target for Glaucoma? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glaucoma, a leading cause of irreversible blindness, is primarily managed by lowering intraocular pressure (IOP). While current therapies, such as prostaglandin (B15479496) analogs and beta-blockers, are effective, the search for novel therapeutic targets with improved efficacy and side-effect profiles is ongoing. Imidazoline receptors, particularly the I1 subtype, have emerged as a promising target for IOP reduction. This guide provides a comprehensive comparison of this compound receptor agonists with established glaucoma treatments, supported by experimental data, detailed protocols, and pathway visualizations to aid in the validation of this therapeutic target.
Comparative Efficacy in Intraocular Pressure Reduction
The primary measure of a glaucoma therapeutic's effectiveness is its ability to lower IOP. The following table summarizes the IOP-lowering efficacy of this compound receptor agonists compared to first-line glaucoma medications. It is important to note that the data for the this compound agonist moxonidine (B1115) is derived from animal studies, which may not be directly comparable to human clinical trial data for other medications.
| Drug Class | Representative Drug(s) | Mechanism of Action | Mean IOP Reduction (%) | Key Side Effects |
| This compound Receptor Agonists | Moxonidine | Reduces aqueous humor production and potentially increases uveoscleral outflow via I1 receptor activation.[1][2] | 18.3% - 25.6% (in rabbits)[3] | Mydriasis (pupil dilation)[3] |
| Brimonidine (α2-agonist with I1 affinity) | Primarily decreases aqueous humor production and increases uveoscleral outflow via α2-adrenergic receptors.[4] | ~20% - 27%[4][5] | Ocular allergy, dry mouth, fatigue.[6][7] | |
| Prostaglandin Analogs | Latanoprost (B1674536), Travoprost, Bimatoprost | Increase uveoscleral outflow of aqueous humor.[4] | 25% - 33%[4][8] | Iris color change, eyelash growth, conjunctival hyperemia.[7] |
| Beta-Blockers | Timolol (B1209231) | Decrease aqueous humor production.[6] | 18% - 26%[8] | Bradycardia, bronchospasm, fatigue.[6] |
| Carbonic Anhydrase Inhibitors | Dorzolamide, Brinzolamide | Decrease aqueous humor production. | 15% - 25%[8] | Stinging/burning, blurred vision.[6] |
Signaling Pathways in Aqueous Humor Dynamics
Understanding the molecular mechanisms underlying IOP reduction is critical for target validation and drug development.
This compound I1 Receptor Signaling Pathway
Activation of the I1 this compound receptor initiates a unique signaling cascade that is distinct from traditional G-protein coupled receptor pathways.[9] This pathway involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the generation of the second messenger diacylglycerol (DAG).[9][10][11] The downstream effects of this pathway are thought to modulate aqueous humor dynamics, contributing to a decrease in IOP.
Comparative Signaling Pathways of Glaucoma Medications
The mechanisms of action for established glaucoma therapies differ significantly from that of this compound receptor agonists, offering potential for complementary therapeutic strategies.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the validation of new therapeutic targets.
Measurement of Intraocular Pressure in Animal Models
Objective: To accurately measure IOP in preclinical animal models to assess the efficacy of potential glaucoma therapeutics.
Animal Model: New Zealand White rabbits are a commonly used model for ocular pharmacology studies.[1][5]
Protocol:
-
Animal Acclimatization: Acclimate rabbits to the handling and measurement procedures to minimize stress-induced IOP fluctuations.
-
Anesthesia: While measurements in conscious animals are preferred, if anesthesia is necessary, use a consistent protocol (e.g., a combination of ketamine and xylazine) across all animals and time points, as anesthesia can lower IOP.
-
Topical Anesthetic: Instill one drop of 0.5% proparacaine (B1679620) hydrochloride into the conjunctival sac of each eye.
-
Tonometry:
-
Use a calibrated tonometer (e.g., Tono-Pen or pneumatonometer) to measure IOP.
-
Gently hold the eyelids open without applying pressure to the globe.
-
Position the tonometer perpendicular to the central cornea.
-
Obtain at least three independent readings per eye and calculate the average.
-
-
Data Recording: Record IOP measurements at baseline and at specified time points after drug administration.
-
Considerations:
-
Diurnal Variation: Take all measurements at the same time of day to account for natural IOP fluctuations.
-
Contralateral Eye: In unilateral dosing studies, the contralateral eye can serve as a control.
-
Radioligand Binding Assay for this compound Receptor Affinity
Objective: To determine the binding affinity of test compounds for this compound receptors in ocular tissues.
Materials:
-
Rabbit iris-ciliary body tissue homogenates.
-
Radioligand (e.g., [³H]clonidine or a more selective I1 radioligand).
-
Test compounds (e.g., moxonidine) and a non-labeled selective I1 ligand for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize rabbit iris-ciliary bodies in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For non-specific binding, add a high concentration of a non-labeled selective I1 ligand.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) to determine the binding affinity.
Experimental Workflow for Target Validation
The validation of this compound receptors as a therapeutic target for glaucoma follows a logical progression from in vitro characterization to in vivo efficacy studies.
Conclusion
The available preclinical data suggests that this compound I1 receptors are a valid and promising therapeutic target for the treatment of glaucoma. Agonists of this receptor, such as moxonidine, have demonstrated the ability to significantly lower IOP in animal models, primarily by reducing aqueous humor production.[1][2][3] The unique signaling pathway of the I1 receptor, which does not rely on traditional second messenger systems, may offer a differentiated therapeutic approach with a potentially different side-effect profile compared to existing medications.
However, a critical gap in the validation of this target is the lack of direct comparative human clinical trials between selective I1 agonists and first-line glaucoma therapies like prostaglandin analogs. While brimonidine, which has affinity for both α2-adrenergic and this compound receptors, has shown comparable efficacy to other glaucoma drugs, the specific contribution of I1 receptor activation to its IOP-lowering effect in humans is not fully elucidated.
Future research should focus on conducting well-designed clinical trials to directly compare the efficacy and safety of selective I1 this compound receptor agonists with current standard-of-care treatments. Such studies are essential to definitively establish the therapeutic potential of this novel target in the management of glaucoma. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and validate the role of this compound receptors in ocular health.
References
- 1. Potential mechanisms of moxonidine-induced ocular hypotension: role of norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular actions of moxonidine: a possible role for this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical Medication Therapy for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical treatment of glaucoma: established and emerging pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and mechanisms of intraocular pressure reduction with latanoprost and timolol in participants with ocular hypertension: a comparison of 1 and 6 weeks of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Recently Approved Drugs for Lowering and Controlling Intraocular Pressure to Reduce Vision Loss in Ocular Hypertensive and Glaucoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Involvement of phosphatidylcholine-selective phospholipase C in activation of mitogen-activated protein kinase pathways in this compound receptor antisera-selected protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Imidazoline Ligands with Receptor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interactions between common imidazoline ligands and their primary receptor targets: the I1, I2, and I3 this compound receptors. Through the presentation of quantitative docking data, experimental binding affinities, and detailed in silico methodologies, this document aims to serve as a valuable resource for the rational design and development of novel this compound-based therapeutics.
Introduction to this compound Receptors
This compound receptors are a class of non-adrenergic binding sites that have emerged as important targets for therapeutic intervention in a range of conditions, including hypertension, metabolic disorders, and neurological diseases.[1] They are broadly classified into three main subtypes:
-
I1 Receptor: Primarily involved in the central regulation of blood pressure.[2] Agonists at this receptor, such as moxonidine (B1115) and rilmenidine (B1679337), are used as antihypertensive agents.[3][4] The I1 receptor is thought to be the protein Nischarin.[5]
-
I2 Receptor: This receptor subtype is an allosteric binding site on monoamine oxidase A and B (MAO-A and MAO-B) and is implicated in a variety of neurological conditions.[6] Idazoxan is a classic I2-ligand.[7]
-
I3 Receptor: Regulates insulin (B600854) secretion from pancreatic β-cells and is structurally related to the Kir6.2 inwardly-rectifying potassium channel.[8]
The development of ligands with high selectivity for a single receptor subtype is a key objective in modern drug discovery to maximize therapeutic efficacy while minimizing off-target side effects. Molecular docking studies are a powerful computational tool to predict the binding modes and affinities of ligands to their receptor targets, thereby guiding the design of more selective and potent compounds.
Quantitative Data Presentation
The following tables summarize quantitative data from both in silico docking studies and experimental binding assays. It is important to note that the docking scores and binding affinities are influenced by the specific receptor models and experimental conditions used in the respective studies.
Table 1: Comparative Docking and Binding Energies of this compound Ligands with a Kir6.2 (I3-Type) Receptor Model
This table presents the calculated binding and docking energies of four this compound derivatives against a homology model of the Kir6.2 potassium channel. Lower energy values indicate a more favorable interaction.
| Ligand | Binding Energy (kcal/mol) | Docking Energy (kcal/mol) |
| Clonidine | -4.95 | -5.59 |
| Efaroxan | -6.53 | -7.17 |
| Idazoxan | -6.63 | -7.27 |
| RX871024 | -6.95 | -7.59 |
| Data sourced from a study using AutoDock 4.0 with a homology model of Kir6.2.[9] |
Table 2: Experimental Binding Affinities (Ki) of Key this compound Ligands for I1 and I2 Receptors
This table compiles experimentally determined binding affinities (Ki) from various radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Ligand | Primary Target(s) | I1 Receptor Ki (nM) | I2 Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) |
| Moxonidine | I1 Agonist | High Affinity[3][10] | Lower Affinity | Low Affinity[11] |
| Rilmenidine | I1 Agonist | High Affinity[12][13] | Lower Affinity | ~30-fold lower than I1[12][14] |
| Clonidine | I1 & α2 Agonist | High Affinity[1][15] | Lower Affinity | High Affinity[16] |
| Idazoxan | I2 Antagonist / α2 Antagonist | Moderate Affinity | High Affinity[17] | High Affinity |
| Binding affinities are compiled from multiple sources and may vary based on tissue and experimental setup.[1][3][4][7][10][11][12][13][14][15][16][18][17] |
Experimental Protocols: Molecular Docking
The following sections outline the generalized and receptor-specific protocols for conducting comparative docking studies of this compound ligands.
Generalized Docking Workflow
A typical molecular docking workflow involves several key steps, from preparing the receptor and ligands to analyzing the results. The open-source software AutoDock Vina is a widely used and effective tool for this purpose.
Receptor Model Preparation
The accuracy of docking studies is highly dependent on the quality of the three-dimensional receptor structure.
-
I1 Receptor Model (Nischarin):
-
Structure: As no crystal structure is currently available, a homology model of the human Nischarin protein is required.[5][19][20]
-
Template Selection: A suitable template with high sequence identity should be identified using tools like BLAST against the Protein Data Bank (PDB).[21][22]
-
Model Building: Software such as SWISS-MODEL or MODELLER can be used to generate the 3D model.[23]
-
Validation: The quality of the generated model must be thoroughly validated using tools like Ramachandran plots and QMEAN scores.[24]
-
Binding Site Definition: The docking grid box should be centered around the putative binding site, which has been suggested to include key residues such as Arg 758, Arg 866, Val 981, and Glu 1057.[5]
-
-
I2 Receptor Model (MAO-B):
-
Structure: A high-resolution crystal structure of human Monoamine Oxidase B (MAO-B) should be obtained from the Protein Data Bank.
-
Recommended PDB ID: 2XCG or 2XFN , which show an this compound ligand bound to the allosteric I2 binding site, are excellent starting points.[25][26]
-
Preparation: The co-crystallized ligand and any non-essential molecules should be removed. The protein structure should be prepared by adding polar hydrogens and assigning appropriate atomic charges.
-
Binding Site Definition: The grid box should be defined to encompass the known this compound binding domain, which is distinct from the enzyme's catalytic active site.[6]
-
-
I3 Receptor Model (Kir6.2):
-
Structure: A homology model of the tetrameric Kir6.2 channel is necessary.
-
Template Selection: A combination of templates can be used, for example, the crystal structures of KirBac1.1 (PDB ID: 1P7B ) for the transmembrane domains and the intracellular domains of rat Kir3.1 (PDB ID: 1N9P ).[8][27]
-
Model Building and Validation: Similar to the I1 receptor, the model should be carefully built and validated.
-
Binding Site Definition: The binding site for this compound ligands has been proposed to be within the channel pore and the intracellular domains. The grid box should be sufficiently large to cover these regions.[27]
-
Ligand Preparation
-
Structure Generation: The 2D structures of this compound ligands (e.g., moxonidine, rilmenidine, clonidine, idazoxan) are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
File Format Conversion: The prepared ligand structures are saved in a .pdbqt file format for use with AutoDock Vina. This process includes assigning Gasteiger charges and defining rotatable bonds.
AutoDock Vina Protocol
-
Grid Box Setup: For each receptor model, a grid box is defined to encompass the entire binding site. The size and center coordinates of the box are specified in a configuration file.
-
Configuration File: A text file is created to specify the paths to the prepared receptor and ligand files, the grid box parameters, and the exhaustiveness of the search (a value of 8 or higher is recommended for accuracy).
-
Execution: AutoDock Vina is run from the command line, using the configuration file as input.
-
Output Analysis: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol. The top-ranked pose is typically selected for further analysis.
Signaling Pathways and Logical Relationships
The distinct signaling pathways and physiological roles of the this compound receptor subtypes underscore the importance of developing selective ligands.
References
- 1. This compound receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinctive features of rilmenidine possibly related to its selectivity for this compound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound binding domains on MAO-B. Localization and accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rilmenidine selectivity for this compound receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. research.universityofgalway.ie [research.universityofgalway.ie]
- 18. benchchem.com [benchchem.com]
- 19. repository.unar.ac.id [repository.unar.ac.id]
- 20. Homology modeling and molecular docking simulation of some novel imidazo[1,2-a]pyridine-3-carboxamide (IPA) series as inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Template-based structure modeling of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Homology Modeling and Molecular Docking for the Science Curriculum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Homology modeling of MCH1 receptor and validation by docking/scoring and protein-aligned CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. rcsb.org [rcsb.org]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Off-Target Effects of Novel Imidazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of imidazoline receptor ligands is a growing area of interest in drug discovery, with applications ranging from hypertension and metabolic disorders to neurological diseases. However, the structural similarity between this compound receptors and other critical biological targets, particularly α-adrenergic receptors, presents a significant challenge in the development of selective compounds. Off-target interactions can lead to undesirable side effects, confounding preclinical and clinical results. This guide provides a comparative analysis of the off-target effects of novel this compound compounds, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of more specific therapeutic agents.
Comparative Analysis of Binding Affinities
The selectivity of this compound compounds is a critical factor in their therapeutic utility. The following tables summarize the binding affinities (Ki, nM) of several established and novel this compound ligands for I1 and I2 this compound receptors, as well as their primary off-targets, the α1- and α2-adrenergic receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated to provide a quantitative measure of a compound's preference for its intended target over off-targets.
Table 1: Comparative Binding Affinities (Ki, nM) and Selectivity of this compound Ligands
| Compound | I1 this compound Receptor Ki (nM) | I2 this compound Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) | α1-Adrenoceptor Ki (nM) | Selectivity (α2/I1) | Selectivity (α2/I2) |
|---|---|---|---|---|---|---|
| Established Ligands | ||||||
| Clonidine | - | - | - | - | - | - |
| Moxonidine | - | - | - | - | - | - |
| Rilmenidine | - | - | - | - | - | - |
| Idazoxan | - | 0.8 - 4.5[1] | 3.5 - 10[1] | - | - | ~1-2[1] |
| Cirazoline | - | 1.5[1] | 307[1] | - | - | 205[1] |
| Novel/Selective Ligands | ||||||
| 2-BFI | - | 1.3 - 4.2[1] | >10,000[1] | - | - | >2500[1] |
| BU224 | - | 0.8[1] | 1,200[1] | - | - | 1500[1] |
| Tracizoline (B1236551) | - | 0.18[2] | 1,400[2] | - | - | 7778[2] |
| Benazoline | - | 0.085[2] | 1,585[2] | - | - | 18647[2] |
| Metrazoline | - | - | - | - | - | - |
| Indazim | - | - | - | - | - | - |
Data for some established ligands like Clonidine, Moxonidine, and Rilmenidine show high affinity for both I1 and α2 receptors, with selectivity ratios that distinguish them as first or second-generation agents[3]. Metrazoline and Benazoline have shown high affinity for I2 receptors with much lower affinity for α2-adrenoceptors[4]. Indazim and its analogues have also been shown to be highly selective for the I2 binding site over α2-adrenoceptors[5].
Experimental Protocols
The assessment of on-target and off-target activity of novel compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize the binding and functional activity of this compound ligands.
Protocol 1: Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a novel this compound compound for this compound and adrenergic receptors.
Materials:
-
Membrane Preparations: Homogenized tissue or cell line membranes expressing the target receptors (e.g., rat brain cortex for I2 and α2 receptors).
-
Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [3H]2-BFI for I2 receptors, [3H]-clonidine for α2-adrenoceptors).
-
Test Compound: The novel this compound compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known ligand to saturate the receptors (e.g., unlabeled 2-BFI or idazoxan).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter and Cocktail.
Procedure:
-
Tissue Preparation: Homogenize the tissue (e.g., rat whole brain) in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in fresh assay buffer. Determine the protein concentration of the membrane suspension[6].
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium[6].
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[6].
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter[1].
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant[1].
-
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Many I2 this compound ligands are known to interact with and inhibit monoamine oxidases. This functional assay assesses this off-target activity.
Objective: To determine the inhibitory potency (IC50) of a novel this compound compound on MAO-A and MAO-B activity.
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes[1].
-
Substrate: A suitable substrate for each enzyme (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)[1].
-
Fluorometric Probe: A probe that reacts with the hydrogen peroxide produced during the enzymatic reaction to generate a fluorescent signal[1].
-
Test Compound: The novel this compound compound at various concentrations.
-
Microplate Reader: Capable of fluorescence detection.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the MAO enzyme (MAO-A or MAO-B) with varying concentrations of the test compound[1].
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction[1].
-
Detection: Measure the fluorescence intensity over time using a microplate reader[1].
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in on- and off-target effects is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for assessing off-target effects.
Caption: General workflow for assessing the off-target effects of novel compounds.
Caption: Simplified signaling pathway of the I1-imidazoline receptor.
Caption: Canonical signaling pathway of the α2-adrenergic receptor.[7]
This guide provides a framework for the systematic assessment of the off-target effects of novel this compound compounds. By employing rigorous experimental protocols and comparative data analysis, researchers can better characterize the selectivity of their compounds, leading to the development of safer and more effective therapeutics. The provided methodologies and data serve as a valuable resource for drug development professionals aiming to navigate the complexities of this compound receptor pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperphagic effect of novel compounds with high affinity for this compound I(2) binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial evaluation of novel selective ligands for this compound(2) receptors in rat whole brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Imidazoline Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of imidazolines, a class of compounds with significant pharmaceutical and biological relevance, is critical for drug development, quality control, and research. The validation and cross-validation of analytical methods ensure data integrity and reliability across different techniques and laboratories. This guide provides an objective comparison of common analytical methods for imidazoline quantification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by a synthesis of published experimental data.
Method Performance: A Comparative Analysis
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific properties of the analyte. Below is a summary of typical performance characteristics for HPLC, GC-MS, and LC-MS/MS, compiled from various validation studies.
Table 1: Comparison of HPLC and GC-MS for this compound Derivatives
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Example | Metronidazole & Miconazole[1] | Metronidazole & Miconazole[1] |
| Linearity Range | 10-80 µg/mL (Metronidazole), 5-40 µg/mL (Miconazole)[1] | 200-1500 µg/mL (Metronidazole), 100-750 µg/mL (Miconazole)[1] |
| Correlation Coefficient (r²) | >0.999[2] | >0.990[3] |
| Limit of Detection (LOD) | 0.93 µg/mL (Metronidazole), 0.45 µg/mL (Miconazole)[1] | 3 µg/mL (Metronidazole), 3.6 µg/mL (Miconazole)[1] |
| Precision (%RSD) | <2.0%[4] | Typically <15% |
| Key Advantages | Suitable for non-volatile and thermally labile compounds.[5] | High resolution and sensitivity.[3] |
| Key Disadvantages | Matrix effects can sometimes interfere with quantification. | Often requires derivatization for polar analytes.[5] |
Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis
| Validation Parameter | Performance Characteristics |
| Analyte Example | ROS203 (imidazole H3 antagonist) in rat plasma[6] |
| Linearity Range | 2.61 - 2610 ng/mL[6] |
| Correlation Coefficient (r²) | >0.99[6] |
| Lower Limit of Quantification (LLOQ) | 2.61 ng/mL[6] |
| Accuracy | Within 15%[6] |
| Intra-day Precision (%RSD) | ≤ 9.50%[6] |
| Inter-day Precision (%RSD) | ≤ 7.19%[6] |
| Key Advantages | High selectivity and sensitivity, making it the gold standard for bioanalysis.[7] |
| Key Disadvantages | Higher equipment cost and complexity. |
Experimental Protocols
Detailed methodologies are essential for the replication, validation, and cross-validation of analytical methods. The following protocols are representative of typical procedures for the analysis of imidazolines.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on the simultaneous determination of pheniramine (B192746) maleate (B1232345) and naphazoline (B1676943) hydrochloride, an this compound derivative.[2]
-
Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase : A mixture of 10 mM phosphate (B84403) buffer (pH 2.8) containing 0.5% triethylamine (B128534) and methanol (B129727) (68:32, v/v).[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection Wavelength : 280 nm.[2]
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Standard Stock Solution : Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Working Standard Solutions : Create a series of dilutions from the stock solution to construct a calibration curve.
-
Sample Solution : Dissolve the sample in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from a method for the determination of imidazole-like compounds.[3]
-
Instrumentation : GC-MS system with an Electron Ionization (EI) source.
-
Chromatographic Conditions :
-
Column : HP-5MS quartz capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[3]
-
Carrier Gas : Helium or Nitrogen.
-
Injector Temperature : 280 °C.[3]
-
Oven Temperature Program : Start at 70°C (hold for 1 min), ramp to 100°C at 20°C/min, then to 140°C at 5°C/min, and finally to 280°C at 20°C/min (hold for 3 min).[3]
-
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI).
-
Scan Range : m/z 50-500.
-
-
Sample Preparation and Derivatization :
-
Accurately weigh the sample and dissolve it in a suitable organic solvent.
-
Derivatization : For many polar imidazolines, derivatization is necessary to increase volatility. A common procedure involves drying the sample extract and heating it with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes before injection.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a method for an imidazole (B134444) H3 antagonist in rat plasma.[6]
-
Instrumentation : HPLC system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source.
-
Liquid Chromatography Conditions :
-
Column : Supelco Ascentis C18.[6]
-
Mobile Phase : Isocratic elution with acetonitrile (B52724) and 10mM ammonium (B1175870) acetate (B1210297) buffer pH 4.0 (30:70, v/v).[6]
-
Flow Rate : 0.25 mL/min.[6]
-
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray Ionization (ESI) in positive ion mode.[6]
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
-
Sample Preparation (for plasma) :
Visualizing Workflows and Pathways
Cross-Validation Workflow
Cross-validation is a critical process for comparing data from two different analytical methods or two different laboratories to ensure that the results are comparable.[4] A generalized workflow is essential for a systematic approach.
Caption: A generalized workflow for the cross-validation of analytical methods.
I1-Imidazoline Receptor Signaling Pathway
This compound receptors, particularly the I1 subtype, are coupled to unique signaling pathways that differ from traditional G-protein coupled receptors. Their activation triggers a cascade of cellular events.
Caption: Signaling pathway of the I1-imidazoline receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Imidazoline Compounds: A Procedural Guide for Laboratory Professionals
The proper disposal of imidazoline and its derivatives is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, drawing upon established guidelines for similar chemical compounds.
Immediate Safety and Handling Precautions
Before beginning any procedure that generates this compound waste, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, nitrile or neoprene gloves, and a full-length laboratory coat.[1] All handling of this compound compounds should occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible.[2]
Step-by-Step this compound Waste Disposal Procedure
-
Waste Segregation and Collection :
-
Immediately segregate all waste contaminated with this compound, including unused product, solutions, and contaminated materials like gloves, wipes, and empty containers.[1]
-
Collect this compound waste in its pure form or in solution in a designated, sealable, and airtight waste container that is chemically compatible with the compound.[2][3]
-
-
Container Labeling :
-
Waste Storage :
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[2][3]
-
Crucially, store this compound waste away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent dangerous chemical reactions.[2][3]
-
-
Request for Disposal :
-
Spill Cleanup :
-
In the event of a spill, evacuate non-essential personnel from the area.[3]
-
Wearing appropriate PPE, contain and clean up the spill using appropriate tools and absorbent materials.[2]
-
Collect all cleanup materials in a sealed, airtight container and dispose of it as hazardous waste, following the same labeling and collection procedures outlined above.[2][3]
-
Important Prohibitions :
-
DO NOT mix this compound waste with other incompatible waste streams.[6]
-
DO NOT autoclave chemical waste, as this can generate hazardous vapors and potentially explosive reactions.[3]
-
DO NOT evaporate chemicals as a method of disposal.[4]
Summary of this compound Disposal Procedures
For quick reference, the following table summarizes the key operational guidelines for this compound waste disposal.
| Guideline Category | Do's | Don'ts |
| Personal Safety | Wear appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).[1] | Handle this compound compounds outside of a certified chemical fume hood.[2] |
| Waste Collection | Use a designated, compatible, sealable, and airtight container.[2][3] | Mix with incompatible chemicals like strong oxidizers or acids.[2][3] |
| Labeling | Label the waste container with a "Hazardous Waste" label as soon as waste is added.[2][3] | Leave a waste container unlabeled or improperly identified. |
| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources.[2][3] | Store in direct sunlight or near incompatible materials.[2][3] |
| Final Disposal | Request a pickup from your institution's authorized waste management service.[2][3] | Pour down the sink, discard in regular trash, or attempt to neutralize without a validated protocol.[1][5][7] |
| Spill Management | Contain the spill, clean with appropriate materials, and collect the residue as hazardous waste.[2] | Attempt to clean a large spill without proper training or PPE.[3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound waste, fostering a secure laboratory environment and protecting the broader ecosystem.
References
Safeguarding Your Research: A Guide to Handling Imidazoline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like imidazolines. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can minimize risks and handle these compounds with confidence.
Personal Protective Equipment (PPE) for Handling Imidazoline
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The required PPE for handling this compound and its derivatives is summarized in the table below. It is crucial that all personnel are thoroughly trained in the proper use and disposal of this equipment.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles / Face Shield | Must be splash-proof and provide a complete seal around the eyes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] For handling concentrated solutions or for prolonged contact, consider using thicker gloves (>14 mil) or double-gloving. Always inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Laboratory Coat | A full-length, flame-retardant lab coat is required to protect against skin contact.[1] Ensure the coat is fully buttoned. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator should be used, especially when handling the solid form to prevent inhalation of dust particles or when working with volatile derivatives.[1] The specific cartridge type depends on the specific this compound compound and the nature of the work (e.g., organic vapor, acid gas). Consult the Safety Data Sheet (SDS) for the specific compound. |
| Foot Protection | Closed-Toe Shoes/Boots | Sturdy, closed-toe footwear is mandatory to protect against spills.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling imidazolines is crucial for minimizing exposure and ensuring a safe workflow. The following operational plan outlines the key steps from receiving the chemical to its final disposal.
Experimental Protocol: Generalized Procedure for Handling a Solid this compound Compound
This protocol provides a general framework for safely handling a solid this compound compound. Always consult the specific Safety Data Sheet (SDS) for the compound you are using for any special handling instructions.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and operational.
-
Gather all necessary PPE as specified in the table above.
-
Prepare all necessary equipment (e.g., glassware, spatulas, stir bars) and ensure it is clean and dry.
-
Have appropriate spill cleanup materials readily available.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety goggles and, if necessary, a face shield.
-
Put on the appropriate chemical-resistant gloves (e.g., nitrile). Consider double-gloving.
-
If handling a dusty powder or as specified by the SDS, don a NIOSH-approved respirator with the appropriate cartridge.
-
-
Handling and Weighing:
-
Conduct all manipulations of the solid this compound compound within the chemical fume hood.
-
Carefully open the container, avoiding any sudden movements that could generate dust.
-
Use a clean, dry spatula to transfer the desired amount of the solid to a pre-tared weigh boat or directly into the reaction vessel.
-
Minimize the time the primary container is open. Securely close the container immediately after use.
-
-
Dissolution (if applicable):
-
Place the vessel containing the weighed solid in the fume hood.
-
Slowly add the desired solvent to the solid.
-
If necessary, use a magnetic stirrer to aid dissolution. Avoid vigorous stirring that could cause splashing.
-
-
Post-Handling:
-
Decontaminate any non-disposable equipment (e.g., spatulas, glassware) that came into contact with the this compound.
-
Wipe down the work surface within the fume hood with an appropriate cleaning agent.
-
Properly dispose of all contaminated waste, including gloves, weigh boats, and paper towels, in a designated hazardous waste container.
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Remove the lab coat.
-
Remove safety goggles/face shield.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste contaminated with this compound, including gloves, wipes, and empty containers, must be segregated into a clearly labeled hazardous waste container.
Disposal Decision-Making Process
The following diagram outlines the decision-making process for the disposal of this compound-related waste. Never dispose of this compound or its contaminated materials down the drain.[1] All disposal must be carried out in accordance with federal, state, and local regulations.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
